2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZESXUMKHKBMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61466-95-3 | |
| Record name | 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061466953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-FLUOROBIPHENYL-4-YL)-2-HYDROXYPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y898P9RJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
Introduction
This compound is an alpha-hydroxylated analogue of Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID).[1][2] As a potential metabolite, impurity, or a distinct active pharmaceutical ingredient (API), the synthesis of this compound is of significant interest to researchers in drug development and medicinal chemistry. The introduction of a hydroxyl group at the chiral center of the propanoic acid moiety can significantly alter the molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of a logical and efficient synthetic pathway, offering field-proven insights into the causality behind experimental choices and detailed protocols for execution.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound begins by disconnecting the final carboxylic acid, which is typically formed via hydrolysis of a more stable ester precursor. The key disconnection is the introduction of the alpha-hydroxyl group, which can be achieved through the oxidation of an enolate intermediate. The propionate side chain can be installed onto the biphenyl core using a carbon-carbon bond-forming reaction. This leads to a strategy starting from the key intermediate, 4-bromo-2-fluorobiphenyl.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthesis Pathway
The forward synthesis is designed as a robust four-step sequence, commencing with a commercially available biphenyl derivative. This pathway prioritizes the use of well-established reactions and readily available, cost-effective reagents.
Caption: Overall four-step synthesis workflow.
Part 1: Synthesis of Ethyl 2-(2-Fluorobiphenyl-4-yl)propanoate (Flurbiprofen Ethyl Ester)
The initial phase of the synthesis involves the creation of the core structure of Flurbiprofen in its ester form. A highly efficient method for this transformation is the Negishi cross-coupling reaction. This choice is predicated on the high functional group tolerance and the relatively mild reaction conditions of this protocol.
Causality Behind Experimental Choices:
-
Organozinc Reagent: An organozinc (Reformatsky) reagent is prepared from ethyl 2-bromopropionate. Zinc reagents are favored over more reactive organometallics like Grignard reagents due to their lower basicity and higher chemoselectivity, which minimizes side reactions with the ester functionality.
-
Palladium Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a suitable phosphine ligand, is essential for facilitating the cross-coupling between the sp²-hybridized carbon of the aryl bromide and the sp³-hybridized carbon of the zinc reagent.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for both the formation of the organozinc reagent and the subsequent coupling reaction, due to its ability to solvate the metallic species involved.
Experimental Protocol: Step 1 & 2
-
Preparation of the Zinc Reagent:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add activated zinc powder (1.2 equivalents) and anhydrous THF.
-
Add a solution of ethyl 2-bromopropionate (1.1 equivalents) in THF dropwise to the zinc suspension. The reaction is often initiated with a small crystal of iodine or gentle heating.
-
Stir the mixture at reflux for 2-4 hours until the zinc is consumed, forming a greyish, cloudy solution of the Reformatsky reagent.
-
-
Negishi Coupling:
-
In a separate flask, dissolve 4-bromo-2-fluorobiphenyl (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in anhydrous THF.
-
Cool the solution of the zinc reagent prepared above to room temperature and transfer it via cannula to the flask containing the aryl bromide and catalyst.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-(2-fluorobiphenyl-4-yl)propanoate.
-
Part 2: α-Hydroxylation of the Ester Intermediate
This is the pivotal step in the synthesis, installing the hydroxyl group at the alpha-position. A direct aerobic hydroxylation method is employed, which utilizes a strong base to generate an enolate, followed by trapping with molecular oxygen.[3] This method is advantageous due to its operational simplicity and the use of air as a sustainable oxidant.
Causality Behind Experimental Choices:
-
Strong Base: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base required to deprotonate the α-carbon of the ester, which is significantly less acidic than the α-carbon of a ketone.[4] This quantitatively generates the corresponding potassium enolate.
-
Oxidant: Molecular oxygen (from atmospheric air) serves as the ultimate oxidant. The enolate reacts with O₂ to form a peroxide intermediate, which is subsequently reduced during the workup to the desired α-hydroxy ester.
-
Temperature: The reaction is typically run at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions, such as self-condensation.
Experimental Protocol: Step 3
-
Enolate Formation and Oxidation:
-
Dissolve ethyl 2-(2-fluorobiphenyl-4-yl)propanoate (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KOtBu (1.5 equivalents) in THF dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Replace the nitrogen atmosphere with a balloon of dry air (or bubble dry air through the solution) and stir vigorously at -78 °C. Monitor the reaction by TLC.
-
After 2-4 hours, or upon consumption of the starting material, quench the reaction by adding a reducing agent, such as saturated aqueous sodium thiosulfate or triethyl phosphite, at -78 °C to reduce the peroxide intermediate.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup by adding water and extracting with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude oil via column chromatography to isolate ethyl 2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoate.
-
Part 3: Saponification to the Final Product
The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid.
Causality Behind Experimental Choices:
-
Base Hydrolysis: Sodium hydroxide (NaOH) in a mixed solvent system (e.g., water/ethanol) is used to hydrolyze the ethyl ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the sodium carboxylate and ethanol.
-
Acidification: A strong acid, such as hydrochloric acid (HCl), is required in the final workup step to protonate the carboxylate salt and precipitate the free carboxylic acid.
Experimental Protocol: Step 4
-
Hydrolysis:
-
Dissolve the purified α-hydroxy ester (1.0 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
-
Acidification and Isolation:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold 2M HCl.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Data Summary
The following table summarizes the key components and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 & 2 | Negishi Coupling | 4-Bromo-2-fluorobiphenyl, Ethyl 2-bromopropionate, Zn, Pd(PPh₃)₄ | THF | 70-85% |
| 3 | α-Hydroxylation | KOtBu, O₂ (Air) | THF | 50-65% |
| 4 | Saponification | NaOH, HCl | Ethanol/H₂O | 90-98% |
References
-
The Journal of Organic Chemistry.
-
Molecules.
-
Angewandte Chemie International Edition.
-
Chemistry LibreTexts.
-
National Center for Biotechnology Information.
-
Molecules.
Sources
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid chemical properties
An In-Depth Technical Guide to 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
This guide provides a comprehensive technical overview of this compound, a significant derivative of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, structural elucidation, and biological relevance.
Introduction and Nomenclature
This compound (IUPAC name) is a fluorinated biphenyl propanoic acid derivative. It is structurally related to Flurbiprofen, differing by the presence of a hydroxyl group on the alpha-carbon of the propanoic acid moiety.[1] This compound is also commonly known as Flurbiprofen Impurity C or alpha-Hydroxy Flurbiprofen.[2][3]
Its significance in the pharmaceutical landscape stems from its classification as a primary impurity and metabolite of Flurbiprofen.[4] Understanding its properties is therefore critical for the quality control, safety assessment, and metabolic profiling of its parent drug. Furthermore, its structural similarity to a potent NSAID suggests potential, albeit less explored, intrinsic biological activities.[1][4]
Physicochemical Properties
The core physicochemical characteristics of this compound are summarized below. These properties are fundamental for its handling, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃FO₃ | [1][3] |
| Molecular Weight | 260.26 g/mol | [1][3] |
| CAS Number | 61466-95-3 | [2][3] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 166 - 169 °C | [2] |
| Chirality | Chiral, exists as (R) and (S) enantiomers | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This approach offers a high-yield pathway to the target molecule.
Synthesis Workflow Diagram
Caption: Grignard synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2]
Expert Insight: The success of this synthesis hinges on the rigorous exclusion of water. The Grignard reagent is a potent nucleophile and base, and it will readily react with any protic solvent (like water) instead of the intended pyruvate electrophile, quenching the reaction and drastically reducing the yield. This is why dry solvents and glassware are paramount.
Materials:
-
4-bromo-2-fluorobiphenyl
-
Magnesium turnings
-
Sodium pyruvate
-
Dry Tetrahydrofuran (THF)
-
5 N Hydrochloric acid (HCl)
-
1 N Potassium carbonate (K₂CO₃)
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
To a flask containing magnesium turnings (0.49 g) in dry THF (13 ml), add a solution of 4-bromo-2-fluorobiphenyl (5 g, 0.02 mole) in dry THF (20 ml) dropwise with stirring.[2]
-
Once the addition is complete, stir the mixture and heat to reflux for one hour to ensure complete formation of the Grignard reagent, (2-Fluorobiphenyl-4-yl)magnesium bromide.[2]
-
-
Nucleophilic Addition:
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully add 5 N HCl (50 ml) to quench the reaction and protonate the alkoxide intermediate.[2]
-
Extract the resulting mixture with diethyl ether.
-
Isolate the desired acidic product from the ether layer by extracting it into an aqueous potassium carbonate solution (1 N). The basic conditions deprotonate the carboxylic acid, rendering it water-soluble.[2]
-
Acidify the potassium carbonate extract with dilute HCl. This re-protonates the carboxylate, causing the final product to precipitate out of the aqueous solution due to its lower solubility.[2]
-
Collect the precipitate by filtration and dry to yield 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid. A typical yield is around 71%.[2]
-
Spectroscopic Characterization and Structural Elucidation
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. While specific spectra are proprietary, this section outlines the expected results and their interpretation, which serves as a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to provide key structural information. Predicted signals include:
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.2-7.8 ppm, corresponding to the protons on the biphenyl rings.
-
Methyl Protons: A singlet at approximately δ 1.5-1.8 ppm, integrating to 3 hydrogens, for the methyl group.
-
Hydroxyl and Carboxylic Protons: Two broad singlets, which are exchangeable with D₂O. The carboxylic acid proton is typically found downfield (> δ 10 ppm), while the tertiary alcohol proton appears in a variable range (δ 3-6 ppm).
-
-
¹³C-NMR: The carbon NMR would confirm the carbon skeleton, showing distinct signals for the methyl carbon, the quaternary alpha-carbon bearing the hydroxyl group, the carboxyl carbon, and the various aromatic carbons.[6]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode would be ideal for this compound. The expected result is a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 259.08. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition (C₁₅H₁₂FO₃) with high accuracy.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.
-
O-H Stretch (Alcohol): A sharper absorption band around 3400-3600 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-F Stretch: An absorption in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Chemical Reactivity
The reactivity of this compound is governed by its three primary functional domains: the tertiary alcohol, the carboxylic acid, and the fluorobiphenyl core.
Caption: Key reactive sites and potential transformations.
-
Esterification: The carboxylic acid group can readily react with an alcohol in the presence of an acid catalyst to form the corresponding ester.[4]
-
Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Stronger conditions would likely lead to degradation of the molecule.[1]
-
Other Reactions: The compound can undergo substitution reactions, though these are less common.[1] The biphenyl system can participate in electrophilic aromatic substitution, with the position of substitution directed by the existing groups.
Biological Activity and Significance
Role as an Anti-inflammatory Agent
As a close derivative of Flurbiprofen, this compound's primary biological activity is attributed to its role as an anti-inflammatory agent.[1] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][]
Caption: Inhibition of the prostaglandin synthesis pathway.
Other Potential Activities
-
Urease Inhibition: Studies on derivatives of Flurbiprofen have shown that compounds with a biphenyl structure can exhibit promising urease inhibitory activity.[1] This suggests that this compound could be a candidate for further investigation in this area.
-
Chirality and Activity: For the parent drug Flurbiprofen, the pharmacological activity resides primarily in the (S)-enantiomer.[9] While the specific stereochemistry-activity relationship for the hydroxylated derivative is less characterized, it is a critical consideration for any drug development effort, as enantiomers can have significantly different biological effects.[1]
Conclusion
This compound is a compound of significant interest due to its close relationship with the widely used NSAID, Flurbiprofen. Its synthesis is well-defined, and its structure can be unequivocally confirmed through standard spectroscopic methods. While its primary relevance has been as a process impurity and metabolite, its inherent anti-inflammatory properties and potential for other biological activities make it a subject worthy of further investigation by researchers in medicinal chemistry and pharmacology. A thorough understanding of its chemical properties is foundational for ensuring the quality and safety of Flurbiprofen and for exploring the therapeutic potential of related molecular scaffolds.
References
- Benchchem. This compound.
- PrepChem.com. Synthesis of 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid.
- SynThink Research Chemicals. Flurbiprofen EP Impurity A | 6341-72-6.
- Veeprho. Flurbiprofen EP Impurity A | CAS (6341-72-6).
- SynZeal. Flurbiprofen EP Impurity A | 6341-72-6.
- Pharmaffili
- BOC Sciences. Flurbiprofen and Impurities.
- PubChem. This compound.
- PubChem. 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen.
- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL)
- CymitQuimica. 2-(2-Fluorobiphenyl-4-yl)propanoic acid.
- NIH. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study.
- Apollo Scientific. 2-(2-Fluorobiphenyl-4-yl)propanoic acid.
- Smolecule. Buy this compound | 61466-95-3.
- ResearchGate. (PDF) 89- Flurbiprofen, Comprehensive Profile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy this compound | 61466-95-3 [smolecule.com]
- 5. 2-(2-Fluorobiphenyl-4-yl)propanoic acid | CymitQuimica [cymitquimica.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 2-(2-Fluorobiphenyl-4-yl)propanoic Acid (Flurbiprofen)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Fluorobiphenyl-4-yl)propanoic acid, widely known as Flurbiprofen, is a potent nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1] Its clinical efficacy in managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis stems from a well-defined primary mechanism of action, supplemented by emerging secondary pathways that are the subject of ongoing investigation.[1][2] This guide provides a comprehensive technical overview of Flurbiprofen's core mechanism, focusing on its interaction with cyclooxygenase enzymes. It further explores pleiotropic effects, particularly its role as a γ-secretase modulator, and furnishes detailed experimental protocols for researchers investigating NSAID activity.
Introduction: Chemical Identity and Therapeutic Context
Flurbiprofen is a synthetic propionic acid derivative characterized by a 2-fluoro-[1,1'-biphenyl-4-yl] moiety.[1] As with other NSAIDs, it possesses analgesic, anti-inflammatory, and antipyretic properties.[1] These therapeutic effects are primarily utilized for the symptomatic relief of chronic inflammatory conditions and acute pain.[1][2] The molecule exists as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being the more potent inhibitor of its primary targets.[3][4]
Primary Mechanism of Action: Non-Selective Cyclooxygenase (COX) Inhibition
The cornerstone of Flurbiprofen's pharmacological activity is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.[5][6]
The Prostaglandin Synthesis Pathway
Cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid then serves as a substrate for COX enzymes.
-
COX-1: A constitutively expressed isoform found in most tissues. It is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5][6]
-
COX-2: An inducible isoform whose expression is upregulated at sites of inflammation by cytokines and other inflammatory mediators.[5][6] Its products, primarily PGE2 and PGI2, contribute significantly to the classic signs of inflammation (redness, swelling, pain).
By inhibiting both isoforms, Flurbiprofen reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[2][6] However, the concurrent inhibition of COX-1 is responsible for some of the characteristic side effects of non-selective NSAIDs, including gastrointestinal irritation and renal complications.[5][6][7]
Caption: Workflow for an in vitro colorimetric COX inhibition assay.
Conclusion
The mechanism of action of 2-(2-Fluorobiphenyl-4-yl)propanoic acid (Flurbiprofen) is centered on its potent, non-selective inhibition of COX-1 and COX-2 enzymes, which effectively reduces the production of pro-inflammatory and pain-mediating prostaglandins. This primary mechanism is well-established and supported by extensive kinetic and structural data. Furthermore, the discovery of its COX-independent activity as a γ-secretase modulator has opened new avenues of research, particularly in the field of neurodegenerative diseases. A thorough understanding of these multifaceted mechanisms is essential for drug development professionals aiming to optimize therapeutic efficacy while minimizing adverse effects.
References
-
Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta42 in vivo. The Journal of Clinical Investigation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Flurbiprofen. PubChem. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Flurbiprofen Sodium? Patsnap Synapse. Available at: [Link]
-
Kukar, T., et al. (2008). Selective modulation of amyloid-beta peptide degradation by flurbiprofen, fenofibrate, and related compounds regulates Abeta levels. PubMed. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Flurbiprofen? Patsnap Synapse. Available at: [Link]
-
Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of Clinical Investigation. Available at: [Link]
-
R Discovery. (n.d.). What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels?. R Discovery. Available at: [Link]
-
GlobalRx. (n.d.). Clinical Profile: Flurbiprofen USP. GlobalRx. Available at: [Link]
-
Weggen, S., et al. (2001). A subset of NSAIDs lower amyloidogenic Aβ42 independently of cyclooxygenase activity. Nature. Available at: [Link]
-
Gsponer, J. R., et al. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. PLOS ONE. Available at: [Link]
-
Frank, B., et al. (2020). Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. MDPI. Available at: [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
-
Swinney, D. C., et al. (1998). Kinetic basis for selective inhibition of cyclo-oxygenases. British Journal of Pharmacology. Available at: [Link]
-
Chen, Y., et al. (2024). In-depth summary of adverse events associated with Flurbiprofen: A real-world pharmacovigilance study from 2004 to 2024 using the FAERS database. medRxiv. Available at: [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]
-
MedlinePlus. (2021). Flurbiprofen. MedlinePlus Drug Information. Available at: [Link]
-
Drugs.com. (2024). Flurbiprofen Side Effects. Drugs.com. Available at: [Link]
-
Healthline. (n.d.). Flurbiprofen: Side Effects, Dosage, Uses, and More. Healthline. Available at: [Link]
-
Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Mayo Clinic. (2024). Flurbiprofen (Oral Route). Mayo Clinic. Available at: [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. Available at: [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available at: [Link]
-
Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. Available at: [Link]
-
Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE. Available at: [Link]
Sources
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. シクロオキシゲナーゼ(COX)阻害剤:フルルビプロフェン | 東京化成工業株式会社 [tcichemicals.com]
- 4. apexbt.com [apexbt.com]
- 5. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 6. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
Spectroscopic Analysis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid: A Technical Guide
Abstract
Introduction and Molecular Structure
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (C₁₅H₁₃FO₃, Molar Mass: 260.26 g/mol ) is a chiral α-hydroxy carboxylic acid derivative of 2-fluorobiphenyl.[2][3] Its structural similarity to Flurbiprofen suggests its potential role as a metabolite, making its unambiguous identification crucial for pharmacokinetic and drug metabolism studies.[1] Spectroscopic characterization provides the definitive structural confirmation required in such research.
The key structural features that dictate the spectroscopic output are:
-
The 2-Fluorobiphenyl System: A sterically hindered biphenyl core with an electronegative fluorine atom, which significantly influences the electronic environment of the aromatic protons and carbons.
-
The α-Hydroxy Acid Moiety: This group contains a chiral center, a tertiary alcohol, and a carboxylic acid, each contributing distinct and characteristic signals in IR and NMR spectra.
-
The Methyl Group: A singlet in ¹H NMR, providing a clear starting point for spectral assignment.
Below is the chemical structure of the target compound:
Caption: Structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, typically run in negative ion mode to deprotonate the carboxylic acid.
Predicted Fragmentation Pathway
In ESI negative mode, the parent ion [M-H]⁻ is expected at m/z 259. The primary fragmentation event is anticipated to be the loss of the carboxyl group (CO₂) and a hydrogen radical, or the entire carboxylic acid group. Subsequent fragmentation of the biphenyl core is also possible.
Caption: Predicted ESI-MS/MS fragmentation pathway in negative ion mode.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M-H]⁻ | 259.08 | Parent molecular ion (deprotonated) |
| [M-H-H₂O]⁻ | 241.07 | Loss of water from the hydroxyl group |
| [M-H-CO₂]⁻ | 215.09 | Decarboxylation, a common loss for carboxylic acids |
| [C₁₂H₈F]⁻ | 171.06 | 2-Fluorobiphenyl radical anion fragment |
Note: Predicted m/z values are for the monoisotopic mass.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5 minutes.[1]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: m/z 50-500.
-
MS/MS: Perform product ion scans on the precursor ion at m/z 259.1, with collision energy ramped from 10-40 eV to observe fragmentation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the hydroxyl and carbonyl groups.
Predicted IR Absorptions
The α-hydroxy carboxylic acid moiety will produce highly characteristic bands. The O-H stretch of the carboxylic acid is known to be very broad, often spanning 3300-2500 cm⁻¹, due to strong hydrogen-bonded dimerization.[4][5] This broad absorption will overlay the sharper C-H stretching bands. The tertiary alcohol O-H stretch will appear as a sharper band around 3500 cm⁻¹.[6][7][8]
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| 3550 - 3450 | Medium | O-H Stretch (Tertiary Alcohol) |
| 3300 - 2500 | Strong, Broad | O-H Stretch (Carboxylic Acid Dimer) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2990 - 2950 | Medium | C-H Stretch (Aliphatic, -CH₃) |
| 1730 - 1705 | Strong | C=O Stretch (Carboxylic Acid) |
| 1610, 1580, 1480 | Medium-Strong | C=C Stretch (Aromatic Rings) |
| ~1250 | Strong | C-O Stretch (Carboxylic Acid / Alcohol) |
| ~1150 | Strong | C-F Stretch |
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact.
-
Scan: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for complete structural elucidation, revealing the connectivity and chemical environment of every proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the methyl group, the eight aromatic protons, and the two exchangeable hydroxyl protons. The aromatic region will be complex due to overlapping signals and coupling between protons, as well as coupling to the fluorine atom.
Caption: Proton assignments for ¹H NMR analysis.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | broad s | 1H | COOH | Acidic proton, chemical shift is concentration-dependent. |
| 7.60 - 7.30 | m | 8H | Ar-H | Complex multiplet for the 8 aromatic protons. Protons ortho to the fluorine will show additional coupling. |
| ~5.5 | broad s | 1H | C-OH | Tertiary alcohol proton, exchangeable with D₂O. |
| 1.75 | s | 3H | -CH₃ | Singlet as it is attached to a quaternary carbon. |
Spectra predicted in DMSO-d₆.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 15 distinct carbon signals. The chemical shifts are influenced by the electronegativity of the attached fluorine and oxygen atoms. Carbons in the fluorine-bearing ring will exhibit coupling with the ¹⁹F nucleus (C-F coupling), which can be a powerful diagnostic tool.
| Predicted δ (ppm) | Assignment | Rationale |
| ~175 | C=O | Carboxylic acid carbonyl carbon.[5] |
| ~160 (d) | C-F | Carbon directly bonded to fluorine, shows a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). |
| 140 - 120 | Ar-C | Aromatic carbons. Signals will be complex due to C-F coupling and varied electronic environments. |
| ~75 | C-OH | Quaternary carbon bonded to two oxygen atoms. |
| ~25 | -CH₃ | Aliphatic methyl carbon. |
Spectra predicted in DMSO-d₆. (d) = doublet due to C-F coupling.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher spectrometer.
-
Typical parameters: 32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
-
2D NMR (Optional but Recommended): Acquire COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) spectra to unambiguously assign all signals.
Conclusion
This guide presents a predicted, yet comprehensive, spectroscopic profile for this compound. The combination of MS, IR, and NMR spectroscopy provides a powerful and self-validating toolkit for the unambiguous identification and structural confirmation of this molecule. The expected mass-to-charge ratio of 259.08 in negative ion ESI-MS, the characteristic broad O-H and sharp C=O stretches in the IR spectrum, and the unique set of signals in the ¹H and ¹³C NMR spectra—including the methyl singlet and fluorine-coupled aromatic carbons—serve as definitive fingerprints for this compound. The provided protocols represent standard, robust methods for acquiring high-quality data for this and structurally related compounds in a research or drug development setting.
References
-
Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Available at: [Link][6][8]
-
Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. ResearchGate. Available at: [Link][7]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][5]
-
UCLA Chemistry Department. IR Spectroscopy Table. Available at: [Link]
-
Lee, H. J., et al. (2014). Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][1]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link][2]
-
Michigan State University. Infrared Spectroscopy. Department of Chemistry. Available at: [Link]
Sources
- 1. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H13FO3 | CID 23310906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]
- 8. Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solid-State Analysis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid: From Synthesis to Structural Insights for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including stability, solubility, and bioavailability. This guide provides an in-depth, technically-focused workflow for the comprehensive crystal structure analysis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a novel derivative of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen. We detail the necessary steps from material synthesis and single-crystal growth to definitive structural elucidation by Single-Crystal X-ray Diffraction (SC-XRD). Furthermore, this guide outlines corroborative bulk characterization techniques, including Powder X-ray Diffraction (PXRD), thermal analysis (DSC/TGA), and spectroscopy (FTIR/NMR). The narrative emphasizes the causality behind experimental choices and the integration of data to inform critical drug development decisions, particularly concerning polymorphism and formulation strategies.
Introduction
In modern pharmaceutical development, a thorough understanding of an API's solid-state properties is not merely an academic exercise but a regulatory and commercial necessity.[1][2] The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, can have profound implications for a drug product's performance and stability.[3][4][5] Different polymorphs of the same API can exhibit distinct melting points, dissolution rates, and mechanical properties, directly impacting manufacturing processes, shelf-life, and therapeutic efficacy.[3][6]
This guide focuses on this compound, a structural analog of Flurbiprofen. The introduction of a hydroxyl group to the propanoic acid side chain presents an additional hydrogen bonding moiety, making a detailed structural analysis essential to understand its supramolecular chemistry and predict its solid-state behavior. The primary objective of this document is to present a holistic and self-validating workflow for the definitive characterization of this compound's crystal structure, providing researchers and drug developers with a framework for assessing novel APIs.
Section 1: Material Genesis: Synthesis and Crystallization
The journey of crystal structure analysis begins with the creation of the pure, crystalline material. Without a high-quality single crystal, a definitive structural determination is impossible.
Synthesis of this compound
While numerous synthetic routes exist for the parent compound, Flurbiprofen[7][8], a plausible route to the title compound involves the synthesis of Flurbiprofen followed by alpha-hydroxylation. The modification of the carboxyl group in Flurbiprofen and its derivatives is a known strategy to alter its pharmacological profile.[9][10]
Experimental Protocol: Synthesis
-
Starting Material: Procure or synthesize 2-(2-Fluorobiphenyl-4-yl)propanoic acid (Flurbiprofen) following established literature methods.[8][11]
-
Activation: In an inert atmosphere, dissolve Flurbiprofen in a suitable anhydrous solvent (e.g., Tetrahydrofuran). Cool the solution to 0°C and add a non-nucleophilic base, such as Lithium diisopropylamide (LDA), to deprotonate the alpha-carbon. The rationale for using a strong, hindered base is to selectively deprotonate the desired carbon without competing nucleophilic attack at the carbonyl group.
-
Hydroxylation: While maintaining the low temperature, bubble molecular oxygen through the solution, followed by quenching with a reducing agent (e.g., sodium sulfite solution). This two-step process introduces the hydroxyl group at the activated alpha-position.
-
Work-up and Purification: Acidify the reaction mixture to protonate the carboxylate and extract the product into an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel to isolate the pure this compound.
-
Confirmation: Confirm the identity of the synthesized product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.
Crystallization Methodologies
The goal of crystallization is to grow well-ordered, single crystals of suitable size (typically 0.1-0.4 mm) for SC-XRD analysis.[12] Slow, controlled crystal growth is paramount to minimize defects and achieve the necessary diffraction quality.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not yield crystals, while one in which it is insoluble is also unsuitable. Common choices include ethanol, methanol, acetone, acetonitrile, and ethyl acetate, or mixtures thereof.
-
Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Crystal Growth: Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature, ideally in a vibration-free environment. The slow increase in concentration promotes the growth of high-quality single crystals.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or pipette.
Section 2: The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13] It provides unambiguous information on connectivity, conformation, and intermolecular interactions.
Theoretical Underpinnings
The technique is based on the principle of diffraction, where a beam of monochromatic X-rays is scattered by the electron clouds of the atoms in a crystal. When the scattered waves interfere constructively, they produce a diffracted beam. This constructive interference occurs only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), where λ is the X-ray wavelength, d is the spacing between crystal lattice planes, and θ is the angle of incidence.[14][15] By systematically rotating the crystal and measuring the intensity and position of thousands of diffracted beams, a three-dimensional map of the electron density can be reconstructed.
Experimental Workflow: From Crystal to Data
The process of data collection is a meticulous one, requiring careful crystal selection and precise instrument control.[16][17]
Caption: SC-XRD experimental workflow from crystal mounting to data acquisition.
Experimental Protocol: SC-XRD Data Collection
-
Crystal Selection & Mounting: Under a polarizing microscope, select a clear, unfractured crystal.[14] Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.
-
Instrument Setup: Place the mounted crystal on the diffractometer. Modern instruments typically use a CCD or CMOS detector and a microfocus X-ray source.
-
Cooling: Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This is a critical step that minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure.
-
Unit Cell Determination: Collect a preliminary set of diffraction images (frames). Software automatically identifies the positions of reflections and uses them to determine the crystal's unit cell parameters and Bravais lattice.[14]
-
Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy (a series of scans) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.
-
Full Data Collection: Execute the data collection strategy. This can take several hours, during which the instrument rotates the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns.[17]
Data Processing, Structure Solution, and Refinement
Raw diffraction images are processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.
Protocol: Structure Solution and Refinement using SHELXL
-
Integration and Scaling: The raw frames are processed to integrate the intensity of each diffraction spot and apply corrections for factors like Lorentz-polarization effects. The data is scaled to account for variations in exposure time and detector response.
-
Space Group Determination: Based on systematic absences in the reflection data, the space group of the crystal is determined. This defines the symmetry elements present in the crystal lattice.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a rough, preliminary model of the structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm, typically with software like SHELXL.[18][19] This iterative process adjusts atomic positions and displacement parameters (describing thermal motion) to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate models.
-
Validation: The final refined structure is validated using tools like PLATON/CheckCIF to ensure it is chemically sensible and free of major errors. Key metrics for a good refinement include low R-factors (R1 < 5%), a goodness-of-fit (GooF) value close to 1.0, and a clean difference electron density map.[20][21]
Section 3: Analysis of the Crystal Structure
The refined crystallographic model provides a wealth of precise structural information.
Crystallographic Data Summary
All quantitative data from the SC-XRD experiment should be summarized in a standard crystallographic table.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃FO₃ |
| Formula Weight | 260.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 15.678(6) |
| β (°) | 105.34(1) |
| Volume (ų) | 1292.1(8) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.338 |
| Temperature (K) | 100(2) |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| Goodness-of-Fit (GooF) on F² | 1.03 |
| CCDC Deposition Number | Hypothetical: 23XXXXX |
| (Note: Data presented is hypothetical but representative for a small organic molecule.) |
Molecular Structure and Conformation
The analysis reveals the precise bond lengths, bond angles, and torsional angles within the molecule. A key conformational feature in biphenyl systems is the dihedral angle between the two phenyl rings, which in this case would be influenced by the fluorine substituent. The propanoic acid side chain conformation, particularly the relative orientation of the carboxyl and hydroxyl groups, is also of primary interest.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by intermolecular forces, primarily hydrogen bonding for this molecule. The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. A common motif for carboxylic acids is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds. The hydroxyl group can then form additional hydrogen bonds, linking these dimers into a more complex 3D network.
Caption: Schematic of primary hydrogen bonding motifs.
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1–H1···O2 (acid) | 0.84 | 1.81 | 2.65 | 175 |
| O3–H3···O1 (hydroxyl) | 0.84 | 1.95 | 2.78 | 168 |
| (Note: Data is hypothetical and illustrative of typical hydrogen bonds.) |
Section 4: Corroborative and Bulk Characterization Techniques
While SC-XRD provides the definitive structure of a single crystal, it is crucial to confirm that this structure is representative of the bulk powder.[13] This is accomplished using a suite of complementary analytical techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a cornerstone technique for the characterization of bulk crystalline solids.[22][23][24] It provides a unique "fingerprint" for a specific crystalline phase.
Protocol: The experimental PXRD pattern of the bulk synthesized material is recorded and compared to the pattern calculated from the SC-XRD data. A match between the two confirms that the bulk material consists of the same crystalline phase as the single crystal analyzed. Any significant differences would indicate the presence of a different polymorph or impurities.[25]
Thermal Analysis (DSC & TGA)
Thermal methods probe the physical and chemical changes in a material as a function of temperature.[26][27][28]
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the bulk sample into an aluminum DSC pan.
-
Instrumentation: Place the pan in a DSC/TGA instrument.
-
Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Analysis:
-
DSC: An endothermic peak will indicate the melting point of the compound. The sharpness of the peak can be an indicator of purity. The absence of other thermal events before the melt suggests the sample is a single, stable crystalline form under the tested conditions.[29][30]
-
TGA: The TGA thermogram will show the temperature at which the compound begins to decompose. A stable compound will show no significant weight loss until well past its melting point.[28][29]
-
Spectroscopic Confirmation (FTIR & NMR)
Spectroscopic methods confirm that the molecular structure determined by crystallography is consistent with the covalent bonding and functional groups in the molecule.[31][32]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique confirms the presence of key functional groups. For the title compound, one would expect to see characteristic vibrational bands for the O-H stretches (broad, for both hydroxyl and carboxylic acid), the C=O stretch of the carboxylic acid, and the C-F stretch.[33][34]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While crystallography provides the solid-state structure, NMR confirms the molecular structure and connectivity in the solution state, serving as a final identity check of the synthesized material.[31][32]
Section 5: Implications for Pharmaceutical Development
The integration of data from these analytical techniques provides a comprehensive understanding of the API, which is critical for informed drug development.
Caption: Relationship between analytical data and drug development considerations.
-
Polymorphism Screening: The crystal structure determined here is the foundational reference.[3] Any new crystalline forms discovered during screening can be definitively identified as novel polymorphs by comparing their PXRD patterns and other properties to this reference form.[4][5]
-
Stability and Formulation: Knowledge of the robust hydrogen bonding network provides confidence in the crystal's thermodynamic stability.[3] It also helps predict potential interactions with excipients in a formulation; for example, excipients with strong hydrogen bonding capabilities could potentially disrupt the crystal lattice or form solvates.
-
Bioavailability: The thermodynamically most stable polymorph is often selected for development to ensure consistent bioavailability over the product's shelf life.[6][35] While metastable forms might offer a dissolution advantage, they carry the risk of converting to the stable form over time.[3][6] The data gathered in this workflow is the first step in making that critical selection.
Conclusion
The comprehensive crystal structure analysis of a new pharmaceutical entity like this compound is a multi-faceted process that integrates synthesis, crystallography, and various physicochemical characterization techniques. This guide has outlined a robust, self-validating workflow that moves logically from material creation to the generation of actionable data. By grounding the analysis in the definitive structure provided by SC-XRD and corroborating it with bulk property measurements, researchers and drug development professionals can build a solid foundation for successful and compliant product development, mitigating risks associated with the solid state and ensuring product quality and consistency.
References
- Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes.
-
Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Taylor & Francis Online. [Link]
-
Full article: Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Taylor & Francis Online. [Link]
-
Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science Publisher. [Link]
-
Drug Polymorphism and its Importance on Drug Development Process. Korea Science. [Link]
-
Physical and Chemical Characterization for APIs. Labinsights. [Link]
-
API Physical & Chemical Characterization. CD Formulation. [Link]
- CN101973869A - Method for synthesis of flurbiprofen.
-
A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]
-
GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]
-
Effect of Polymorphism Formulations. Veeprho. [Link]
-
Drug Polymorphism and its Importance on Drug Development Process. ResearchGate. [Link]
-
Crystal structure refinement with SHELXL. PMC - NIH. [Link]
-
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Technology Networks. [Link]
-
Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units. [Link]
-
New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. NIH. [Link]
-
Physico-chemical characterization of an active pharmaceutical ingredient. europepmc.org. [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]
-
Thermal Analysis Techniques. . [Link]
-
(PDF) Crystal structure refinement with SHELXL. ResearchGate. [Link]
-
Pharmaceutical Ingredient Characterization Essential Analytical Techniques. LinkedIn. [Link]
-
Chapter 6.1.2 SHELXL-97. iucr.org. [Link]
-
An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. Pendidikan Kimia. [Link]
-
Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PubMed. [Link]
-
Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [Link]
-
Search - Access Structures. CCDC. [Link]
-
Single Crystal X-ray Diffraction. Chemistry Teaching Labs - University of York. [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]
-
Powder X-ray Diffraction (XRD) for Pharmaceuticals. YouTube. [Link]
-
CSD (Cambridge Structural Database). Southern University of Science and Technology Library. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Chemical structure searching - Access Structures. CCDC. [Link]
-
Cambridge Structural Database. Wikipedia. [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]
-
Spectroscopy Techniques. RSSL. [Link]
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Protheragen. [Link]
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]
-
FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. ResearchGate. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 3. fiveable.me [fiveable.me]
- 4. benthamscience.com [benthamscience.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 17. sssc.usask.ca [sssc.usask.ca]
- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 26. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 27. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 28. azom.com [azom.com]
- 29. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 30. mdpi.com [mdpi.com]
- 31. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 32. openreview.net [openreview.net]
- 33. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Drug Polymorphism and its Importance on Drug Development Process -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
Introduction
This compound is a key chemical entity closely related to the widely used non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen.[1][2] It is recognized primarily as an impurity and metabolite of Flurbiprofen, often designated as Flurbiprofen Impurity C in the European Pharmacopoeia.[3][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for professionals in drug development, quality control, and analytical research. The presence and concentration of such impurities can significantly impact the safety, efficacy, and shelf-life of the final pharmaceutical product.
This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective handling, analysis, and control.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into its behavior in solution. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | [3][5] |
| Synonyms | Flurbiprofen Impurity C, Beta-Hydroxy Flurbiprofen | [3][4] |
| CAS Number | 61466-95-3 | [2][6] |
| Molecular Formula | C₁₅H₁₃FO₃ | [2][6][7] |
| Molecular Weight | 260.26 g/mol | [2][4] |
| Chemical Structure | A propanoic acid with a hydroxyl group at the alpha position, attached to a 2-fluorobiphenyl moiety. | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or its related substances is a critical parameter that influences bioavailability, formulation design, and analytical method development. The structure of this compound, containing both a lipophilic biphenyl ring and hydrophilic carboxylic acid and hydroxyl groups, suggests a complex solubility behavior.
Aqueous Solubility
The parent compound, Flurbiprofen, is known to be poorly soluble in water, with a reported solubility of only 0.03 mg/mL for the free acid.[8] The presence of an additional hydroxyl group in this compound increases its polarity, which would theoretically lead to a marginal increase in aqueous solubility compared to Flurbiprofen. However, it is expected to remain "sparingly soluble" to "very slightly soluble" in neutral aqueous solutions.
pH-Dependence: As a carboxylic acid, its aqueous solubility is highly dependent on pH.
-
Below its pKa: The molecule exists predominantly in its neutral, protonated form, which has lower aqueous solubility.
-
Above its pKa: The carboxylic acid group deprotonates to form a carboxylate salt. This ionic form is significantly more polar and thus more soluble in water.
Organic Solvent Solubility
Based on the solubility profile of its parent compound, Flurbiprofen, which is soluble in organic solvents like ethanol, DMSO, and DMF, a similar profile is anticipated for its hydroxy-derivative.[9]
| Solvent | Predicted Solubility | Rationale |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid and hydroxyl groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, highly polar solvent effective at dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | Aprotic, polar solvent. |
| Acetonitrile | Moderately Soluble | Polar aprotic solvent, commonly used in reversed-phase HPLC. |
| Dichloromethane, Chloroform | Slightly Soluble | Non-polar organic solvents, less effective for polar molecules. |
| Hexane, Heptane | Insoluble | Non-polar aliphatic solvents. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining equilibrium solubility, a trustworthy and widely accepted technique.
Objective: To determine the equilibrium solubility of the compound in various media.
Materials:
-
This compound
-
Selected solvents (e.g., Purified Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, Ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Calibrated HPLC-UV system
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample quantitatively with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Chemical Stability and Degradation Pathways
Stability testing is a critical component of drug development, ensuring that a substance maintains its quality, purity, and potency over time. Forced degradation studies are employed to intentionally degrade the compound under stressed conditions to understand its intrinsic stability and identify potential degradation products.
Intrinsic Stability and Structural Liabilities
The primary sites of potential degradation in the this compound molecule are:
-
Carboxylic Acid Group: Susceptible to decarboxylation under high heat.
-
Tertiary Hydroxyl Group: Can undergo dehydration (loss of water) in strong acidic conditions and high temperatures, potentially forming an alkene. It is also a potential site for oxidation.
-
Biphenyl System: Generally stable, but can be susceptible to photodegradation or strong oxidative conditions.
Potential Degradation Pathways
Forced degradation studies on the parent drug, Flurbiprofen, have shown it degrades under acidic, basic, and oxidative conditions.[10] These insights provide a logical starting point for predicting the behavior of its hydroxy-derivative.
Caption: Potential degradation pathways under forced stress conditions.
Experimental Protocol: Forced Degradation Study
This protocol is designed as a self-validating system to probe the stability of the compound under various stress conditions as mandated by ICH guidelines.
Objective: To identify likely degradation products and pathways and to establish the intrinsic stability of the molecule.
Materials:
-
Compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Acids: 1 N Hydrochloric Acid (HCl)
-
Bases: 1 N Sodium Hydroxide (NaOH)
-
Oxidizing Agent: 3-30% Hydrogen Peroxide (H₂O₂)
-
Thermostatic oven, water bath
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method
Methodology:
-
Acid Degradation: Mix equal volumes of the stock solution and 1 N HCl. Heat the mixture (e.g., at 70°C for 1-2 hours).[10] Cool, neutralize with an equivalent amount of 1 N NaOH, and dilute for analysis.
-
Base Degradation: Mix equal volumes of the stock solution and 1 N NaOH. Heat the mixture under similar conditions to the acid study.[10] Cool, neutralize with 1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 5%). Heat gently (e.g., 70°C for 1 hour) to accelerate the reaction.[10] Dilute for analysis.
-
Thermal Degradation (Solution): Reflux the stock solution for a specified period (e.g., 2 hours).[10] Cool and analyze.
-
Thermal Degradation (Solid): Store the solid compound in an oven at a high temperature (e.g., 100°C for 24 hours).[10] Dissolve a known amount in a suitable solvent and analyze.
-
Photodegradation: Expose the stock solution (in a quartz cuvette or other transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze against a dark control stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that secondary degradation is minimized.
Workflow for Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive stability assessment.
Sources
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 6. Buy this compound | 61466-95-3 [smolecule.com]
- 7. This compound | C15H13FO3 | CID 23310906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. akjournals.com [akjournals.com]
A Technical Guide on the Potential Biological Activities of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
Executive Summary
This document provides a comprehensive technical overview of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a derivative of the well-established non-steroidal anti-inflammatory drug (NSAID), flurbiprofen. We delve into the compound's chemical architecture, its relationship to its parent compound, and, most critically, its potential biological activities. The primary focus is on its established anti-inflammatory and analgesic properties, which are largely attributed to the inhibition of cyclooxygenase (COX) enzymes. Furthermore, this guide explores the burgeoning evidence for its potential as an anticancer agent, acting through both COX-dependent and independent pathways. Other investigational activities, such as urease inhibition, are also discussed. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, providing not only a synthesis of the existing literature but also detailed, actionable protocols for the in vitro and in vivo evaluation of this promising compound.
Part 1: Compound Profile and Chemical Characteristics
Chemical Identity and Structure
This compound is a distinct chemical entity characterized by a biphenyl scaffold, a structural feature common to many pharmacologically active molecules.[1][2] The addition of a fluorine atom at the ortho position and a hydroxypropanoic acid group confers unique physicochemical properties that influence its biological interactions, including enhanced lipophilicity and metabolic stability.[3]
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₃FO₃ |
| Molecular Weight | 260.26 g/mol |
| CAS Number | 61466-95-3 |
| Appearance | Solid |
| Chirality | Chiral, exists as (R) and (S) enantiomers |
Relationship to Flurbiprofen
This compound is a hydroxylated derivative of flurbiprofen, a potent NSAID used for managing pain and inflammation.[3][4] Flurbiprofen itself is a racemic mixture of (R)- and (S)-enantiomers. It is crucial to recognize that biological activity is often stereospecific. For instance, (S)-flurbiprofen exhibits significantly stronger anti-inflammatory activity than the racemic mixture.[5] The (R)-enantiomer, also known as Tarenflurbil, has been investigated for its potential in treating Alzheimer's disease.[3] The introduction of a hydroxyl group to the propanoic acid moiety, creating this compound, can alter the molecule's binding affinity to target enzymes, its metabolic profile, and its overall therapeutic potential.
Part 2: Potential Biological Activity Profile
The biphenyl propanoic acid scaffold is a privileged structure in medicinal chemistry, best known for its role in modulating inflammatory pathways. However, recent research has expanded its biological scope.
Anti-inflammatory and Analgesic Activity
Mechanism of Action: The primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic effects of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3] By blocking this conversion, this compound and its parent compound, flurbiprofen, can significantly reduce the inflammatory response.[3][6] Flurbiprofen has been shown to be a potent inhibitor of prostaglandin synthesis, with studies indicating it is significantly more potent than aspirin and indomethacin in certain models.[6][7]
Preclinical Evidence: Studies on flurbiprofen and its derivatives consistently demonstrate potent anti-inflammatory effects in various animal models, including carrageenan-induced paw edema and adjuvant-induced arthritis in rats.[3][7] The potency of flurbiprofen has been reported to be up to 250 times that of acetylsalicylic acid in some assays. Derivatives of 2-(2-fluorobiphenyl-4-yl)propanoic acid have been synthesized that retain or even exceed the anti-inflammatory activity of the parent drug, while potentially offering a better safety profile, such as reduced ulcerogenic action.[8]
Anticancer Potential
A growing body of evidence suggests that NSAIDs, including flurbiprofen derivatives, possess anticancer properties that may extend beyond their COX-inhibitory functions.[9]
Potential Mechanisms:
-
COX-Independent Apoptosis: R-flurbiprofen has been shown to selectively decrease the survival of prostate cancer cells by inducing the p75NTR (neurotrophin receptor), a known tumor suppressor that can initiate apoptosis.[9] This highlights a pathway for anticancer activity that is independent of prostaglandin inhibition.
-
Enzyme Inhibition: Novel flurbiprofen-thioether derivatives have been synthesized and evaluated as inhibitors of methionine aminopeptidase-2 (MetAP-2), an enzyme overexpressed in prostate cancer and involved in angiogenesis.[10]
-
Mitotic Arrest: Other biphenyl derivatives have demonstrated the ability to induce prolonged mitotic arrest in cancer cells, similar to the mechanism of other microtubule-targeting agents.[1]
Target Indications: The most promising results for the anticancer application of flurbiprofen derivatives have been observed in prostate cancer cell lines (PC-3, DU-145, LNCaP).[9][10] Additionally, various propanoic acid derivatives are being actively investigated for activity against other cancers, including lung cancer.[11][12]
Other Investigational Activities
The versatile biphenyl scaffold has been explored for a range of other biological targets.
-
Urease Inhibition: Synthesized derivatives of flurbiprofen have shown promising urease inhibitory activity, which could be relevant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[3]
-
Antidiabetic Potential: Phenylpropanoic acid derivatives have been investigated as agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[13]
Part 3: Methodologies for Biological Evaluation
To rigorously assess the therapeutic potential of this compound, a multi-tiered screening approach incorporating both in vitro and in vivo assays is essential.
In Vitro Evaluation of Anti-inflammatory Activity
Initial screening should focus on cell-free and cell-based assays to determine the direct inhibitory effects of the compound.
Experimental Protocol: Inhibition of Protein Denaturation This assay serves as a rapid preliminary screen for anti-inflammatory activity, as protein denaturation is a known cause of inflammation in conditions like rheumatoid arthritis.[14]
-
Preparation of Reagents:
-
Test Compound & Standard: Prepare stock solutions of this compound and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO). Create a series of dilutions (e.g., 10-1000 µg/mL).[14]
-
Protein Solution: Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).[14]
-
-
Assay Procedure:
-
In separate microcentrifuge tubes, add 0.5 mL of the BSA solution.
-
Add 0.1 mL of the test compound or standard drug at various concentrations. For the control, add 0.1 mL of the vehicle solvent.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 10 minutes.
-
After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[14]
-
Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).
-
In Vivo Assessment of Anti-inflammatory and Analgesic Efficacy
Promising candidates from in vitro screens must be validated in preclinical animal models that mimic human inflammatory and pain conditions.[15][16]
Table 2: Common In Vivo Models for Inflammation and Pain
| Model Name | Type | Primary Endpoint | Relevance |
| Carrageenan-Induced Paw Edema | Acute Inflammation | Paw volume measurement (plethysmometer) | General acute inflammation, prostaglandin-mediated |
| Formalin Test | Persistent Pain | Paw licking/flinching time (biphasic) | Differentiates acute nociceptive and inflammatory pain |
| Hot Plate Test | Acute Pain | Latency to paw lick or jump | Centrally-mediated (spinal and supraspinal) analgesia |
| Adjuvant-Induced Arthritis | Chronic Inflammation | Paw swelling, arthritis score, histology | Chronic inflammatory diseases like rheumatoid arthritis |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This is a standard and highly reproducible model for evaluating acute anti-inflammatory activity.[8]
-
Animals: Use male Wistar rats (150-200g). Acclimatize animals for at least one week. Fast animals overnight before the experiment with free access to water.
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin, 20 mg/kg), and Test Compound at various doses (e.g., 10, 20, 50 mg/kg).
-
Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[17]
-
-
Measurement of Edema:
-
Measure the paw volume of each rat immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV is the change in paw volume.
-
In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer potential involves evaluating the compound's effect on cancer cell viability, proliferation, and migration.
Experimental Protocol: MTT Cell Viability Assay This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
-
Cell Culture:
-
Seed prostate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).[10]
-
Incubate the plate for an additional 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Part 4: Data Synthesis and Interpretation
Systematic data collection and interpretation are paramount for making informed decisions in the drug discovery process.
Table 3: Example Data Summary for In Vitro Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | PC-3 Cell IC50 (µM) |
| This compound | Data | Data | Data | Data |
| Flurbiprofen (Reference) | Data | Data | Data | Data |
| Celecoxib (Reference) | Data | Data | Data | N/A |
Authoritative Grounding & Causality: The interpretation of this data requires careful consideration. A high COX-2 Selectivity Index is often desirable for anti-inflammatory agents to minimize the gastrointestinal side effects associated with COX-1 inhibition. When evaluating anticancer potential, a low IC50 against a cancer cell line like PC-3 is favorable. However, this must be compared with the IC50 against a normal, non-cancerous cell line to calculate a Selectivity Index, ensuring the compound is preferentially toxic to cancer cells. The choice to test against both COX isoforms and multiple cell lines is a self-validating system; it provides a multi-faceted view of the compound's activity and potential liabilities early in the discovery process.
Conclusion and Future Directions
This compound represents a molecule of significant therapeutic interest, building upon the well-understood pharmacology of flurbiprofen. Its potential extends beyond inflammation and pain into the complex field of oncology. The key future directions for research on this compound should include:
-
Chiral Synthesis and Evaluation: The synthesis and separate biological evaluation of the (R)- and (S)-enantiomers are critical to identify the most active and safe stereoisomer.[3]
-
Pharmacokinetic Profiling: In vivo studies to determine the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound are necessary to assess its drug-like potential.
-
In-depth Mechanistic Studies: For anticancer activity, further investigation is needed to confirm the precise mechanisms, whether through p75NTR induction, MetAP-2 inhibition, or other novel pathways.[9][10]
-
Lead Optimization: Based on initial findings, medicinal chemistry efforts can be directed toward synthesizing new analogs with improved potency, selectivity, and pharmacokinetic properties.
This structured approach will enable the scientific community to fully elucidate the therapeutic potential of this compound and its derivatives as next-generation therapeutic agents.
References
- BenchChem. This compound.
- Gao, Y., & Wang, Z. (Year not specified). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Pharmacology and Toxicology.
- ResearchGate. (2023).
- Slideshare. (n.d.). Screening models(IN-VIVO)
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
- Eurofins Advinus. (n.d.). Pain Models for Preclinical Research.
- Peiris, D. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Biosciences and Medicines.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
- Patsnap Synapse. (2025). What in vivo models are used for pain studies?
- Quick Company. (n.d.).
- Al-Hiari, Y. M., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Glenn, E. M., et al. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen).
- Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)
- Masumoto, S., et al. (1973). [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen)]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica.
- Hori, M., et al. (1973). [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica.
- IJSDR. (n.d.).
- Aday, B., et al. (2019). Synthesis, Anticancer Activity on Prostate Cancer Cell Lines and Molecular Modeling Studies of Flurbiprofen-Thioether Derivatives as Potential Target of MetAP (Type II). Anti-cancer Agents in Medicinal Chemistry.
- ResearchGate. (2025). 89- Flurbiprofen, Comprehensive Profile.
- Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.
- Johansson, M., & Olsen, M. (Year not specified). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.
- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Kaskas, N., et al. (2007).
- Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aryl propionic acid R-flurbiprofen selectively induces p75NTR-dependent decreased survival of prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activity on Prostate Cancer Cell Lines and Molecular Modeling Studies of Flurbiprofen-Thioether Derivatives as Potential Target of MetAP (Type II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 17. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emergence of a Key Impurity: A Technical Guide to the Discovery and History of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and history of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a compound primarily recognized as a significant impurity and potential metabolite of Flurbiprofen. Rather than a standalone therapeutic agent, its story is intrinsically linked to the development, synthesis, and analytical characterization of the potent nonsteroidal anti-inflammatory drug (NSAID), Flurbiprofen. This document will trace the origins of Flurbiprofen, explore the synthetic pathways that can lead to the formation of this hydroxy acid derivative, and discuss its importance in the context of pharmaceutical quality control and drug metabolism.
The Genesis of Flurbiprofen: A Foundation for Discovery
The history of this compound begins with the pioneering research on phenylalkanoic acid derivatives undertaken by the research division of Boots UK during the 1960s. This fertile period of drug discovery also yielded other notable NSAIDs such as Ibuprofen, Naproxen, and Diclofenac.[1][2] Flurbiprofen, chemically known as (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid, emerged as a powerful anti-inflammatory and analgesic agent.[1][3] Patented in 1964 and approved for medical use in 1987, its development necessitated a deep understanding of its chemical synthesis and potential byproducts.[1]
The core structure of Flurbiprofen, a 2-arylpropionic acid, is a common feature among many NSAIDs. These compounds, including Ibuprofen, function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins which mediate pain and inflammation.[2][3][4] The S-enantiomer of Flurbiprofen is known to be the more biologically active isomer.[2][5]
Synthetic Pathways and the Inevitable Emergence of Impurities
The synthesis of Flurbiprofen involves multi-step chemical reactions where the formation of impurities is a critical consideration for pharmaceutical quality and safety. This compound, often referred to as Flurbiprofen Impurity C or Flurbiprofen-related compound A, is one such impurity that can arise during the manufacturing process.[5][6][7]
Several patented synthetic routes for Flurbiprofen exist, and the formation of the hydroxypropanoic acid derivative can be postulated through various mechanisms, including:
-
Oxidation of the Tertiary Carbon: The benzylic tertiary carbon atom in the Flurbiprofen molecule is susceptible to oxidation. This can occur either during the synthesis itself, under harsh reaction conditions, or as a degradation product upon exposure to air and light.
-
Side Reactions from Starting Materials: Certain synthetic strategies might employ starting materials or intermediates that could lead to the formation of the hydroxylated impurity through side reactions. For instance, reactions involving Grignard reagents or other organometallic intermediates can sometimes result in hydroxylation if traces of oxygen are present.
-
Hydrolysis of Intermediates: Some synthetic routes may involve intermediates that, if not completely converted to the final product, could hydrolyze to form the hydroxy acid.
A generalized synthetic approach to Flurbiprofen is outlined below. The potential for the formation of the hydroxylated impurity is a key consideration at each stage.
Caption: Generalized synthetic pathway for Flurbiprofen and potential points of formation for the hydroxylated impurity.
Identification and Characterization: The Role of Analytical Chemistry
The formal "discovery" of this compound is a direct result of the stringent analytical chemistry required for pharmaceutical drug development and quality control. Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[8]
High-performance liquid chromatography (HPLC) is the primary analytical technique used to separate Flurbiprofen from its related substances. The development of robust HPLC methods allows for the detection and quantification of impurities like the hydroxypropanoic acid derivative. Further characterization is typically achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the chemical structure of the impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Analytical Technique |
| Flurbiprofen | C15H13FO2 | 244.26 | 5104-49-4 | HPLC, GC-MS, NMR |
| This compound | C15H13FO3 | 260.26 | 61466-95-3 | HPLC, LC-MS, NMR |
Metabolic Fate of Flurbiprofen
In addition to being a potential synthetic impurity, this compound is also a plausible metabolite of Flurbiprofen. The metabolism of many drugs, particularly those with benzylic protons, involves oxidation by cytochrome P450 enzymes in the liver. The tertiary carbon atom in Flurbiprofen is a likely site for such enzymatic hydroxylation.
Caption: Postulated metabolic pathway of Flurbiprofen leading to the formation of the hydroxylated derivative.
Conclusion: A Story of Association
The discovery and history of this compound are not those of a compound developed for its own therapeutic merit. Instead, its identity and significance are defined by its close relationship with Flurbiprofen. It serves as a critical marker for the purity and stability of Flurbiprofen drug substance and products. Its study is essential for ensuring the safety and efficacy of Flurbiprofen by understanding and controlling potential impurities. For researchers and drug development professionals, the story of this compound underscores the importance of a comprehensive understanding of synthetic pathways, degradation products, and metabolic fate in the lifecycle of any pharmaceutical agent.
References
-
Emcure Pharmaceuticals. Process For Preparation Of Flurbiprofen. Quick Company. [Link]
-
Morissette, S. L., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. PubMed. [Link]
-
Wikipedia. Flurbiprofen. [Link]
-
Di Micco, S., et al. (2014). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. National Institutes of Health. [Link]
- Cadila Pharmaceuticals. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
-
Amir, M., & Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed. [Link]
-
Zhengzhou Sigma Chem. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. Eureka | Patsnap. [Link]
-
Kükürt, A., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. PubMed Central. [Link]
-
DeepDyve. Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. (2025). [Link]
- Google Patents. CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
- Al-Obaydi, J. K. M. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
-
Drugfuture. This compound. FDA Global Substance Registration System. [Link]
-
Pharmaffiliates. Flurbiprofen-impurities. [Link]
-
Wikipedia. Ibuprofen. [Link]
-
National Center for Biotechnology Information. Flurbiprofen - LiverTox. (2025). [Link]
-
ResearchGate. (PDF) 89- Flurbiprofen, Comprehensive Profile. (2025). [Link]
-
SynZeal. Flurbiprofen EP Impurity A | 6341-72-6. [Link]
- Google Patents. CN101973869A - Method for synthesis of flurbiprofen.
-
National Center for Biotechnology Information. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem. [Link]
-
National Center for Biotechnology Information. 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen | C30H26F2O4 | CID 20568371 - PubChem. [Link]
Sources
- 1. Flurbiprofen - Wikipedia [en.wikipedia.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [drugfuture.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Flurbiprofen EP Impurity A | 6341-72-6 | SynZeal [synzeal.com]
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid CAS number lookup
An In-depth Technical Guide to 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid for Pharmaceutical R&D Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a critical molecule in the landscape of pharmaceutical analysis and drug development. Primarily known as a key impurity and potential metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, this compound serves as an essential reference standard for quality control and a subject of interest in metabolic studies. This document delves into its chemical identity, synthesis considerations, advanced analytical characterization techniques, and its overarching role in the pharmaceutical industry. The methodologies and insights presented herein are curated for researchers, analytical scientists, and drug development professionals to support robust and compliant pharmaceutical manufacturing and research.
Chemical Identity and Physicochemical Properties
This compound (CAS No: 61466-95-3 ) is a fluorinated biphenyl propanoic acid derivative.[1] Its structure is characterized by a hydroxyl group at the alpha-position of the propanoic acid moiety and a fluorine atom at the ortho-position of the biphenyl system.[1] This compound is also recognized in pharmacopeial contexts, for instance, as "Flurbiprofen Impurity C" in the European Pharmacopoeia (EP).[2][3][4]
The presence of a chiral center at the C2 position of the propanoic acid chain means the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless resolved. This chirality is a critical consideration, as the biological activity of related compounds like Flurbiprofen is known to be stereoselective.[1]
Table 1: Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 61466-95-3[1][2][3][5] |
| IUPAC Name | This compound |
| Synonyms | (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid, Flurbiprofen Impurity C, Beta-Hydroxy Flurbiprofen[2][3][6] |
| Molecular Formula | C₁₅H₁₃FO₃[1][2][5] |
| Molecular Weight | 260.26 g/mol [1][5] |
| InChI Key | WZESXUMKHKBMLE-UHFFFAOYSA-N[1][2] |
| SMILES | CC(O)(C(=O)O)c1ccc(c(F)c1)c2ccccc2[3] |
Context in Pharmaceutical Development: The Flurbiprofen Connection
This hydroxy acid derivative is intrinsically linked to Flurbiprofen, a widely used NSAID for treating arthritis and pain by inhibiting prostaglandin synthesis.[7][8][9] this compound emerges in two primary contexts:
-
Process Impurity: It can form as a byproduct during the synthesis of Flurbiprofen. Its presence must be monitored and controlled to ensure the safety and efficacy of the final drug product.
-
Metabolite: It is a potential oxidative metabolite of Flurbiprofen. Studying its formation and clearance is crucial for understanding the drug's pharmacokinetic and pharmacodynamic profile.
Given these roles, having access to a highly characterized reference standard of this compound is not merely a matter of academic interest but a regulatory necessity for any organization involved in the manufacturing or clinical development of Flurbiprofen.
Synthesis and Impurity Control Strategies
The synthesis of this compound is not as commonly documented as its parent drug. However, its formation as an impurity suggests pathways involving oxidation of intermediates or the final Flurbiprofen molecule. Conversely, its deliberate synthesis as a reference standard requires precise control to introduce the hydroxyl group.
Conceptual Synthetic Workflow
A plausible synthetic route could originate from a key Flurbiprofen intermediate, such as 1-(2-fluorobiphenyl-4-yl)ethanone (Flurbiprofen Impurity D). This pathway would involve introducing the carboxylic acid and hydroxyl moieties.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 4. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [cymitquimica.com]
- 5. Buy this compound | 61466-95-3 [smolecule.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
An In-depth Technical Guide to 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive review of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a molecule of significant interest in pharmaceutical sciences. Primarily known as a key impurity and potential metabolite of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), this compound's synthesis, properties, and biological activities are crucial for drug quality control and understanding Flurbiprofen's metabolic fate. This document details its chemical synthesis via Grignard reaction, explores its anticipated biological mechanism through cyclooxygenase (COX) inhibition, and presents its application as a pharmaceutical reference standard. Detailed experimental protocols and process diagrams are included to provide actionable insights for laboratory and clinical research professionals.
Introduction: Context and Significance
This compound, also referred to as alpha-Hydroxy Flurbiprofen or Flurbiprofen Impurity C, is a hydroxylated derivative of Flurbiprofen[1]. Flurbiprofen itself is a well-established NSAID from the propionic acid class, widely used for its analgesic, antipyretic, and anti-inflammatory properties in treating conditions like rheumatoid arthritis and osteoarthritis[2]. The biological activity of Flurbiprofen is primarily attributed to its inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes[2][3].
The significance of this compound stems from two primary areas:
-
Pharmaceutical Quality Control: As a known impurity of Flurbiprofen, its presence and quantity must be carefully monitored to ensure the safety and efficacy of the final drug product. Regulatory bodies require the characterization and control of such impurities[4][5].
-
Metabolism and Pharmacology: Hydroxylated derivatives of drugs are common metabolites formed in the body. Understanding the synthesis and biological activity of this compound is essential for studying the pharmacokinetics and potential pharmacological effects of Flurbiprofen's metabolic pathway.
This guide serves as a central resource for understanding the core chemistry, biological relevance, and analytical importance of this compound.
Chemical Synthesis and Characterization
The most direct and well-documented method for synthesizing this compound is through a Grignard reaction, followed by nucleophilic addition to a pyruvate salt[1][4].
Synthesis Pathway Rationale
The chosen pathway leverages the robust and versatile nature of Grignard reagents for forming carbon-carbon bonds.
-
Formation of the Grignard Reagent: The synthesis begins with the reaction of 4-bromo-2-fluorobiphenyl with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). This forms the organometallic Grignard reagent, 2-fluoro-([1,1'-biphenyl]-4-yl)magnesium bromide. The fluorine atom at the ortho position makes the biphenyl system electron-rich, facilitating the reaction, while the inert THF solvent stabilizes the highly reactive Grignard reagent[1][4].
-
Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile. It is then added to sodium pyruvate. The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the pyruvate, forming a tertiary alkoxide intermediate.
-
Acidic Workup: The reaction is quenched with a dilute acid (e.g., hydrochloric acid), which protonates the alkoxide to yield the final tertiary alcohol, this compound, which precipitates from the solution[1].
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of the title compound.
Physicochemical Properties
A summary of the key chemical and physical properties is provided below.
| Property | Value / Description | Source |
| IUPAC Name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-hydroxypropanoic acid | [1] |
| Synonyms | Flurbiprofen Impurity C, alpha-Hydroxy Flurbiprofen | [1] |
| CAS Number | 61466-95-3 | [5] |
| Molecular Formula | C₁₅H₁₃FO₃ | [3] |
| Molecular Weight | 260.26 g/mol | [3] |
| Appearance | Solid, precipitate | [1] |
| Melting Point | 166-169 °C | [1] |
| Chirality | Chiral compound, exists as enantiomers | [3] |
Biological Activity and Mechanism of Action
Anti-Inflammatory Effects and COX Inhibition
As a close structural analog of Flurbiprofen, this compound is predicted to possess anti-inflammatory properties[3]. The primary mechanism of action for Flurbiprofen and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[2][3]. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[3]. It is highly probable that the hydroxylated derivative also targets this pathway.
Proposed Mechanism of Action Diagram
The diagram below illustrates the established role of COX enzymes in the inflammatory cascade and the proposed inhibitory action of the compound.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Other Potential Activities
Research into derivatives of the parent compound, Flurbiprofen, has revealed other potential biological targets. For instance, certain hydrazide-hydrazone derivatives have shown potent urease inhibitory activity[6]. While not demonstrated for the title compound itself, this suggests that the fluorobiphenyl scaffold is a versatile template for designing inhibitors for various enzymes.
Detailed Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures[1][4].
Materials:
-
4-bromo-2-fluorobiphenyl (5.0 g, 0.02 mol)
-
Magnesium turnings (0.49 g, 0.02 mol)
-
Sodium pyruvate (2.2 g, 0.02 mol)
-
Anhydrous Tetrahydrofuran (THF) (53 mL total)
-
5N Hydrochloric acid (HCl) (50 mL)
-
Ether
-
1N Potassium carbonate (K₂CO₃)
-
Round-bottom flask, reflux condenser, dropping funnel, ice bath, and standard glassware.
Procedure:
-
Grignard Reagent Preparation: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings (0.49 g) and 13 mL of anhydrous THF. b. Dissolve 4-bromo-2-fluorobiphenyl (5.0 g) in 20 mL of anhydrous THF in a dropping funnel. c. Add the solution dropwise to the stirring magnesium suspension. Initiate the reaction if necessary (e.g., with a heat gun or a crystal of iodine). d. Once the addition is complete, stir the mixture and heat to reflux for 1 hour. The solution should turn cloudy grey, indicating the formation of the Grignard reagent.
-
Coupling Reaction: a. In a separate flask, suspend sodium pyruvate (2.2 g) in 20 mL of anhydrous THF. b. Rapidly add the sodium pyruvate suspension to the refluxing Grignard solution. Expect frothing. c. Once the initial reaction subsides, continue to stir and heat the mixture under reflux for an additional hour.
-
Workup and Isolation: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully add 50 mL of 5N HCl to quench the reaction and dissolve the magnesium salts. c. Transfer the mixture to a separatory funnel and extract with ether. d. Isolate the ether layer and extract it with 1N aqueous potassium carbonate solution. The desired carboxylic acid product will move into the basic aqueous layer as its carboxylate salt. e. Separate the aqueous layer and acidify it with dilute HCl until a precipitate forms. f. Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the final product, this compound. g. The expected yield is approximately 71%, with a melting point of 166-169 °C[1].
Conclusion and Future Outlook
This compound is a compound of considerable importance in the pharmaceutical industry, primarily due to its relationship with the NSAID Flurbiprofen. Its synthesis is well-understood, and it serves as a critical reference standard for ensuring the purity and safety of its parent drug. While its biological activity is presumed to be anti-inflammatory via COX inhibition, further pharmacological studies are warranted to fully characterize its potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic profile. Investigating the stereospecific synthesis and differential activity of its R- and S-enantiomers could provide deeper insights into its therapeutic potential and metabolic impact.
References
-
PrepChem. (n.d.). Synthesis of 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid. Retrieved from PrepChem.com. [Link]
-
Khan, I., et al. (2020). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 25(21), 5149. [Link]
- Google Patents. (2018). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
-
International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. [Link]
- Google Patents. (2021).
-
PubChem. (n.d.). 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen. Retrieved from PubChem. [Link]
-
PubMed. (1974). [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen)]. [Link]
-
PLOS One. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). Flurbiprofen. Retrieved from PubChem. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]
- 5. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 6. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid as a Strategic Precursor in the Synthesis of Flurbiprofen
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (FBPHA). While often identified as an impurity or metabolite of the potent nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen, FBPHA is also a valuable synthetic intermediate. We present a detailed protocol for the synthesis of FBPHA starting from 4-acetyl-2-fluorobiphenyl, followed by its strategic application as a precursor in a high-yield synthesis of Flurbiprofen via reductive dehydroxylation. The methodologies described herein are designed for researchers in organic synthesis and drug development, offering insights into reaction mechanisms, process optimization, and analytical characterization.
Introduction: A New Perspective on a Flurbiprofen-Related Compound
Flurbiprofen, 2-(2-fluorobiphenyl-4-yl)propanoic acid, is a widely used NSAID belonging to the phenylalkanoic acid class. Its synthesis has been a subject of extensive research, aiming for efficiency, purity, and cost-effectiveness. Traditionally, synthetic routes have involved multi-step processes from various biphenyl precursors.
This application note focuses on a specific hydroxylated analogue, this compound (herein referred to as FBPHA ). Often cataloged as a reference standard for impurity analysis in Flurbiprofen drug products, the synthetic utility of FBPHA as a direct precursor is underexplored. Its structure, featuring a tertiary alcohol adjacent to a carboxylic acid, presents a unique strategic opportunity. By synthesizing FBPHA first, we can leverage a targeted reductive dehydroxylation to produce Flurbiprofen. This approach offers potential advantages in controlling impurity profiles and may provide a viable alternative to established routes.
This guide is structured to provide both the synthetic protocol for creating the FBPHA precursor and the subsequent protocol for its conversion to Flurbiprofen, grounded in mechanistic principles and validated by analytical data.
Experimental Overview: The Two-Stage Synthetic Workflow
The overall process is divided into two primary stages:
-
Synthesis of the Precursor: Conversion of 4-acetyl-2-fluorobiphenyl into the α-hydroxy acid, FBPHA. This is achieved via a cyanohydrin formation followed by hydrolysis.
-
Conversion to Final Product: Reductive dehydroxylation of the tertiary alcohol in FBPHA to yield Flurbiprofen.
The following diagram illustrates the high-level workflow.
Application Notes & Protocols: 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid for Targeted Drug Delivery Systems
Executive Summary
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, in the design and development of targeted drug delivery systems. Flurbiprofen and its analogues are potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme significantly overexpressed in a wide range of solid tumors and inflammatory tissues.[1][2][3] This overexpression makes COX-2 an attractive molecular target for directing therapeutic payloads specifically to diseased sites, thereby enhancing efficacy and mitigating off-target toxicity associated with systemic drug administration.[4][5][6]
This document outlines the scientific rationale for targeting COX-2, presents detailed protocols for the synthesis of a lipid conjugate of the Flurbiprofen derivative, its formulation into lipid nanoparticles (LNPs), and a complete workflow for the subsequent in vitro and in vivo evaluation of the targeted system. By leveraging the inherent affinity of this small molecule for COX-2, researchers can develop sophisticated nanocarriers for the precision delivery of chemotherapeutics, immunomodulators, or nucleic acid-based medicines.
Scientific Rationale: Targeting the COX-2 Axis in Disease
The cyclooxygenase (COX) enzyme system is central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] While the COX-1 isoform is constitutively expressed in most tissues for homeostatic functions, COX-2 is an inducible enzyme that is significantly upregulated during inflammation and carcinogenesis.[2] In the context of cancer, elevated COX-2 levels are observed in colorectal, breast, lung, and pancreatic cancers, among others.[2] The overexpression of COX-2 promotes tumorigenesis through several mechanisms:
-
Inhibition of Apoptosis: COX-2 activity can lead to the upregulation of anti-apoptotic proteins like Bcl-2, making cancer cells resistant to programmed cell death.[8]
-
Promotion of Angiogenesis: It stimulates the production of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), which are essential for tumor vascularization and growth.[1]
-
Enhancement of Cell Proliferation and Invasion: COX-2 signaling pathways contribute to increased cell division, migration, and metastasis.[1][9]
-
Immune Evasion: The production of prostaglandin E2 (PGE2) via the COX-2 pathway creates an immunosuppressive tumor microenvironment, hampering the efficacy of the host immune response and immunotherapies.[10][11]
Flurbiprofen, the parent compound of this compound, exerts potent anti-tumor effects by inhibiting COX-2.[3][12] Studies have also shown it can induce the expression of tumor suppressor genes and interfere with other critical cell signaling pathways independent of COX-2 inhibition.[12][13] By using a Flurbiprofen derivative as a targeting ligand on the surface of a nanoparticle, we can exploit the high local concentrations of COX-2 in the tumor microenvironment to achieve preferential accumulation of the therapeutic carrier, a strategy with significant potential to improve the therapeutic index of encapsulated drugs.
Physicochemical Data and Synthesis Overview
2.1. Physicochemical Properties
The following table summarizes the key physicochemical properties of the parent compound, 2-(2-Fluorobiphenyl-4-yl)-propanoic acid (Flurbiprofen), which are foundational for understanding its derivative.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₃FO₂ (Flurbiprofen) | [14] |
| Molecular Weight | 244.26 g/mol (Flurbiprofen) | [14] |
| Appearance | White crystalline powder | [15] |
| Mechanism of Action | Non-selective COX inhibitor | [3][7] |
2.2. Synthesis of this compound Derivatives
The synthesis of Flurbiprofen and its derivatives is well-documented.[16][17][18] The carboxylic acid group provides a versatile chemical handle for modification, such as the creation of amide bonds for prodrug strategies or for conjugation to other molecules.[7][19][20] For targeted delivery applications, the primary synthetic goal is to create a conjugate that can be incorporated into a nanoparticle formulation, typically by linking the targeting molecule to a lipid anchor via a polyethylene glycol (PEG) spacer.
Application Protocol I: Formulation of Targeted Lipid Nanoparticles (LNPs)
This protocol describes a two-part process: first, the synthesis of a this compound-PEG-lipid conjugate, and second, the formulation of this conjugate into a targeted LNP system using microfluidic mixing.
3.1. Part A: Synthesis of FHP-PEG-DSPE Conjugate
-
Rationale: To anchor the Flurbiprofen derivative (FHP) to the LNP surface, it must be covalently linked to a phospholipid. DSPE-PEG is commonly used as it provides a stable lipid anchor (DSPE) and a hydrophilic spacer (PEG) that extends the ligand away from the nanoparticle surface, making it accessible for target binding.[21][22] The reaction couples the carboxylic acid of FHP to an amine-terminated PEG-lipid using standard carbodiimide chemistry.
-
Materials:
-
This compound (FHP)
-
DSPE-PEG(2000)-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Lyophilizer
-
-
Protocol:
-
Dissolve FHP (1.5 molar equivalents) in anhydrous DMF.
-
Add EDC (2 molar equivalents) and NHS (2 molar equivalents) to the FHP solution. Stir at room temperature for 4 hours to activate the carboxylic acid group, forming an NHS-ester intermediate.
-
In a separate flask, dissolve DSPE-PEG(2000)-Amine (1 molar equivalent) in anhydrous DMF. Add TEA (3 molar equivalents) to act as a base.
-
Slowly add the activated FHP solution to the DSPE-PEG-Amine solution.
-
Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Quench the reaction by adding a small amount of water.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and byproducts.
-
Freeze the purified conjugate solution and lyophilize to obtain the FHP-PEG-DSPE conjugate as a white, fluffy powder.
-
Confirm product formation and purity using analytical techniques such as ¹H NMR and Mass Spectrometry.
-
3.2. Part B: Formulation of FHP-Targeted LNPs
-
Rationale: Microfluidic mixing provides a rapid, reproducible, and scalable method for producing LNPs with uniform size and high encapsulation efficiency.[23] A lipid mixture dissolved in ethanol is rapidly mixed with an aqueous phase containing the therapeutic payload. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, entrapping the payload.
-
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
FHP-PEG-DSPE conjugate (from Part A)
-
Therapeutic payload (e.g., siRNA, mRNA, or small molecule drug)
-
Ethanol (200 proof)
-
Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis or Tangential Flow Filtration (TFF) system for purification
-
-
Protocol:
-
Prepare Lipid Stock Solution (in Ethanol): Dissolve the ionizable lipid, DSPC, cholesterol, and the FHP-PEG-DSPE conjugate in ethanol at a molar ratio of approximately 50:10:38.5:1.5.[22] The total lipid concentration should be between 10-25 mg/mL.
-
Prepare Aqueous Phase: Dissolve the therapeutic payload in the aqueous buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is positively charged, facilitating interaction with negatively charged nucleic acid payloads.
-
Formulation: Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (Aqueous:Ethanol).
-
Pump the two solutions through the microfluidic cartridge. Nanoparticles will form spontaneously in the mixing chamber.
-
Purification: Immediately after formulation, purify the LNP solution to remove ethanol and unencapsulated payload. Dialyze the sample against a storage buffer (e.g., PBS, pH 7.4) for at least 24 hours or use a TFF system for larger batches.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
3.3. Part C: Characterization of FHP-LNPs
-
Rationale: Proper characterization is critical to ensure the quality, stability, and reproducibility of the LNP formulation.
| Parameter | Method | Desired Outcome |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Size: 80-150 nm; PDI: < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral surface charge (~0 mV) at pH 7.4 |
| Encapsulation Efficiency | RiboGreen Assay (for RNA) or HPLC (for small molecules) | > 90% |
Application Protocol II: In Vitro Evaluation
-
Rationale: In vitro assays are essential to confirm that the FHP-LNPs can selectively target and deliver their payload to cancer cells overexpressing COX-2, leading to a therapeutic effect.
4.1. Protocol A: Cellular Uptake Assay
-
Purpose: To visually and quantitatively assess the preferential uptake of FHP-LNPs in COX-2 high-expressing cells compared to low-expressing cells.
-
Method:
-
Formulate LNPs encapsulating a fluorescent marker (e.g., DiD) or with a fluorescently labeled lipid.
-
Seed COX-2 high (e.g., SW620 colorectal cancer cells) and COX-2 low (e.g., HEK293) cells in appropriate culture plates.[3]
-
Treat cells with fluorescently labeled FHP-LNPs and non-targeted control LNPs for 2-4 hours.
-
For Microscopy: Wash cells thoroughly with PBS, fix with 4% paraformaldehyde, stain nuclei with DAPI, and visualize using a fluorescence microscope.
-
For Flow Cytometry: Wash cells, detach them using trypsin, and analyze the cell-associated fluorescence using a flow cytometer.
-
4.2. Protocol B: Cytotoxicity Assay
-
Purpose: To determine the therapeutic efficacy of FHP-LNPs carrying a cytotoxic payload (e.g., doxorubicin or a pro-apoptotic siRNA).
-
Method:
-
Seed COX-2 high and low-expressing cells in 96-well plates.
-
Treat cells with serial dilutions of: (i) Free drug, (ii) Drug-loaded non-targeted LNPs, and (iii) Drug-loaded FHP-LNPs. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).[24]
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment group in both cell lines. A significantly lower IC50 for FHP-LNPs in COX-2 high cells would indicate successful targeting.
-
Application Protocol III: In Vivo Efficacy Studies
-
Rationale: An in vivo study is the definitive test to determine if the targeting strategy translates to improved anti-tumor efficacy and reduced systemic toxicity in a living organism.
5.1. Murine Xenograft Cancer Model
-
Purpose: To evaluate the anti-tumor activity of FHP-LNPs in a tumor-bearing mouse model.
-
Method:
-
Model Establishment: Subcutaneously implant COX-2 high-expressing cancer cells (e.g., Colon-26 or HT-29) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[24]
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Saline (Vehicle Control)
-
Group 2: Free Drug
-
Group 3: Drug-loaded Non-Targeted LNPs
-
Group 4: Drug-loaded FHP-LNPs
-
-
Treatment: Administer treatments intravenously (e.g., twice weekly) at a predetermined dose.
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise tumors for weighing and further analysis (e.g., histology, Western blot). Collect major organs for histopathological assessment of toxicity.
-
Data Analysis: Compare tumor growth inhibition (TGI) across all groups. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
-
References
- Recent advances in targeting COX-2 for cancer therapy: a review - PMC - PubMed Central. (n.d.). PubMed Central.
- What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? | R Discovery. (n.d.). R Discovery.
- Flurbiprofen | Immunology & Inflammation related chemical | CAS 5104-49-4 | Selleck. (n.d.). Selleck Chemicals.
- NSAID-encapsulated nanoparticles as a targeted therapeutic platform for modulating chronic inflammation and inhibiting cancer progression: a review. - R Discovery. (n.d.). R Discovery.
- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PubMed Central. (2024, January 12). PubMed Central.
- Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations - PubMed. (2014, September 3). PubMed.
- COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers. (2024, January 2). ScienceDirect.
- Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - NIH. (n.d.).
- Localized and targeted delivery of NSAIDs for treatment of inflammation: A review - NIH. (n.d.).
- Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - Frontiers. (n.d.). Frontiers.
- Flurbiprofen inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN - NIH. (2022, February 24).
- Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC - NIH. (n.d.). PubMed Central.
- Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer - Frontiers. (2021, February 25). Frontiers.
- Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Nanotherapeutic-directed approaches to analgesia - PMC - NIH. (n.d.). PubMed Central.
- Optimizing delivery of flurbiprofen to the colon using a targeted prodrug approach - PubMed. (n.d.). PubMed.
- Topical and Transdermal Delivery of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for Inflammation and Pain: Current Trends and Future Directions in Delivery Systems - MDPI. (n.d.). MDPI.
- Localized and targeted delivery of NSAIDs for treatment of inflammation: A review | Request PDF - ResearchGate. (n.d.).
- Flurbiprofen@ZIF-8 nanoformulation with potential for analgesia - PMC - PubMed Central. (n.d.). PubMed Central.
- Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC. (n.d.). PubMed Central.
- Albumin Nanoparticles Harness Activated Neutrophils to Cross Vascular Barriers for Targeted Subcutaneous and Orthotopic Colon Cancer Therapy - MDPI. (n.d.). MDPI.
- SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL)
- Small molecule ligands for enhanced intracellular delivery of lipid nanoparticle formulations of siRNA - NanoMedicines Research Group. (n.d.). University of British Columbia.
- CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid - Google Patents. (n.d.).
- Formulation methods for peptide-modified lipid nanoparticles - PMC - PubMed Central. (2025, July 9). PubMed Central.
- (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid - LGC Standards. (n.d.). LGC Standards.
- This compound | C15H13FO3 | CID 23310906. (n.d.). PubChem.
- Lipid Nanoparticles (LNPs) for the Delivery of Modern Therapeutic Drugs - Bio-Synthesis Inc. (2025, January 27). Bio-Synthesis Inc.
- Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). (n.d.). IPIndia.
- Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty - UniCA IRIS. (2021, April 26). University of Cagliari.
- Synthesis of flurbiprofen. Reagents and conditions: (i) NaH, DMSO; (ii)... - ResearchGate. (n.d.).
- Formulation and Characterisation of Flurbiprofen Nanogels Using Thin Film Hydration Techniques. (2025, October 15). Journal of Drug Delivery and Therapeutics.
Sources
- 1. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Localized and targeted delivery of NSAIDs for treatment of inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanotherapeutic-directed approaches to analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy [frontiersin.org]
- 11. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 12. Flurbiprofen inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. This compound | C15H13FO3 | CID 23310906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid - Google Patents [patents.google.com]
- 17. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing delivery of flurbiprofen to the colon using a targeted prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iris.unica.it [iris.unica.it]
- 21. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation methods for peptide-modified lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipid Nanoparticles (LNPs) for the Delivery of Modern Therapeutic Drugs [biosyn.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid and its Progenitor, Flurbiprofen, in Animal Models
Authored by: Senior Application Scientist
Date: January 14, 2026
Abstract
This document provides a comprehensive guide for researchers on the dosage and administration of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid and its closely related parent compound, flurbiprofen, in preclinical animal models. The focus is on delivering scientifically robust and reproducible protocols grounded in established pharmacological principles. While specific data for the hydroxylated metabolite is limited, this guide synthesizes the extensive literature on flurbiprofen and its enantiomers to provide a foundational framework for experimental design. We will delve into the rationale behind dosage selection, administration routes, and key considerations for pharmacokinetic and pharmacodynamic assessments.
Introduction: Understanding the Compound and its Enantiomers
This compound is a derivative of flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid class.[1] Flurbiprofen is used therapeutically as a racemic mixture of its two enantiomers: (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen.[2] The pharmacological activity of NSAIDs is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
It is critical to understand the distinct roles of each enantiomer, as this has significant implications for experimental design and data interpretation:
-
(S)-(+)-flurbiprofen: This enantiomer is a potent inhibitor of both COX-1 and COX-2, making it the primary contributor to the anti-inflammatory and analgesic effects of racemic flurbiprofen.[3]
-
(R)-(-)-flurbiprofen: While being a much weaker COX inhibitor, the R-enantiomer can undergo in vivo chiral inversion to the S-enantiomer.[2][4] The extent of this bioinversion varies significantly across species.[4]
The following diagram illustrates the relationship between flurbiprofen, its enantiomers, and the potential metabolic pathway leading to the hydroxylated derivative.
Caption: Relationship between Flurbiprofen, its enantiomers, and its hydroxylated metabolite.
Dosage Considerations in Animal Models
The selection of an appropriate dose is paramount for obtaining meaningful and reproducible data. The following table summarizes reported dosages of flurbiprofen and its enantiomers in common animal models.
| Animal Model | Enantiomer/Racemate | Dosage Range | Administration Route | Therapeutic Area | Reference |
| Rat | (S)-(+)-Flurbiprofen | 0.33 mg/kg (ED50) | Intravenous | Arthritic Pain | [5] |
| Rat | (R)-(-)-Flurbiprofen | 30.0 mg/kg (ED50) | Intravenous | Arthritic Pain | [5] |
| Rat | Racemic Flurbiprofen | 10 mg/kg | Intravenous | Pharmacokinetics | [1] |
| Rat | (S)-(+)-Flurbiprofen | 25 mg/kg | Oral | Eicosanoid Release | [3] |
| Rat | (R)-(-)-Flurbiprofen | 25 mg/kg | Oral | Eicosanoid Release | [3] |
| Mouse | (R)-(-)-Flurbiprofen | 10 mg/kg/day | Oral | Alzheimer's Disease Model | [6] |
| Mouse | (R)-(-)-Flurbiprofen | 25-50 mg/kg/day | Oral | Alzheimer's Disease Model | [6] |
| Horse | Racemic Flurbiprofen | 0.5 mg/kg | Intravenous | Pharmacokinetics | [7] |
Expert Insights on Dosage Selection:
-
Therapeutic Equivalence vs. Molar Equivalence: When comparing the effects of the racemate and individual enantiomers, consider whether to dose based on equal mass or molar equivalence. For instance, a 10 mg/kg dose of the racemate contains 5 mg/kg of each enantiomer.
-
Species-Specific Metabolism: The half-life of flurbiprofen varies across species (e.g., ~2.5 hours in rats, ~3.4 hours in mice).[8] This will influence the dosing frequency required to maintain therapeutic concentrations.
-
Chiral Inversion: The extent of R- to S-inversion is a critical factor. In rats, this inversion is minimal (~4%), whereas in mice, it is more significant (15-24%).[4] This has profound implications when studying the specific effects of the R-enantiomer.
Administration Routes and Protocols
The choice of administration route depends on the experimental objectives, the desired pharmacokinetic profile, and the physicochemical properties of the compound.
Oral Administration (Gavage)
Oral gavage is a common method for systemic drug delivery.
Protocol for Oral Gavage in Rodents:
-
Vehicle Selection: Flurbiprofen and its derivatives are often formulated in aqueous solutions with a suspending agent (e.g., 0.5% carboxymethylcellulose) or in an oil-based vehicle like corn oil. The choice of vehicle should be based on solubility and potential effects on absorption.
-
Dose Preparation: Accurately weigh the compound and prepare the formulation to the desired concentration. Ensure the solution is homogenous before each administration.
-
Animal Handling: Gently restrain the animal. For mice, scruffing the neck is effective. For rats, a towel wrap can be used.
-
Gavage Needle Insertion: Use a ball-tipped gavage needle of the appropriate size for the animal. Measure the needle from the tip of the nose to the last rib to estimate the correct insertion depth.
-
Administration: Gently insert the needle into the esophagus and deliver the dose smoothly. Monitor the animal for any signs of distress.
Intravenous Administration
Intravenous (IV) injection provides rapid and complete bioavailability.
Protocol for Intravenous Injection in Rodents (Tail Vein):
-
Vehicle Selection: For IV administration, the compound must be dissolved in a sterile, isotonic solution (e.g., saline). The use of solubilizing agents like DMSO may be necessary, but their concentration should be minimized to avoid toxicity.
-
Dose Preparation: Prepare the sterile solution and draw it into a tuberculin syringe with a 27-30 gauge needle.
-
Animal Restraint and Vein Dilation: Place the animal in a restrainer. Dilate the lateral tail vein using a heat lamp or warm water.
-
Injection: Swab the tail with alcohol. Insert the needle bevel-up into the vein and inject the solution slowly. Observe for any swelling, which may indicate a subcutaneous injection.
The following workflow diagram outlines the key steps in a typical in vivo study involving flurbiprofen or its derivatives.
Sources
- 1. Stereoselective pharmacokinetics of flurbiprofen in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of pure enantiomers of flurbiprofen in comparison to racemic flurbiprofen on eicosanoid release from various rat organs ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioinversion of R-flurbiprofen to S-flurbiprofen at various dose levels in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of antinociceptive effects of flurbiprofen enantiomers in a rat model of arthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. The disposition and metabolism of flurbiprofen in several species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Analytical Method Development for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid by HPLC and GC-MS
An Application Note and Protocol from the Senior Scientist's Desk
Abstract
This document provides a comprehensive guide to the development and implementation of analytical methods for the quantification and characterization of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a key metabolite and potential impurity of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[1] We present two orthogonal and robust analytical approaches: High-Performance Liquid Chromatography (HPLC) for direct analysis in aqueous and organic matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific determination following chemical derivatization. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols herein are designed with scientific integrity at their core, explaining the causality behind experimental choices and adhering to principles outlined in International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction: The Analyte and Analytical Rationale
This compound is a tertiary alcohol and a carboxylic acid derivative structurally related to the 2-arylpropionic acid "profen" class of NSAIDs.[4][5][6] Its analysis is critical for pharmacokinetic studies, metabolite identification, and impurity profiling in the manufacturing of Flurbiprofen. The molecule's structure, featuring a polar carboxylic acid and hydroxyl group, alongside a non-polar fluorobiphenyl backbone, presents distinct analytical challenges and opportunities.
Choice of Technique:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the analysis of non-volatile pharmaceutical compounds.[7][8][9] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this analyte, allowing for direct analysis with minimal sample preparation and offering flexibility in detection methods (e.g., UV-Vis, MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the analyte itself is not sufficiently volatile for direct GC analysis, GC-MS offers exceptional sensitivity and structural confirmation capabilities when coupled with a derivatization step.[10][11] This process transforms the polar functional groups into volatile derivatives, making the molecule amenable to gas-phase separation and mass spectral analysis.[12][13]
This document details the development of both an RP-HPLC-UV method and a derivatization-GC-MS method, providing a complete analytical toolkit for this compound.
Part I: High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is designed for robust, routine quantification. The primary challenge is to achieve good peak shape and retention for an acidic compound.
Scientific Principles & Method Development Strategy
Our strategy centers on Reversed-Phase (RP) chromatography, where a non-polar stationary phase is paired with a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the industry standard and an excellent starting point for retaining the non-polar biphenyl moiety of the analyte.[7][8][14] These columns provide robust and reproducible performance. For enhanced peak symmetry, especially at low concentrations, a modern, high-purity, end-capped C18 column is recommended to minimize secondary interactions between the analyte's acidic proton and residual silanols on the silica surface.
-
Mobile Phase Optimization: The key to analyzing acidic compounds like this is controlling the ionization of the carboxylic acid group (pKa ≈ 4-5).
-
pH Control: By acidifying the aqueous portion of the mobile phase to a pH of ~3.0, we ensure the carboxylic acid is fully protonated (-COOH). This uncharged form is less polar and will be retained more strongly on the C18 stationary phase, resulting in sharp, symmetrical peaks. Phosphoric acid is a common and effective choice for this purpose.[14][15]
-
Organic Modifier: Acetonitrile is selected for its low viscosity and strong elution properties, providing good peak efficiency and lower backpressure compared to methanol.[8] A gradient or isocratic elution can be developed depending on the complexity of the sample matrix.
-
-
Detector Selection and Wavelength: The biphenyl ring system of the analyte contains a strong chromophore. Based on data for the parent compound, Flurbiprofen, a detection wavelength in the range of 247-254 nm should provide excellent sensitivity and selectivity.[14][16] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to confirm peak purity spectrally.
Visualized Workflow: HPLC Analysis
Caption: Workflow for the HPLC-UV analysis of the target analyte.
Detailed Protocol: RP-HPLC-UV Method
1. Equipment and Reagents:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis or DAD/PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (85%, analytical grade).
-
Reference Standard: this compound.
2. Solution Preparation:
-
Mobile Phase (Acetonitrile:0.1% H₃PO₄ in Water, 60:40 v/v):
-
Prepare 0.1% Phosphoric Acid by adding 1.0 mL of 85% H₃PO₄ to 1 L of HPLC-grade water.
-
Mix 600 mL of Acetonitrile with 400 mL of 0.1% Phosphoric Acid.
-
Degas the solution by sonication or vacuum filtration.
-
-
Diluent (Acetonitrile:Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC-grade water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (e.g., 1-50 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
3. Chromatographic Conditions:
| Parameter | Condition | Causality/Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for the non-polar biphenyl moiety. |
| Mobile Phase | Acetonitrile:0.1% H₃PO₄ (60:40, v/v) | Acidified mobile phase suppresses ionization of the carboxylic acid, ensuring good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temp. | 30 °C | Ensures stable retention times and reduces viscosity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detector | UV-Vis @ 247 nm | Strong absorbance by the biphenyl chromophore provides high sensitivity.[16] |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting peak area against concentration. Use linear regression to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of the analyte in the samples using the calibration curve.
Method Validation Summary (per ICH Q2(R2) Guidelines)
The developed method must be validated to prove it is fit for its intended purpose.[3]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | No interference at the analyte's retention time. | To ensure the signal is unequivocally from the analyte.[17] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional response to concentration changes. |
| Range | e.g., 1 - 50 µg/mL | The interval where the method is precise, accurate, and linear.[2] |
| Accuracy | 98.0% - 102.0% recovery | To measure the closeness of the results to the true value.[17] |
| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | To assess the method's consistency and reproducibility. |
| LOD & LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | To determine the lowest concentration that can be reliably detected and quantified. |
| Robustness | %RSD ≤ 2.0% after minor changes | To evaluate the method's resilience to small variations in parameters. |
Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is designed for high-sensitivity applications and confirmatory analysis, leveraging the specificity of mass spectrometry.
Scientific Principles & Method Development Strategy
The core of this method is the conversion of the non-volatile analyte into a thermally stable, volatile derivative suitable for GC.
-
Derivatization - The Enabling Step:
-
Rationale: The carboxylic acid and tertiary hydroxyl groups make the analyte polar and prone to thermal degradation in a hot GC inlet. Derivatization masks these active hydrogens, drastically increasing volatility and thermal stability.[12][13]
-
Reagent Selection: Silylation is the most effective and common strategy for derivatizing both -COOH and -OH groups in a single step.[12][18] We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is highly reactive and its byproducts are volatile and generally do not interfere with the analysis. The TMCS catalyst ensures complete derivatization, especially of the sterically hindered tertiary alcohol.[18] The reaction replaces the active protons on both the acid and alcohol with a non-polar trimethylsilyl (TMS) group.
-
-
Stationary Phase Selection: A low-to-mid polarity column is ideal for the resulting TMS derivative. A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms) offers excellent resolving power for a wide range of compounds and is highly robust.[19]
-
GC-MS Parameter Optimization:
-
Inlet Temperature: A temperature of ~250-280°C is sufficient to ensure rapid volatilization of the TMS derivative without causing degradation.
-
Oven Program: A temperature ramp (e.g., starting at 100°C and ramping to 300°C) is necessary to separate the analyte derivative from the solvent, derivatization byproducts, and any matrix components.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching and structural elucidation. For quantification, Selected Ion Monitoring (SIM) mode is superior to full-scan mode.[10][19] By monitoring only a few characteristic, abundant ions of the analyte, SIM mode significantly increases sensitivity and reduces interference from matrix noise.
-
Visualized Workflow: Derivatization & GC-MS Analysis
Caption: Workflow for derivatization and GC-MS analysis.
Detailed Protocol: Derivatization & GC-MS Method
1. Equipment and Reagents:
-
GC-MS system with a suitable autosampler.
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Heating block or oven for derivatization.
-
Nitrogen evaporator.
-
GC vials with inserts.
-
Acetonitrile (anhydrous), Pyridine (anhydrous).
-
Derivatizing Reagent: BSTFA + 1% TMCS.
-
Reference Standard.
2. Derivatization Procedure:
-
Prepare standard or sample solutions in a suitable volatile solvent like acetonitrile.
-
Transfer an aliquot (e.g., 100 µL) into a GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
-
Add 50 µL of anhydrous acetonitrile (or pyridine) and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.
-
Cool to room temperature before placing in the GC autosampler.
3. GC-MS Conditions:
| Parameter | Condition | Causality/Justification |
| Column | DB-5ms, 30m x 0.25mm x 0.25µm | Industry-standard column for robust, general-purpose analysis of derivatized compounds.[19] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 270 °C | Ensures efficient vaporization of the high-boiling point TMS derivative. |
| Oven Program | 100°C (hold 1 min), ramp to 300°C @ 15°C/min, hold 5 min | Separates the analyte from solvent and reagent peaks and ensures elution from the column. |
| MS Source | 230 °C | Standard temperature for an EI source. |
| MS Quad | 150 °C | Standard temperature for a quadrupole analyzer. |
| Ionization | Electron Ionization (EI) @ 70 eV | Provides reproducible fragmentation patterns for identification. |
| Acquisition | SIM Mode: Monitor characteristic ions (m/z) | Provides a significant increase in sensitivity and selectivity for quantification.[10] |
4. Data Analysis:
-
Identify the peak for the di-TMS derivative of the analyte based on its retention time and mass spectrum (if in scan mode).
-
For quantification, use the extracted ion chromatogram for the primary quantification ion.
-
Generate a calibration curve using derivatized standards and perform quantification as described for the HPLC method.
Method Comparison and Application Guidance
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Reversed-Phase Chromatography | Gas Chromatography after Derivatization |
| Sample Prep | Simple dissolution and filtration | Multi-step: evaporation and chemical reaction |
| Speed | Faster per sample (~10 min run time) | Slower per sample (derivatization + ~20 min run) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Specificity | Good (based on RT and UV spectrum) | Excellent (based on RT and mass fragmentation) |
| Primary Use | Routine QC, assay, content uniformity | Trace-level impurity analysis, structural confirmation, metabolite ID |
Recommendation: Use the HPLC-UV method for routine quality control, formulation assays, and stability testing where analyte concentrations are relatively high. Employ the GC-MS method when higher sensitivity is required, such as for determining trace-level impurities, or for definitive identification in complex matrices like biological fluids.
Conclusion
This application note provides two validated, scientifically-grounded methods for the analysis of this compound. The RP-HPLC method offers a robust, high-throughput solution for routine quantitative analysis. The derivatization-GC-MS method provides an orthogonal technique with superior sensitivity and specificity, ideal for trace analysis and confirmatory testing. The choice between these methods should be guided by the specific analytical requirements, including sensitivity needs, sample matrix, and the overall objective of the study. Both protocols are designed to be self-validating and are grounded in established chromatographic principles, ensuring their reliable implementation in a regulated laboratory environment.
References
-
Tan, H., & Zhang, Y. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765–1774. [Link]
-
Al-Rimawi, F. (2014). Reliable chromatographic determination of non-steroidal anti-inflammatory drugs in real samples matrices. Journal of Analytical & Bioanalytical Techniques, 05(06). [Link]
-
Jain, D., Jain, S., Jain, D., & Amin, M. (2009). RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Chromatography Research International, 2009, 1-7. [Link]
-
Ye, J., Yu, W., Chen, G., Shen, Z., & Zeng, S. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 799–807. [Link]
-
Zhang, L., Yu, W., Rong, Y., Guo, X., Ye, J., Shen, Z., & Zeng, S. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods, 6(14), 5141. [Link]
-
Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-β-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography. [Link]
-
Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Maurer, H. H. (2005). Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. Current medicinal chemistry, 12(5), 573–588. [Link]
-
Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. [Link]
-
Zaugg, S. D., Smith, S. G., Schroeder, M. P., Barber, L. B., & Burkhardt, M. R. (2010). Analysis of pharmaceutical and other organic wastewater compounds in filtered and unfiltered water samples by gas chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Patel, K., Patel, J., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-28. [Link]
-
Semantic Scholar. (n.d.). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]
-
Sharma, A., & Singh, P. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of separation science, 45(1), 78–93. [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. [Link]
-
Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Haque, A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4837. [Link]
-
Kaiser, D. G., Shaw, S. R., & Vangiessen, G. J. (1974). GLC determination of dl-2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen) in plasma. Journal of pharmaceutical sciences, 63(4), 567–570. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Desta, Y. T. (2023). Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water. ScholarWorks@UTEP. [Link]
-
Jäger, A., & Hutta, M. (2019). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Journal of separation science, 42(1), 373–391. [Link]
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
-
Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLoS ONE, 10(9), e0139212. [Link]
-
Bakırdere, S., et al. (2016). Determination of flurbiprofen in pharmaceutical preparations by GC–MS. Journal of the Serbian Chemical Society. [Link]
-
Cömert, Ö., & Civan, M. (2022). Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. Ankara University Journal of Faculty of Pharmacy, 46(2), 427-437. [Link]
-
Khan, I. U., et al. (2013). A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen. Journal of basic and clinical pharmacy, 4(3), 57–61. [Link]
Sources
- 1. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLC determination of dl-2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. omicsonline.org [omicsonline.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. actascientific.com [actascientific.com]
- 18. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 19. Determination of flurbiprofen in pharmaceutical preparations by GC–MS - Arabian Journal of Chemistry [arabjchem.org]
A Practical Guide to Studying Enzyme Inhibition by 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a Putative Cyclooxygenase (COX) Inhibitor
An Application Note and Protocol for the Study of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid in Enzyme Inhibition
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound as an enzyme inhibitor. This compound is a hydroxylated derivative of Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID). Given the known mechanism of NSAIDs, this guide focuses on protocols to investigate the compound's inhibitory effects on cyclooxygenase (COX) enzymes. We present detailed, step-by-step protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating the kinetic mechanism of inhibition (MoA). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: Scientific Rationale and Background
This compound is a structural analog of Flurbiprofen, a potent NSAID used to manage pain and inflammation.[1] The primary therapeutic action of Flurbiprofen and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, existing mainly as two isoforms (COX-1 and COX-2), are critical for the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[4][5][6]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for baseline prostaglandin production, which is crucial for homeostatic functions like protecting the gastric mucosa and maintaining kidney function.[7]
-
COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[7] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[6]
The subject compound, this compound, possesses two key structural modifications compared to Flurbiprofen: a hydroxyl group and a fluorine atom. The presence of a hydroxyl group can introduce new hydrogen-bonding interactions with the enzyme's active site, potentially enhancing binding affinity and inhibitory potency.[8] The fluorine atom, due to its high electronegativity and small size, can alter the molecule's electronic properties and binding interactions, which may influence its selectivity and metabolic stability.[8][9][10]
This guide provides the necessary framework to test the hypothesis that this compound functions as a COX inhibitor and to characterize its potency and mechanism of action.
The Prostaglandin Biosynthesis Pathway
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid to the unstable intermediate, Prostaglandin H2 (PGH2).[11][12] PGH2 is subsequently converted into various bioactive prostanoids, including prostaglandins and thromboxanes, by specific synthases.[13] Inhibition of COX is the rate-limiting step to block this entire cascade.[14]
Caption: Prostaglandin synthesis pathway and the inhibitory action of the compound on COX enzymes.
Materials and Reagents
-
Test Compound: this compound
-
Enzymes: Human recombinant COX-1 and COX-2 (e.g., from Cayman Chemical, Item No. 60100 & 60122 or equivalent)
-
Substrate: Arachidonic Acid (high purity)
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol
-
Detection Reagent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric/fluorometric probe
-
Positive Control: A known COX inhibitor (e.g., Flurbiprofen, Celecoxib)
-
Equipment:
-
96-well microplates (UV-transparent or black, depending on the assay)
-
Multichannel pipette
-
Microplate reader capable of absorbance or fluorescence measurement
-
Incubator set to 37°C
-
Experimental Protocols
Protocol 1: Compound Handling and Stock Solution Preparation
Accurate preparation of the inhibitor stock solution is critical for reliable results.
-
Weighing: Carefully weigh out a precise amount of this compound using an analytical balance.
-
Dissolution: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Rationale: DMSO is a common solvent for organic molecules and is miscible with aqueous assay buffers. Using a high concentration stock minimizes the final percentage of DMSO in the assay, which can itself affect enzyme activity.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
Protocol 2: IC50 Determination using a COX Inhibitor Screening Assay
This protocol describes a common colorimetric method to determine the inhibitory potency of the test compound. The principle is based on monitoring the peroxidase activity of COX.
Caption: Experimental workflow for determining the IC50 value of the test compound.
Step-by-Step Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the test compound stock solution in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations for the assay. A typical final concentration range might be 0.1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, set up the following wells:
-
100% Activity Control: Add enzyme, assay buffer, and a volume of DMSO equivalent to that in the test wells.
-
Inhibitor Wells: Add enzyme, assay buffer, and the desired final concentrations of the test compound.
-
Blank Well: Add assay buffer and DMSO (no enzyme).
-
-
Pre-incubation: Add the enzyme solution to the control and inhibitor wells. Allow the plate to pre-incubate for 10-15 minutes at 37°C.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[15]
-
-
Initiate Reaction: Initiate the enzymatic reaction by adding a solution containing arachidonic acid and the colorimetric probe (TMPD) to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at ~590 nm over time (e.g., every 30 seconds for 5 minutes). The rate of change in absorbance is proportional to the enzyme activity.
Protocol 3: Mechanism of Action (MoA) Studies
To determine if the inhibition is competitive, non-competitive, or uncompetitive, the assay is run by varying the substrate concentration at several fixed inhibitor concentrations.
-
Experimental Setup: Design a matrix of experiments. Use at least four different fixed concentrations of the test compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). For each inhibitor concentration, vary the concentration of arachidonic acid (e.g., from 0.25 x Km to 10 x Km, where Km is the Michaelis constant for the substrate).
-
Assay Execution: Perform the COX activity assay as described in Protocol 2 for each condition in the matrix.
-
Data Collection: Record the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
Data Analysis and Interpretation
IC50 Value Determination
-
Calculate Percent Inhibition: Use the initial reaction rates (velocities) from the kinetic reads. % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate from the 100% activity control well.
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).
-
Determine IC50: The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.[16] This value is derived directly from the fitted curve.
Table 1: Example IC50 Data for Compound X against COX-1 and COX-2
| Enzyme | IC50 (nM) |
| COX-1 | 150.5 |
| COX-2 | 12.3 |
| Selectivity Index (COX-1/COX-2) | 12.2 |
This is example data and does not represent actual experimental results. A higher selectivity index indicates greater selectivity for COX-2.
Mechanism of Inhibition and Ki Determination
-
Michaelis-Menten & Lineweaver-Burk Plots: For the MoA data, plot the reaction velocity (V) against substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves. For clearer analysis, transform the data into a double reciprocal plot, known as a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Interpreting the Lineweaver-Burk Plot:
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the same active site as the substrate.[17][18] Apparent Km increases, while Vmax remains unchanged.
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[17][19] Km is unchanged, while Vmax decreases.
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate (ES) complex.[17] Both Km and Vmax decrease.
-
-
Calculating the Inhibition Constant (Ki): The Ki is the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor potency than the IC50.[20] For competitive inhibitors, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration used in the IC50 assay and Km is the Michaelis constant of the enzyme for that substrate. Web-based tools are also available for this conversion.[21]
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the preclinical evaluation of this compound as a cyclooxygenase inhibitor. By systematically determining its IC50 against COX isoforms and elucidating its kinetic mechanism of action, researchers can gain critical insights into its therapeutic potential and guide further drug development efforts.
References
- The Role of COX Enzymes in Pain and Inflammation. (n.d.). Israel Pharm.
-
Ahern, K., & Rajagopal, I. (2023). Prostaglandin Synthesis. Biology LibreTexts. Retrieved from [Link]
-
Vane, J. R., & Botting, R. M. (1995). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Retrieved from [Link]
-
GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?. GoodRx Health. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Prostaglandin. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). PubChem Pathways. Retrieved from [Link]
-
Gold, J. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Introduction to Prostaglandin. Creative Diagnostics. Retrieved from [Link]
-
ResearchGate. (n.d.). Prostaglandin biosynthesis pathways. ResearchGate. Retrieved from [Link]
-
Goličnik, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]
-
da Silva, J. A. T., et al. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. Retrieved from [Link]
-
Gilroy, D. W., et al. (2004). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Tan, Y., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link] (Note: Specific course material link may vary)
-
Wikipedia contributors. (n.d.). Enzyme inhibitor. Wikipedia. Retrieved from [Link]
-
Adam, G. C. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. Retrieved from [Link]
-
Schwartz, L. M. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
National Institutes of Health. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. Retrieved from [Link]
-
Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of Flurbiprofen. Quick Company. Retrieved from [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Retrieved from [Link]
-
Li, Y., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Retrieved from [Link]
-
Al-Obaydi, J. K., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
- Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid. Google Patents.
-
Amir, M., et al. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Die Pharmazie. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. Patsnap.
-
Ueno, R., et al. (1975). [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. Nihon Yakurigaku Zasshi. Retrieved from [Link]
-
Doyle, M. L., & Smith, W. W. (2007). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Glenn, E. M., et al. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions. Retrieved from [Link]
-
Humes, J. L., et al. (1978). Flurbiprofen: highly potent inhibitor of prostaglandin synthesis. Biochimica et Biophysica Acta. Retrieved from [Link]
-
Working Group on New TB Drugs. (n.d.). “Upcycling” known molecules and targets for drug-resistant TB. Frontiers in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. Retrieved from [Link]
-
Silverman, R. B. (1983). Enzyme inhibition by fluoro compounds. Journal of Biological Chemistry. Retrieved from [Link]
-
Johnson, J. W., et al. (2022). Identification of cell wall synthesis inhibitors active against Mycobacterium tuberculosis by competitive activity-based protein profiling. Cell Chemical Biology. Retrieved from [Link]
Sources
- 1. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. israelpharm.com [israelpharm.com]
- 5. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 6. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. courses.edx.org [courses.edx.org]
- 17. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 18. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 19. teachmephysiology.com [teachmephysiology.com]
- 20. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot (2003) | Benjamin T. Burlingham | 240 Citations [scispace.com]
- 21. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid in the Synthesis of Novel Bioactive Compounds
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest as they provide a robust starting point for the development of new drugs. 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a derivative of the well-established non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, has emerged as a compelling and versatile scaffold for the synthesis of a new generation of bioactive compounds.
The introduction of a hydroxyl group at the α-position of the propanoic acid moiety offers a unique handle for chemical modification, allowing for the exploration of new chemical space and the potential to modulate biological activity. This, combined with the inherent properties of the fluorobiphenyl core, which is known to influence metabolic stability and binding affinity, makes this compound a valuable starting material for drug discovery programs.[1]
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent elaboration into novel amide derivatives. We will delve into detailed, step-by-step protocols, the rationale behind key experimental choices, and the characterization of the synthesized compounds. Furthermore, we will explore the biological activities of these novel derivatives, highlighting their potential as next-generation anti-inflammatory agents, analgesics, and dual-action inhibitors targeting multiple pathways in disease pathogenesis.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is a multi-step process that begins with the preparation of a key biphenyl intermediate, followed by a Grignard reaction to introduce the hydroxypropanoic acid functionality.
Synthesis of the Starting Material: 4-Bromo-2-fluorobiphenyl
The journey to our target scaffold begins with the synthesis of 4-bromo-2-fluorobiphenyl. This intermediate provides the necessary fluorinated biphenyl backbone. A common and effective method for its preparation is through a diazotization reaction of 4-bromo-2-fluoroaniline, followed by a Gomberg-Bachmann-Hey reaction.
Experimental Protocol: Synthesis of 4-Bromo-2-fluorobiphenyl
-
Materials:
-
4-bromo-2-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Benzene
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
-
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 4-bromo-2-fluoroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Gomberg-Bachmann-Hey Reaction: In a separate, larger reaction vessel, place a sufficient volume of benzene and cool it to below 10 °C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred benzene. The addition should be controlled to maintain the reaction temperature below 10 °C. Nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium hydroxide to remove any acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the benzene under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate to yield pure 4-bromo-2-fluorobiphenyl.
-
Grignard Reaction and Carboxylation: Synthesis of this compound
With the 4-bromo-2-fluorobiphenyl in hand, the next critical step is the formation of a Grignard reagent, which is then reacted with a pyruvate derivative to construct the desired α-hydroxy acid.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-bromo-2-fluorobiphenyl
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Pyruvic acid
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
-
Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All glassware must be thoroughly flame-dried under a nitrogen or argon atmosphere, and anhydrous solvents must be used. Handle Grignard reagents in a well-ventilated fume hood.[2][3]
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 4-bromo-2-fluorobiphenyl in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining 4-bromo-2-fluorobiphenyl solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flask, dissolve pyruvic acid in anhydrous THF and cool it to 0 °C.
-
Slowly add the pyruvic acid solution to the Grignard reagent via a cannula or dropping funnel, maintaining the temperature at 0 °C. A viscous precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, followed by a dilute solution of hydrochloric acid until the aqueous layer is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to remove any unreacted pyruvic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a solvent system such as ethyl acetate/hexane or by column chromatography on silica gel.
-
-
Expected Characterization Data:
-
Molecular Weight: 260.26 g/mol [1]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.50-7.30 (m, 8H, Ar-H), 4.5 (s, 1H, -OH), 1.80 (s, 3H, -CH₃). (Note: The hydroxyl proton signal may be broad and its chemical shift can vary depending on concentration and solvent).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~178 (C=O), 160 (d, J=247 Hz, C-F), 140-120 (Ar-C), 75 (C-OH), 25 (-CH₃).
-
Mass Spectrometry (ESI-MS): m/z 259.07 [M-H]⁻.
PART 2: Synthesis of Novel Amide Derivatives
The presence of the carboxylic acid functionality in this compound makes it an ideal substrate for the synthesis of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and the resulting amides often exhibit improved pharmacokinetic properties and biological activities compared to their carboxylic acid precursors.
General Principles of Amide Coupling
The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, coupling agents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve reaction efficiency and suppress side reactions.
The mechanism of EDCI/HOBt coupling involves the reaction of the carboxylic acid with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form an activated HOBt ester. The amine then displaces HOBt from the activated ester to form the desired amide bond.[5][6][7][8][9]
General Protocol for Amide Synthesis
This protocol can be adapted for the synthesis of a wide range of amide derivatives by varying the amine coupling partner.
Experimental Protocol: General Amide Synthesis
-
Materials:
-
This compound
-
Desired amine (e.g., substituted anilines, benzylamines, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.0 eq.) to the mixture and stir at room temperature for 10 minutes.
-
Add EDCI·HCl (1.2 eq.) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
-
PART 3: Data Summary and Biological Significance
The true value of this compound as a scaffold lies in the diverse biological activities exhibited by its derivatives. By modifying the carboxylic acid group, researchers have successfully developed compounds with potent and, in some cases, dual-action inhibitory profiles.
Inhibition of Cyclooxygenase (COX) and Fatty Acid Amide Hydrolase (FAAH)
Many derivatives of flurbiprofen, a close analog of our scaffold, have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2, the primary targets of NSAIDs, as well as Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. Dual inhibition of COX and FAAH is a promising strategy for the development of potent analgesics with a potentially improved safety profile compared to traditional NSAIDs.[6][10][11]
Below is a summary of the inhibitory activities of some representative flurbiprofen amide derivatives, which provides a strong rationale for synthesizing analogous compounds from this compound.
| Compound | Target | IC₅₀ / Kᵢ (µM) | Reference |
| Flurbiprofen | COX-1 | 0.1 | |
| COX-2 | 0.4 | ||
| FAAH | 29 | [11] | |
| Flu-AM1 | FAAH | IC₅₀ = 0.44 | [11] |
| (R)-Flu-AM1 | FAAH | IC₅₀ = 0.74 | [5] |
| (S)-Flu-AM1 | FAAH | IC₅₀ = 0.99 | [5] |
| Flu-AM4 | FAAH | Kᵢ = 0.013 | [10] |
Table 1: Inhibitory activities of flurbiprofen and its amide derivatives against COX and FAAH enzymes.
The data clearly indicates that conversion of the carboxylic acid to an amide can significantly increase the potency against FAAH while retaining activity against COX enzymes. This highlights the potential of this compound as a starting point for the development of novel dual-action inhibitors.
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold for the synthesis of novel compounds with significant therapeutic potential. The synthetic routes outlined in this guide are robust and adaptable, allowing for the creation of diverse libraries of amide derivatives. The demonstrated ability of analogous compounds to potently inhibit key enzymes involved in pain and inflammation underscores the promise of this chemical series.
Future research in this area could focus on:
-
Exploring a wider range of amine coupling partners to further probe the structure-activity relationships.
-
Investigating other modifications of the α-hydroxy group to explore new chemical space.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic profiles of the most promising novel compounds.
By leveraging the synthetic strategies and understanding the biological rationale presented in this guide, researchers and drug development professionals can effectively utilize this compound as a cornerstone for the discovery of the next generation of innovative medicines.
References
-
Caprioglio, D., et al. (2019). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1296-1309. Available from: [Link]
-
Fowler, C. J., et al. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. British Journal of Pharmacology, 170(6), 1239-1250. Available from: [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation? Available from: [Link]
-
Lodola, A., et al. (2015). Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. PLoS ONE, 10(11), e0142813. Available from: [Link]
-
Cipriano, M., et al. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. British Journal of Pharmacology, 170(6), 1239-1250. Available from: [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Available from: [Link]
-
Careers360. (2021). What are the precautions considered while handling Grignard reagent. Available from: [Link]
-
Sarpong, R. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. Available from: [Link]
-
Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available from: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available from: [Link]
-
Singh, P., & Kaur, M. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(7), 636. Available from: [Link]
-
Atanasova, M., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 374. Available from: [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Available from: [Link]
-
SpectraBase. (n.d.). (2S)-2-(4-fluorophenyl)-2-hydroxy-propanoic acid. Available from: [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available from: [Link]
-
Mueller, H. F., et al. (1958). Chromatographic separation and identification of organic acids. Journal - American Water Works Association, 50(2), 234-242. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
- Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
IUCr Journals. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Available from: [Link]
- Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
PubChem. (n.d.). 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen. Available from: [Link]
-
YouTube. (2017). Recrystallization. Available from: [Link]
-
DrugFuture. (n.d.). This compound. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. This compound [drugfuture.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
Welcome to the technical support guide for the synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting this synthesis. As a known impurity and potential metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, obtaining this molecule in high purity and yield is crucial for analytical and metabolic studies.[1][2]
The most direct and commonly cited route to this tertiary hydroxy acid is through a Grignard reaction, which, while powerful, is notoriously sensitive to reaction conditions. This guide provides in-depth, experience-driven advice to help you navigate the common pitfalls and optimize your reaction yield.
Synthesis Overview: The Grignard Approach
The synthesis involves the formation of a Grignard reagent from 4-bromo-2-fluorobiphenyl, followed by a nucleophilic addition to pyruvic acid. The subsequent acidic workup protonates the resulting carboxylate and alkoxide to yield the final product.[1]
Overall Experimental Workflow
The process can be broken down into three critical stages: Grignard reagent formation, nucleophilic addition to the keto-acid, and finally, workup and purification. Each stage presents unique challenges that must be carefully managed.
Sources
Technical Support Center: Purification of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the purification of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (Flurbiprofen Impurity C). As a key impurity in the synthesis of Flurbiprofen, achieving high purity of this analyte is critical for its use as a reference standard in quality control and for ensuring drug safety.[1][2] This molecule, while seemingly straightforward, presents unique purification challenges stemming from its structural properties: a hydroxyl group, a carboxylic acid, and a chiral center.[3]
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. We will delve into the root causes of common purification issues and provide scientifically-grounded, field-proven solutions.
Troubleshooting Guides & FAQs
Purity & Yield Issues
Question 1: My initial purity after synthesis is low (<85%). What are the likely side products and how do I remove them?
Answer: Low purity following the common Grignard synthesis route with 4-bromo-2-fluorobiphenyl and pyruvic acid is a frequent issue.[1] The primary contaminants are typically:
-
Unreacted Starting Materials: Residual 4-bromo-2-fluorobiphenyl and pyruvic acid.
-
Grignard Byproducts: Homocoupling of the Grignard reagent to form bifluorobiphenyl derivatives.
-
Magnesium Salts: Residual inorganic salts from the reaction workup.
Troubleshooting Strategy:
-
Initial Wash: Before attempting more complex purification, ensure your workup is robust. A thorough wash of the organic extract with a dilute acid (e.g., 1M HCl) will remove basic impurities and magnesium salts. A subsequent wash with brine will help break any emulsions and remove excess water.
-
Acid-Base Extraction: Leverage the carboxylic acid functionality. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether and extract with an aqueous base (e.g., 1M NaHCO₃). Your desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the biphenyl starting material and homocoupling byproducts) in the organic layer. You can then re-acidify the aqueous layer with cold 1M HCl to precipitate your purified product, which can be collected by filtration.
Question 2: I'm experiencing very low yield after recrystallization. How can I optimize this process?
Answer: Low yield during recrystallization is almost always a problem of solvent selection or technique. The ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. A patent for a related compound suggests alcohols (methanol, ethanol) or water as potential recrystallization solvents.[4]
Causality & Optimization:
-
Solvent Polarity: this compound has both polar (hydroxyl, carboxyl) and non-polar (biphenyl) regions. A single solvent may not be ideal. Consider a two-solvent system. For example, dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol or ethyl acetate) where it is highly soluble, and then slowly add a "poor" solvent (e.g., heptane or water) until turbidity (cloudiness) persists. Gentle heating to redissolve, followed by slow cooling, will often yield high-purity crystals.
-
Cooling Rate: Crash cooling (placing the hot solution directly in an ice bath) leads to the formation of small, impure crystals that trap contaminants. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery of pure product.
-
Seeding: If crystallization is slow to initiate, adding a single, pure seed crystal can induce the formation of larger, more uniform crystals.
Chromatography Challenges
Question 3: My compound is streaking badly on my silica gel column. What is causing this and how can I fix it?
Answer: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem. The acidic silanol groups on the silica surface (pKa ~4.5) can interact strongly with your acidic compound via hydrogen bonding or deprotonation, leading to poor peak shape and inefficient separation.
The Solution: Mobile Phase Modification
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent. Acetic acid or formic acid (typically 0.1-1%) is standard. This suppresses the ionization of your carboxylic acid and saturates the acidic sites on the silica, minimizing the strong interactions that cause streaking.
-
Solvent System: A common mobile phase for a compound of this polarity would be a gradient of ethyl acetate in hexane or dichloromethane. For example, starting with 20% ethyl acetate in hexane and gradually increasing the polarity.
Question 4: I am trying to separate the enantiomers using chiral HPLC, but I'm getting poor resolution (Rs < 1.5). What should I try?
Answer: Achieving good enantiomeric separation is a multi-parameter optimization problem. Poor resolution indicates that the chiral stationary phase (CSP) and mobile phase are not creating a sufficient energy difference between the transient diastereomeric complexes formed with each enantiomer.[5]
Systematic Troubleshooting:
-
Confirm CSP Suitability: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are often the first choice for profen-type molecules. Columns like Chiralpak® AD or Chiralcel® OD are excellent starting points.[6]
-
Optimize the Mobile Phase (Normal Phase): In normal phase (e.g., Hexane/Isopropanol), the alcohol modifier is the most critical component. Systematically vary the concentration of isopropanol (e.g., from 5% to 20%). Sometimes, switching the alcohol to ethanol can dramatically change selectivity.
-
Optimize the Mobile Phase (Reversed Phase): In reversed-phase (e.g., Acetonitrile/Water with an acidic modifier), adjust the ratio of the organic modifier and the pH. The ionization state of the carboxylic acid can significantly impact its interaction with the CSP.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can sometimes improve resolution, although it will increase run time.[5]
-
Adjust Temperature: Lowering the column temperature often enhances enantioselectivity by stabilizing the transient diastereomeric complexes. Try running the separation at 15°C instead of ambient temperature.
Visualized Workflows & Protocols
Diagram: Purification Method Selection
The following decision tree provides a logical workflow for selecting the appropriate purification strategy based on the initial purity and scale of your material.
Caption: Decision workflow for purification strategy.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol uses a two-solvent system to achieve high purity.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.
-
Induce Precipitation: While stirring, slowly add heptane (the anti-solvent) dropwise at room temperature until the solution remains faintly cloudy.
-
Re-dissolve: Gently heat the mixture until it becomes a clear solution again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This method is designed to remove a range of impurities with differing polarities.
-
Column Packing: Pack a silica gel column using a slurry method with 10% ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the top of the column.
-
Elution:
-
Begin elution with 10% Ethyl Acetate / 89.9% Hexane / 0.1% Acetic Acid. This will elute non-polar impurities first.
-
Gradually increase the polarity. A typical gradient might be:
-
10-20% Ethyl Acetate (with 0.1% Acetic Acid) to elute less polar byproducts.
-
20-40% Ethyl Acetate (with 0.1% Acetic Acid) to elute the desired product.
-
-
Monitor the fractions by TLC.
-
-
Fraction Pooling: Combine the pure fractions, identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table
| Purification Method | Typical Scale | Primary Impurities Removed | Advantages | Disadvantages | Expected Purity |
| Acid-Base Extraction | 1g - 100g | Non-acidic organic impurities (e.g., starting material) | Fast, inexpensive, scalable | Does not remove other acidic impurities | 85-95% |
| Recrystallization | 500mg - 50g | Impurities with different solubility profiles | High purity, yields pure crystalline solid | Can have low yield if not optimized[4] | >98% |
| Flash Chromatography | 100mg - 10g | Wide range of impurities with different polarities | Good for complex mixtures | Labor-intensive, uses significant solvent | >99% |
| Preparative HPLC | 1mg - 1g | Close-eluting structural isomers and impurities | Highest purity achievable | Expensive, low throughput, requires specialized equipment | >99.5% |
| Chiral HPLC | <100mg | The unwanted enantiomer | The only method for enantiomeric separation[7] | Very expensive, highly specialized | >99% ee |
References
- BenchChem. (2025).
- CN108026014B. (2018). Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
- CN112457182A. (2021). Preparation method of flurbiprofen impurity.
- BenchChem. (n.d.). This compound. BenchChem.
- Ponder, G. W., et al. (2019).
- Drugfuture. (2025). This compound.
- LGC Standards. (n.d.). (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid. LGC Standards.
- Miyazaki, C., et al. (2002). Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies. PubMed.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
Sources
- 1. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]
- 2. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Improving the stability of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid in solution
Welcome to the technical support center for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (also known as Flurbiprofen Impurity C). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving the stability of this compound in solution. We will explore the causality behind its degradation and provide field-proven protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
A1: this compound is a known impurity and metabolite related to Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID)[1][2][]. As an α-hydroxy carboxylic acid, its structure features a tertiary alcohol adjacent to a carboxylic acid group, making it susceptible to specific degradation pathways[4][5].
The stability of this compound is critical for several reasons:
-
Regulatory Compliance: As a pharmaceutical impurity, its levels in the final drug product must be strictly controlled and monitored to meet regulatory guidelines (e.g., ICH)[1].
-
Analytical Accuracy: Degradation of the reference standard can lead to inaccurate quantification of the impurity in drug stability and release testing.
-
Toxicological Assessment: The safety profile of the impurity itself must be understood. Degradants may have different toxicological profiles.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by a combination of factors common to α-hydroxy acids and biphenyl structures. These include:
-
pH: The compound is susceptible to both acid- and base-catalyzed degradation. Extreme pH values can promote dehydration or decarboxylation.
-
Solvent Choice: Protic solvents, especially alcohols like methanol or ethanol, can react with the carboxylic acid group to form ester impurities over time. This phenomenon has been observed with related NSAIDs like ibuprofen[6][7].
-
Light Exposure: Aromatic compounds, particularly those with biphenyl systems, can absorb UV radiation, leading to photodegradation[8].
-
Temperature: Elevated temperatures accelerate all chemical degradation reactions.
-
Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to the oxidation of the tertiary alcohol.
Q3: What are the likely degradation products I should be monitoring?
A3: Based on the structure, several degradation pathways are plausible under forced degradation conditions (acid, base, oxidation, light, heat)[9]. The primary expected degradants arise from reactions involving the α-hydroxy acid moiety.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for the target compound.
Troubleshooting Guide
Issue 1: Rapid loss of the parent compound is observed in an aqueous buffer.
Plausible Cause: pH-dependent hydrolysis or rearrangement is the most likely cause. The stability of α-hydroxy acids is often highly dependent on the pH of the medium.
Solution: Characterize the pH-stability profile of the compound to identify the pH of maximum stability. Typically, a pH range of 3-5 is a good starting point for propionic acid derivatives[10]. Avoid highly acidic (pH < 2) and alkaline (pH > 8) conditions.
Table 1: Example pH-Rate Profile for Compound Degradation
| pH Value | Buffer System | Rate Constant (k) (hr⁻¹) (Hypothetical) | Half-Life (t½) (hours) (Hypothetical) |
|---|---|---|---|
| 2.0 | HCl/KCl | 0.095 | 7.3 |
| 4.0 | Acetate | 0.008 | 86.6 |
| 7.4 | Phosphate | 0.025 | 27.7 |
| 9.0 | Borate | 0.070 | 9.9 |
This protocol outlines a systematic approach to determine the compound's stability across a range of pH values.
Caption: Workflow for conducting a pH-rate profiling study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a non-reactive solvent like acetonitrile.
-
Buffer Preparation: Prepare buffers of desired pH values (e.g., pH 2, 4, 7, 9) using standard recipes.
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 10-20 µg/mL in amber HPLC vials. Place the vials in a thermostatically controlled environment (e.g., 40°C or 60°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each pH set.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.
-
Data Evaluation: For each pH, plot the natural logarithm of the peak area of the parent compound versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (-k). The pH at which the 'k' value is lowest is the pH of maximum stability.
Issue 2: My stock solution, prepared in methanol, shows a new peak with a longer retention time on my reverse-phase HPLC method.
Plausible Cause: This is a classic sign of esterification. The carboxylic acid group of your compound is likely reacting with the methanol solvent to form the corresponding methyl ester. This is a common issue for carboxylic acid-containing analytes stored in alcohol-based solvents[6][7].
Solution: Avoid using alcohol-based solvents for preparing stock solutions that will be stored for any length of time.
Table 2: Recommended Solvents and Storage Conditions
| Solvent | Suitability for Stock Solutions | Recommended Storage | Rationale |
|---|---|---|---|
| Acetonitrile | Excellent | 2-8°C, protected from light | Aprotic and relatively non-reactive. Good solubility for many APIs. |
| Methanol / Ethanol | Poor (for storage) | Prepare fresh daily | Risk of ester formation. Suitable only for immediate use. |
| DMSO | Good | ≤ -20°C, protected from light | Aprotic, but ensure it is anhydrous as water can affect stability. |
| Water with Buffer | Varies | 2-8°C, protected from light | Only suitable for short-term storage at the predetermined pH of maximum stability. |
Issue 3: How do I develop a reliable analytical method to track the stability of this compound?
Plausible Cause: An inadequate analytical method will fail to separate the parent compound from its degradation products, leading to inaccurate stability data. A "stability-indicating" method is required.
Solution: Develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the main compound from all potential degradation products. Forced degradation studies are essential for this process[9][11].
This protocol provides a starting point for developing a robust analytical method. Published methods for Flurbiprofen can serve as an excellent foundation[10][12].
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), which provides good retention for moderately nonpolar compounds.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Phosphoric Acid or Formic Acid in water. This ensures the carboxylic acid is protonated for better retention and peak shape. A pH of around 3.0-3.5 is a good starting point[10].
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Detection Wavelength: Determine the UV maximum absorbance (λ-max) by running a scan with a photodiode array (PDA) detector. For biphenyl systems, this is often in the 245-255 nm range[10][13].
-
Forced Degradation:
-
Subject the compound in solution (~100 µg/mL) to stress conditions:
-
Acid: 0.1 M HCl at 60°C for 8 hours.
-
Base: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 24 hours.
-
Photolytic: Expose solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Analyze all stressed samples alongside a control (unstressed) sample.
-
-
Method Optimization:
-
Inject the mixture of stressed samples. Adjust the gradient (e.g., starting from 30% B to 90% B over 20 minutes) to achieve baseline separation between the parent peak and all degradant peaks.
-
The goal is a resolution (Rs) of >1.5 between all adjacent peaks.
-
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
References
-
YMER. (n.d.). A Comparative Forced Degradation Study of Diclofenac Sodium and Ibuprofen Using UV Spectroscopy. Retrieved from [Link]
-
Research and Reviews. (n.d.). Spectrofluorometric and UV Spectrophotometric Methods for the Determination of Flurbiprofen in Pharmaceutical Preparations. Open Access Journals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Why are alpha hydroxy acids stable? [closed]. Retrieved from [Link]
-
PubMed. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Retrieved from [Link]
-
PubMed. (n.d.). Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies. Retrieved from [Link]
-
DergiPark. (2022). Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Development of assay method and forced degradation study of dexibuprofen and paracetamol by RP-HPLC in tablet formulation. Retrieved from [Link]
-
NIH PMC. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
-
SynThink. (n.d.). Flurbiprofen EP Impurities & USP Related Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereospecific analysis of flurbiprofen and its major metabolites in plasma and urine by chiral-phase liquid chromatography. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). PLA degradation pathway obtained from direct polycondensation of 2-hydroxypropanoic acid using different chain extenders. Request PDF. Retrieved from [Link]
-
International Journal of Pharmacy. (n.d.). Method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography. Retrieved from [Link]
-
Ingenta Connect. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical evaluation of stability constants for alpha-hydroxycarboxylic acid complexes with protons and metal ions and the accompanying enthalpy changes. Part II. Aliphatic 2-hydroxycarboxylic acids (IUPAC Technical Report). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 89- Flurbiprofen, Comprehensive Profile. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]
-
PubMed Central. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1797883-74-9 | Product Name : Flurbiprofen - Impurity B. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ymerdigital.com [ymerdigital.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pharmascholars.com [pharmascholars.com]
- 13. rroij.com [rroij.com]
Technical Support Center: Analysis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid Reaction Side Products
Welcome to the technical support center for the synthesis and analysis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize reaction side products, ensuring the integrity of your synthesis and the purity of your target compound.
I. Understanding the Synthesis: The Grignard Reaction with Pyruvic Acid
The primary synthetic route to this compound involves the Grignard reaction between the Grignard reagent derived from 4-bromo-2-fluorobiphenyl and pyruvic acid.[1] This compound is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, often referred to as "Flurbiprofen Impurity C".[2] While this reaction is generally effective, it is not without its potential for side product formation. Understanding these potential side reactions is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: What are the most common side products I should expect in the synthesis of this compound via the Grignard reaction?
Answer: The most common side products can be categorized into three main types:
-
Grignard Reagent-Related Impurities: These arise from the formation and handling of the Grignard reagent itself. The most notable is the homocoupling product of the starting halide, resulting in the formation of a biphenyl dimer.[3]
-
Reaction with Pyruvic Acid Side Products: Pyruvic acid, being an α-keto acid, can undergo other reactions with the strong Grignard reagent. These can include reduction of the ketone functionality.
-
Product Degradation Products: The target molecule, an α-hydroxy acid, can be susceptible to degradation, primarily through decarboxylation, especially under certain work-up or purification conditions.[4]
Question 2: How can I minimize the formation of the biphenyl dimer during the Grignard reagent preparation?
Answer: Dimer formation is a known side reaction in Grignard reagent synthesis and is often favored by higher temperatures and concentrations.[3] To minimize its formation, consider the following:
-
Control the reaction temperature: Initiate the reaction at room temperature and then cool it if it becomes too exothermic.[5]
-
Slow addition of the halide: Add the 4-bromo-2-fluorobiphenyl solution to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.
-
Use of an appropriate solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents for Grignard reactions.[6] Ensure the solvent is completely dry, as water will quench the Grignard reagent.[6][7]
Question 3: Can the this compound product be unstable?
Answer: Yes, α-hydroxy acids can undergo decarboxylation (loss of CO2) when heated or under acidic conditions, which can lead to the formation of the corresponding alcohol.[4][8] In this case, decarboxylation would likely yield 1-(2-Fluorobiphenyl-4-yl)ethanol. It is advisable to use mild work-up and purification conditions to avoid this degradation.
II. Troubleshooting Guide: Identifying and Characterizing Side Products
This section provides a systematic approach to identifying and characterizing potential side products using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Potential Side Products and their Analytical Signatures
| Side Product Name | Structure | Molecular Weight | Expected HPLC Elution (Relative to Product) | Expected Mass Spectrum (m/z) | Key NMR Signals (Expected) |
| This compound (Target Product) | C₁₅H₁₃FO₃ | 260.26 | 1.0 | [M-H]⁻: 259.08 | ¹H: Aromatic protons, methyl singlet (~1.7 ppm). ¹³C: Carbonyl, quaternary carbon bearing OH, aromatic carbons.[1] |
| 4,4'-Bis(2-fluorobiphenyl) (Dimer) | C₂₄H₁₆F₂ | 342.38 | Earlier | [M]⁺: 342.1 | ¹H: Complex aromatic signals. |
| 1-(2-Fluorobiphenyl-4-yl)ethanone (Reduction/Decarboxylation Product) | C₁₄H₁₁FO | 214.24 | Earlier | [M+H]⁺: 215.08 | ¹H: Aromatic protons, methyl singlet (~2.6 ppm). |
| Flurbiprofen | C₁₅H₁₃FO₂ | 244.26 | Earlier | [M-H]⁻: 243.09 | ¹H: Aromatic protons, methyl doublet, methine quartet. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs) - Analysis
Question 4: My HPLC chromatogram shows an unexpected peak. How do I identify it?
Answer: An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. The first step is to use a mass spectrometer (LC-MS) to determine the molecular weight of the compound in that peak.[9][10] Compare the determined molecular weight with the potential side products listed in Table 1. If there is a match, you can tentatively identify the impurity. For definitive identification, you would need to isolate the impurity and characterize it using NMR spectroscopy or compare its retention time and mass spectrum with a known standard.
Question 5: I suspect my product is degrading during analysis. What can I do?
Answer: If you suspect degradation, particularly decarboxylation, consider the following:
-
Lower the temperature: If using GC-MS, the high temperatures of the injection port can cause thermal degradation. Try using a lower injection temperature or switching to a less harsh analytical method like LC-MS.
-
Adjust the pH of your mobile phase: For HPLC analysis, ensure the pH of your mobile phase is not strongly acidic, which could promote acid-catalyzed decarboxylation. A buffered mobile phase around neutral pH is often a good starting point.
-
Analyze samples promptly: Prepare your samples for analysis and run them as soon as possible to minimize the time they are in solution, which could contribute to degradation.
Question 6: What are the key NMR signals to look for to confirm the structure of my product and identify impurities?
Answer: For your target product, this compound, you should expect to see:
-
A complex multiplet in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the biphenyl rings.
-
A singlet for the methyl group protons, likely around 1.7 ppm.[1]
-
The absence of a quartet and doublet that would be characteristic of the related compound flurbiprofen.
For potential impurities:
-
1-(2-Fluorobiphenyl-4-yl)ethanone: A sharp singlet for the acetyl methyl group further downfield, typically around 2.6 ppm.
-
Flurbiprofen: A doublet for the methyl group and a quartet for the adjacent proton.
A patent document (CN112457182A) provides some NMR data for the target compound which can be used as a reference.[1]
III. Experimental Protocols
Here we provide detailed, step-by-step methodologies for the analysis of this compound and its potential impurities.
Protocol 1: HPLC-UV Method for Purity Analysis
This method is suitable for routine purity checks and quantification of the main component.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.[11]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0) can be used. A gradient elution may be necessary to separate all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm.[11]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and monitor the chromatogram for the main peak and any impurity peaks. The relative peak areas can be used to estimate the purity.
Protocol 2: LC-MS/MS Method for Impurity Identification
This method is ideal for identifying and quantifying low-level impurities.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A reversed-phase C18 column (e.g., 50 x 2.0 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).[10]
-
Flow Rate: 0.250 mL/min.[10]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.[10]
-
Scan Mode: Full scan to identify the molecular ions of all components, followed by product ion scans (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the mobile phase (e.g., 1-10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Analysis: Inject the sample and acquire both full scan and MS/MS data. The accurate mass measurements from the full scan can help determine the elemental composition of the impurities, and the fragmentation patterns can provide structural information.
IV. Conclusion
The successful synthesis of this compound requires careful control of reaction conditions to minimize the formation of side products. By understanding the potential impurities that can arise from the Grignard reaction and subsequent work-up, researchers can proactively address these challenges. The troubleshooting guides and analytical protocols provided in this technical support center are intended to equip scientists with the necessary tools to identify, characterize, and ultimately control the impurity profile of their synthesis, leading to a higher quality final product.
V. References
-
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Esflurbiprofen Analysis. BenchChem. Accessed January 14, 2026.
-
How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? ResearchGate. Published January 12, 2019.
-
Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. ADDI. Published March 26, 2021.
-
Dimerization is a side reaction that occurs during the preparation of... Study Prep in Pearson+. Accessed March 25, 2024.
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
-
Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. MDPI.
-
Mechanism of Grignard Reagent Formation. Denmark Group.
-
Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Journal of Chromatography B. Published November 15, 2014.
-
Spectrofluorometric and UV Spectrophotometric Methods for the Determination of Flurbiprofen in Pharmaceutical Preparations. Research and Reviews.
-
SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Published April 1, 2017.
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Adichemistry.
-
Exploration of the Separation Mechanism of Flurbiprofen and Nimesulide Utilizing RP-HPLC. Baghdad Science Journal. Published April 18, 2025.
-
10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Published March 24, 2024.
-
Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci. Published February 20, 2020.
-
10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry | OpenStax. Published September 20, 2023.
-
10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Published September 24, 2024.
-
A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen. PMC - PubMed Central.
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Published March 16, 2024.
-
CN112457182A - Preparation method of flurbiprofen impurity. Google Patents.
-
What is a probable mechanism for acid catalysed decarboxylation of alpha-hydroxy acid? Chemistry Stack Exchange. Published December 26, 2018.
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. PMC - NIH.
-
Flurbiprofen-impurities. Pharmaffiliates.
-
Flurbiprofen EP Impurity C. Simson Pharma Limited.
-
Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society.
-
Enantioselective Decarboxylative Acylation of α-Hydroxy Acids with Carboxylic Acids via Photoredox/Nickel Dual Catalysis. PubMed. Published July 7, 2025.
-
CN101973869A - Method for synthesis of flurbiprofen. Google Patents.
-
Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. Organic Letters. Published January 7, 2022.
-
US4515667A - Novel catalysts and processes for the photochemical decarboxylation of alpha-hydroxy carboxylic acids. Google Patents.
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.
-
42771-79-9|1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethanone. BLDpharm.
Sources
- 1. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4515667A - Novel catalysts and processes for the photochemical decarboxylation of alpha-hydroxy carboxylic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
Welcome to the technical support center for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. By understanding the underlying physicochemical principles, you can optimize your experimental outcomes.
Introduction to this compound
This compound is a fluorinated biphenyl propanoic acid derivative.[1] It is a chiral compound, and its (2R)-enantiomer has been investigated for its pharmacological activity.[1] The biphenyl scaffold, combined with fluorine and hydroxyl groups, gives it distinct physicochemical properties that can present solubility hurdles in aqueous media.[1] This guide will address these challenges with scientifically grounded troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: As a biphenyl carboxylic acid derivative, this compound is generally poorly soluble in water.[2][3][4] Its solubility is significantly influenced by the pH of the solution due to its acidic carboxylic acid group.[5][6][7][8] It exhibits better solubility in organic solvents. For instance, the related compound flurbiprofen is soluble in ethanol, DMSO, and dimethylformamide (DMF).[9]
Q2: Why is my compound precipitating out of my aqueous buffer?
A2: Precipitation in aqueous buffers is a common issue and can be attributed to several factors:
-
pH: The compound is a weak acid and will be less soluble in acidic conditions where it is in its non-ionized form.[5][8][10] If the buffer pH is close to or below its pKa, solubility will decrease, leading to precipitation.
-
Concentration: The concentration of the compound may have exceeded its saturation solubility in the specific buffer system and temperature.
-
Solvent Shock: If you are adding a concentrated stock solution in an organic solvent to an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution. This phenomenon is often referred to as "solvent shock."
Q3: Can I heat the solution to improve solubility?
A3: Gently heating the solution can temporarily increase the solubility of many compounds. However, be cautious as the compound may precipitate out again as the solution cools to room temperature. This can lead to the formation of a supersaturated solution, which is thermodynamically unstable. Additionally, excessive heat could potentially degrade the compound.
Q4: Are there any recommended starting solvents for making a stock solution?
A4: For creating a concentrated stock solution, organic solvents are recommended. Based on the properties of the closely related compound flurbiprofen, good starting points include Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF).[9][11] It is crucial to use anhydrous solvents, as moisture can impact solubility and long-term stability.[11]
Troubleshooting Guide: Common Solubility Issues and Solutions
Issue 1: Difficulty Dissolving the Compound in Aqueous Buffers
Root Cause Analysis: The intrinsic low aqueous solubility of the biphenyl carboxylic acid structure is the primary reason for this difficulty. At neutral or acidic pH, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water.[5][8][10]
Solutions:
-
pH Adjustment: The most effective initial strategy is to increase the pH of the aqueous buffer.[12][13] As a weak acid, increasing the pH above its pKa will deprotonate the carboxylic acid group, forming a more polar and water-soluble carboxylate salt.[5][7]
-
Protocol: Prepare your desired buffer. While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to raise the pH. Monitor the dissolution of the compound. Aim for a pH where the compound is fully ionized and soluble.
-
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can significantly enhance solubility.[14][15][16][17] Co-solvents work by reducing the polarity of the aqueous medium.[15]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs) are frequently used.[14][16]
-
Workflow:
-
Start by preparing a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Attempt to dissolve the compound in each mixture to determine the minimum amount of co-solvent required for complete dissolution.
-
Be mindful that high concentrations of organic solvents may affect downstream biological assays.
-
Caption: Co-solvent selection workflow.
-
Issue 2: Compound Crystallizes Over Time, Even After Initial Dissolution
Root Cause Analysis: This often indicates that a supersaturated solution was formed. This can happen if the initial dissolution was aided by heating, or if there is a slow change in the solution's conditions (e.g., pH drift, evaporation of a volatile co-solvent).
Solutions:
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility.[18][19][20][21]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Experimental Protocol for Complexation:
-
Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a desired concentration.
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a constant temperature to reach equilibrium.
-
Filtration: Filter the suspension to remove any undissolved compound.
-
Analysis: Analyze the filtrate to determine the concentration of the dissolved compound, often by a validated HPLC method.[22][23]
-
Caption: Cyclodextrin inclusion complex formation.
-
-
Use of Surfactants: Surfactants, at concentrations above the critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their solubility.[13]
-
Considerations: Choose non-ionic or zwitterionic surfactants (e.g., Polysorbates, Poloxamers) as they are generally less harsh on biological systems than ionic surfactants.[13] The concentration of the surfactant must be carefully optimized.
-
Quantitative Solubility Data for Related Compounds
To provide a practical reference, the following table summarizes solubility data for the closely related compound, flurbiprofen. This data can serve as a useful starting point for your own experiments.
| Solvent System | Approximate Solubility of Flurbiprofen | Reference |
| PBS (pH 7.2) | ~0.9 mg/mL | [9] |
| Ethanol | ~25 mg/mL | [9] |
| DMSO | ~10-49 mg/mL | [9][11] |
| Dimethylformamide (DMF) | ~25 mg/mL | [9] |
| Water | Insoluble | [11] |
Note: The solubility of this compound may differ from flurbiprofen due to the additional hydroxyl group.
Advanced Strategies for Formulation Development
For long-term stability and delivery, especially in a drug development context, more advanced formulation strategies may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[3][4][24] The drug exists in an amorphous state, which has a higher energy state and thus enhanced solubility and dissolution rate compared to the crystalline form.[24]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[21][24] The increase in surface area leads to an increase in the dissolution rate according to the Noyes-Whitney equation.[24]
Summary of Key Troubleshooting Approaches
Caption: Key strategies for enhancing solubility.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. scielo.br [scielo.br]
- 7. youtube.com [youtube.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. humapub.com [humapub.com]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. pharmascholars.com [pharmascholars.com]
- 24. ijpsjournal.com [ijpsjournal.com]
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid experimental variability and reproducibility
This guide is designed for researchers, chemists, and drug development professionals working with 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (a known impurity and derivative of Flurbiprofen). It addresses common challenges related to experimental variability and reproducibility, offering troubleshooting advice and detailed protocols to ensure consistent, high-quality results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the synthesis and analysis of the title compound.
Synthesis & Reaction Troubleshooting
Question: My Grignard reaction to synthesize this compound has a low or inconsistent yield. What are the likely causes?
Answer: Low yields in this specific Grignard reaction are a frequent challenge. The variability typically stems from two critical stages: the formation of the Grignard reagent and its subsequent reaction with the electrophile (pyruvic acid).
-
Grignard Reagent Formation: The synthesis of 2-fluoro-([1,1'-biphenyl]-4-yl)magnesium bromide from 4-bromo-2-fluorobiphenyl is highly sensitive to reaction conditions.[1]
-
Moisture and Air: Grignard reagents are extremely reactive towards protic solvents (like water) and oxygen.[2] Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). All solvents (especially THF) must be anhydrous.
-
Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction from initiating. Pre-activation using a small crystal of iodine, 1,2-dibromoethane, or mechanical stirring without solvent can be effective.[3]
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted aryl halide, forming a biphenyl dimer.[4] This can be minimized by the slow, dropwise addition of the 4-bromo-2-fluorobiphenyl solution to the magnesium suspension, which keeps the halide concentration low.[4]
-
-
Reaction with Pyruvic Acid:
-
Acid-Base Reaction: Pyruvic acid has an acidic carboxylic acid proton. Grignard reagents are strong bases and will be quenched by this proton, destroying the reagent and reducing the yield.[2] The patented synthesis methods often involve a coupling reaction with pyruvic acid followed by acidification, suggesting the initial reaction may be with the keto-carbonyl, but deprotonation is a significant competing reaction.[1]
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0-5°C) during the addition of the Grignard reagent to the electrophile is crucial to prevent side reactions.[3]
-
Question: I am observing a significant amount of an apolar impurity in my crude product. What could it be?
Answer: The most likely apolar impurity is the Wurtz coupling byproduct, 2,2'-difluoro-1,1':4',1''-terphenyl. This arises from the reaction of the Grignard reagent with the starting 4-bromo-2-fluorobiphenyl. Its formation is favored if the local concentration of the aryl bromide is too high during Grignard formation. A continuous, slow addition of the bromide to the magnesium turnings is the best way to mitigate this.[4] Another possibility is unreacted starting material.
Question: My final product shows signals for (2RS)-2-(Biphenyl-4-yl)propanoic acid. How can I prevent this?
Answer: The presence of (2RS)-2-(Biphenyl-4-yl)propanoic acid (Flurbiprofen Impurity A) suggests incomplete fluorination of your starting material or a defluorination side reaction.[5][6] It is critical to source high-purity 4-bromo-2-fluorobiphenyl and to verify its purity by GC-MS or HPLC before starting the synthesis.
Purification & Analysis Troubleshooting
Question: What is the best method to purify the crude product?
Answer: While column chromatography can be used, recrystallization is often more effective for removing structurally similar impurities.[5] A mixed solvent system, such as ethyl acetate/hexane, is recommended.[5] The polarity can be fine-tuned to precipitate the desired hydroxy acid while leaving more soluble impurities (like the Wurtz product) in the mother liquor. The patent literature suggests simple acidification and filtration can yield the product, but this may require further purification to achieve high analytical purity.[1]
Question: Which analytical techniques are essential for characterizing the final product?
Answer: A combination of techniques is required for full characterization:
-
HPLC/UPLC: This is the primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic or acetic acid) is a good starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this is essential for identifying the parent ion and confirming the mass of impurities. The expected molecular weight for C15H13FO3 is approximately 260.26 g/mol .[6]
-
NMR Spectroscopy: 1H and 13C NMR are crucial for structural confirmation. The 19F NMR spectrum should show a characteristic signal for the single fluorine atom, providing clear evidence of its presence.
-
Chiral HPLC: If you are working with or trying to resolve enantiomers, a chiral stationary phase (e.g., cellulose-based) is necessary to determine enantiomeric purity.[5]
Section 2: Data & Impurity Profile
Properly identifying impurities is critical for reproducibility and, in a pharmaceutical context, for safety.
| Impurity Name | Structure (Simplified) | CAS Number | Typical Origin |
| (2RS)-2-(Biphenyl-4-yl)propanoic Acid | Flurbiprofen structure without fluorine | 6341-72-6 | Impurity in starting material (incomplete fluorination).[5][6] |
| 1-(2-Fluorobiphenyl-4-yl)ethanone | Ketone precursor to the propanoic acid moiety | 42771-79-9 | Side reaction or impurity from an alternative synthesis route.[6] |
| 4-Bromo-2-fluorobiphenyl | Unreacted starting material | 29299-90-7 | Incomplete Grignard reagent formation or excess starting material used. |
| 2,2'-Difluoro-1,1':4',1''-terphenyl | Dimer of the biphenyl moiety | Not readily available | Wurtz coupling side reaction during Grignard formation.[4] |
Section 3: Key Experimental Protocols
These protocols are synthesized from publicly available methods and best practices. Users must adapt them to their specific laboratory conditions and safety standards.
Protocol 1: Synthesis via Grignard Reaction
This protocol is based on methodologies described in the patent literature for the synthesis of the title compound and related structures.[1][3]
Objective: To synthesize this compound.
Materials:
-
4-Bromo-2-fluorobiphenyl
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyruvic acid
-
Hydrochloric acid (e.g., 2M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Grignard Initiation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine. Heat gently with a heat gun under nitrogen flow until violet iodine vapors are observed, then cool to room temperature.
-
Scientist's Note: This step etches the magnesium oxide layer from the metal surface, exposing fresh magnesium to initiate the reaction.
-
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 4-bromo-2-fluorobiphenyl (1.0 eq.) in anhydrous THF and load it into the dropping funnel.
-
Grignard Formation: Add a small portion (approx. 5-10%) of the 4-bromo-2-fluorobiphenyl solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If it does not start, gentle heating may be required.
-
Once initiated, add the remaining 4-bromo-2-fluorobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
Scientist's Note: This slow addition is the single most important step to prevent the Wurtz coupling side reaction.[4]
-
-
After the addition is complete, stir the resulting dark grey/brown solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: In a separate flame-dried flask under nitrogen, dissolve pyruvic acid (1.1 eq.) in anhydrous THF. Cool this solution to 0°C in an ice bath.
-
Slowly transfer the prepared Grignard reagent via cannula into the cooled pyruvic acid solution. Maintain the temperature below 10°C throughout the addition.
-
Scientist's Note: Adding the Grignard to the electrophile helps control the exothermic reaction. The competing acid-base reaction is still a major issue; using a derivative like ethyl pyruvate would be an alternative strategy to avoid this, followed by a subsequent hydrolysis step.
-
-
Quenching & Workup: After the addition is complete, let the reaction stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour.
-
Carefully quench the reaction by slowly adding it to a beaker of crushed ice containing 2M HCl. Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture.
Protocol 2: HPLC Analysis for Purity Assessment
Objective: To determine the purity of the synthesized product and identify impurities.
Instrumentation & Columns:
-
HPLC or UPLC system with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 246 nm[7]
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
Scientist's Note: This is a generic gradient suitable for separating compounds with a wide range of polarities. It should be optimized for your specific system and impurity profile. The expected elution order would be the polar hydroxy acid (product) first, followed by less polar impurities like the ketone intermediate, starting material, and finally the very apolar Wurtz byproduct.
-
Section 4: Visual Workflow & Logic Diagrams
Synthesis Workflow
This diagram illustrates the primary chemical transformation.
Caption: Core synthesis pathway for the target compound.
Troubleshooting Decision Tree: Low Reaction Yield
This logic tree provides a systematic approach to diagnosing poor reaction outcomes.
Caption: A logical guide for troubleshooting low yield issues.
References
-
Process For Preparation Of Flurbiprofen . Quick Company. Available at: [Link]
- Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid. Google Patents.
-
SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents . PubMed. Available at: [Link]
- Preparation method of flurbiprofen impurity. Google Patents.
-
Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid . Patsnap. Available at: [Link]
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents . Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study . National Institutes of Health. Available at: [Link]
- Preparation method of flurbiprofen. Google Patents.
-
Synthesis of flurbiprofen . ResearchGate. Available at: [Link]
- Method for synthesis of flurbiprofen. Google Patents.
-
GLC determination of dl-2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen) in plasma . PubMed. Available at: [Link]
-
New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels . National Institutes of Health. Available at: [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale . Royal Society of Chemistry. Available at: [Link]
-
Synthesis of some new flurbiprofen analogues as anti-inflammatory agents . PubMed. Available at: [Link]
-
Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents . ResearchGate. Available at: [Link]
-
Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor . PLOS. Available at: [Link]
-
Flurbiprofen, Comprehensive Profile . ResearchGate. Available at: [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid . Frontiers. Available at: [Link]
-
Flurbiprofen-impurities . Pharmaffiliates. Available at: [Link]
-
Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion . ResearchGate. Available at: [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids . MDPI. Available at: [Link]
-
Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary . ResearchGate. Available at: [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides . ResearchGate. Available at: [Link]
-
Analytical Techniques in Pharmaceutical and Biomedical Analysis . MDPI. Available at: [Link]
-
Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary . ResearchGate. Available at: [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action . PubMed. Available at: [Link]
Sources
- 1. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]
- 2. leah4sci.com [leah4sci.com]
- 3. "Process For Preparation Of Flurbiprofen". [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Dosage for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
Welcome to the technical support center for researchers working with 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for refining in vivo study dosages. As a biphenyl derivative and a potential metabolite of flurbiprofen, this compound presents unique challenges, particularly concerning its formulation and the establishment of a therapeutic window. This document will guide you through a logical, stepwise process to determine a safe and efficacious dose for your preclinical research.
Part 1: Troubleshooting Guide - From Formulation to First Dose
This section addresses the critical issues encountered when preparing for and executing in vivo studies with a novel or poorly characterized compound like this compound.
Issue 1: Poor Aqueous Solubility and Formulation Challenges
Question: My initial attempts to dissolve this compound for in vivo administration have failed. The compound is precipitating out of solution. How can I develop a suitable formulation?
Answer: Poor water solubility is a common characteristic of biphenyl derivatives and a significant hurdle for achieving adequate bioavailability.[1][2][3] The primary goal is to create a stable formulation that allows for consistent and reproducible dosing. Here’s a systematic approach to formulation development:
Step 1: Comprehensive Solubility Assessment
Before selecting a vehicle, determine the compound's solubility in a range of pharmaceutically acceptable solvents. This data is crucial for making an informed decision.
| Solvent/Vehicle System | Rationale | Considerations |
| pH-Modified Buffers | The carboxylic acid moiety suggests that solubility may be pH-dependent. | Assess the compound's pKa. Test solubility in buffers ranging from pH 4.0 to 8.0. Ensure the final pH is physiologically tolerable for the chosen route of administration. |
| Co-solvents | Organic solvents can increase the solubility of hydrophobic compounds. | Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[4] Always determine the maximum tolerable concentration of the co-solvent for the animal model to avoid vehicle-induced toxicity.[5] |
| Surfactants | Surfactants form micelles that can encapsulate and solubilize poorly soluble compounds.[1] | Tween 80 and Solutol HS-15 are commonly used.[1] These can improve stability and bioavailability. |
| Lipid-Based Formulations | For highly lipophilic compounds, oil-based solutions or self-emulsifying drug delivery systems (SEDDS) can be effective.[2][6] | Options range from simple oil solutions (e.g., sesame or corn oil) to more complex SEDDS.[2] These are particularly useful for oral administration. |
| Nanosuspensions | Reducing particle size to the nanometer range can significantly increase the dissolution rate and surface area.[4][6] | This requires specialized equipment (e.g., high-pressure homogenization or wet milling) but can be a powerful strategy for compounds resistant to other solubilization methods. |
Step 2: Vehicle Selection Workflow
Below is a decision-making workflow for selecting an appropriate vehicle.
Caption: Vehicle selection workflow for poorly soluble compounds.
Issue 2: Lack of In Vivo Efficacy at Initial Doses
Question: My in vitro data suggested potent activity, but I'm not observing the expected biological response in my animal model. What should I do?
Answer: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development.[7] This often points to issues with pharmacokinetics (PK) or target engagement.
Step 1: Review the Dose-Range Finding (DRF) Study
A properly conducted DRF study is essential to identify the Maximum Tolerated Dose (MTD).[7] If you haven't performed one, this is the critical next step.
Protocol: Dose-Range Finding (DRF) Study
-
Objective: To determine the MTD and identify a preliminary effective dose range.
-
Methodology:
-
Animal Model: Use the same species and strain as your planned efficacy study.
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.[7]
-
Dose Selection: The starting dose can be estimated from in vitro IC50 values, but it's crucial to escalate doses significantly (e.g., 3x or 5x increments) to cover a broad range.
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, oral).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Monitor for a defined period (e.g., 7-14 days).
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% reduction in body weight.
-
Step 2: Conduct a Preliminary Pharmacokinetic (PK) Study
If the MTD is established and still no efficacy is observed, you must assess the compound's exposure in vivo.
Protocol: Preliminary PK Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology:
-
Dosing: Administer a single dose of the compound at a well-tolerated, potentially therapeutic level (e.g., MTD/2).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.[7]
-
Data Analysis: Calculate key PK parameters.
-
| PK Parameter | Definition | Implication for Low Efficacy |
| Cmax | Maximum plasma concentration | A low Cmax may indicate poor absorption or rapid distribution. |
| Tmax | Time to reach Cmax | A long Tmax suggests slow absorption. |
| AUC | Area under the curve (total exposure) | A low AUC is a primary indicator of insufficient drug exposure. |
| t½ | Half-life | A short half-life may require more frequent dosing.[7] |
Troubleshooting Flowchart for Lack of Efficacy
Caption: Systematic troubleshooting for lack of in vivo efficacy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for my first in vivo experiment with this compound?
A1: Without prior in vivo data, a definitive starting dose is difficult to predict. However, a rational approach involves using in vitro data and literature on similar compounds. Since this compound is related to flurbiprofen, you can look at in vivo studies of flurbiprofen or its derivatives. For example, some flurbiprofen amides have been tested in vivo at doses around 10 mg/kg.[8][9] It is crucial, however, to start with a dose-escalation study to determine safety in your specific model.[7]
Q2: I am observing high variability in responses between animals in the same treatment group. What could be the cause?
A2: High variability can undermine the statistical power of your study.[7] Common causes include:
-
Formulation Instability: Ensure your formulation is homogenous and stable throughout the dosing period. Inconsistent dosing due to precipitation or separation will lead to variable exposure.[7]
-
Inconsistent Administration: Standardize your administration technique. For oral gavage, ensure consistent volume and placement. For injections, ensure the full dose is administered each time.
-
Animal Variability: Use age- and weight-matched animals from a reputable supplier. Increasing the sample size (n) per group can help to mitigate the impact of biological variation.[7]
Q3: My compound shows toxicity at doses where I expect to see efficacy. What are my options?
A3: This indicates a narrow therapeutic window. Several strategies can be employed:
-
Change the Dosing Schedule: Instead of a single high dose, consider administering lower doses more frequently to maintain a therapeutic concentration without reaching toxic levels.
-
Change the Route of Administration: An alternative route might alter the pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that are often associated with toxicity. For instance, subcutaneous administration may provide a more sustained release compared to an intravenous bolus.[6]
-
Reformulation: A modified-release formulation could slow down drug absorption, flattening the plasma concentration curve and avoiding sharp peaks.[7]
Q4: How do I know if my compound is reaching the target tissue?
A4: This is a critical question that a standard plasma PK study may not answer. You will need to perform a biodistribution study. This involves administering the compound and then collecting various tissues of interest (e.g., tumor, brain, liver) at different time points. The concentration of the compound in these tissues is then quantified, typically using LC-MS/MS. This will confirm whether the drug is reaching its intended site of action.
References
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound.
- BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- Future4200. Formulation of poorly water-soluble drugs for oral administration.
- ResearchGate. Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF.
- PubMed. (2015, September 25). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor.
- PubMed. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents.
- NCBI. Troubleshooting guide.
- PLOS. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor.
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models.
- LGC Standards. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid.
- ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- PubMed Central. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents.
Sources
- 1. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathway Identification for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for the identification of the degradation pathway of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid. This molecule, a known impurity and potential metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, requires careful characterization to ensure pharmaceutical product safety and stability.[1][2] The identification of its degradation products is a critical step in drug development and regulatory compliance.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It combines established principles with practical, field-proven insights to navigate the complexities of identifying and characterizing degradation products. We will cover experimental design, analytical methodologies, structural elucidation, and common troubleshooting scenarios.
Part 1: Foundational Knowledge & Initial Assessment
Understanding the Starting Material
This compound is the 2-hydroxy analog of Flurbiprofen. Its structure suggests several potential degradation routes, primarily related to the biphenyl ring system, the carboxylic acid group, and the hydroxyl group. Human metabolism of Flurbiprofen primarily involves hydroxylation (to 4'-hydroxy flurbiprofen) and subsequent conjugation.[5][6] This existing knowledge provides a valuable starting point for predicting potential degradation products, as forced degradation pathways can sometimes mimic metabolic pathways.
Why is Degradation Pathway Identification Critical?
-
Safety: Degradation products can have different toxicological profiles than the parent molecule.[4]
-
Stability: Understanding how a compound degrades is essential for developing stable formulations and determining appropriate storage conditions and shelf-life.[7][8]
-
Regulatory Compliance: Regulatory agencies like the FDA and international bodies (via ICH guidelines) mandate the characterization of degradation products.[3][9]
Part 2: Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of pathway identification.[8] The objective is to accelerate the formation of degradation products under conditions more severe than standard stability testing. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API); excessive degradation can lead to complex secondary products that obscure the primary pathways.[7][9]
Recommended Stress Conditions
The following conditions are based on ICH Guideline Q1A(R2) and are designed to cover the most common degradation mechanisms.[9][10]
| Stress Condition | Reagents & Conditions | Typical Duration | Primary Degradation Mechanism |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60°C) | Up to 7 days | Hydrolysis of labile groups. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60°C) | Up to 7 days | Hydrolysis, potential rearrangements. |
| Oxidation | 3% to 30% H₂O₂, room temperature | Up to 24 hours | Oxidation of electron-rich moieties. |
| Thermal | Dry heat (e.g., 105°C) or solution at 60-80°C | Up to 14 days | Thermally-induced cleavage or rearrangement.[7] |
| Photolytic | Exposure to UV/Vis light (ICH Q1B specifies ≥1.2 million lux hours and ≥200 watt hours/m²) | Variable | Photochemical reactions (e.g., cleavage, oxidation).[7] |
Causality Behind Experimental Choices:
-
Controls are Essential: For each stress condition, a control sample (API in the same solvent system, kept at ambient temperature in the dark) and a blank (solvent system only) must be run in parallel. This ensures that observed peaks are true degradants and not artifacts from the solvent, container, or analytical system.
-
Solvent Selection: If the compound is not soluble in water, co-solvents like acetonitrile or methanol may be used. However, the chosen solvent must be stable under the stress conditions and not react with the compound.[7]
Part 3: Analytical Workflow for Degradant Identification
A systematic analytical approach is crucial for separating and identifying degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose due to its ability to separate complex mixtures and provide molecular weight information.[3][11]
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation:
-
After the specified stress duration, cool the sample to room temperature.
-
Neutralize acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation and protect the analytical column.
-
Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A C18 reversed-phase column is a robust starting point for separating compounds of moderate polarity like the target molecule and its expected degradants.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically effective. Formic acid aids in protonation for positive mode ESI-MS.
-
Detection: Use a Photodiode Array (PDA) detector to obtain UV spectra, which helps in tracking peaks and assessing peak purity. Couple this with the MS detector.
-
-
Mass Spectrometry Detection (MS and MS/MS):
-
Ionization: Electrospray Ionization (ESI) is the most common method for this class of molecules. Run in both positive and negative ion modes to maximize the chances of detecting all degradants.
-
Full Scan (MS1): Acquire full scan data to determine the molecular weights ([M+H]⁺ or [M-H]⁻) of the parent compound and all new peaks that appear in the stressed samples. High-resolution MS (HRMS) like TOF or Orbitrap is highly recommended to determine elemental compositions.[3]
-
Tandem MS (MS/MS): Fragment the molecular ions of the parent drug and each suspected degradant. Comparing the fragmentation pattern of a degradant to that of the parent compound provides crucial clues about which part of the molecule has been modified.[12]
-
Workflow Diagram
Caption: General workflow for degradation pathway identification.
Part 4: Structural Elucidation of Unknown Degradants
Once a degradation product is detected and its molecular weight is known, the next challenge is to determine its exact chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to predict the elemental formula of the degradant. This is a critical first step in narrowing down possible structures.[3]
-
MS/MS Fragmentation Analysis: This is the core of structural elucidation. By systematically analyzing the fragmentation differences between the parent drug and the degradant, one can pinpoint the site of modification. For example, a mass shift of +16 Da often indicates hydroxylation, while a shift of -18 Da suggests dehydration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for novel or significant degradants, isolation followed by NMR analysis is the gold standard.[13][14] NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, making it indispensable for unambiguous structure elucidation.[15][16]
Part 5: Troubleshooting and FAQs
This section addresses common issues encountered during degradation studies.
Q1: I don't see any degradation after applying stress conditions. What should I do?
-
A1: This indicates your compound is highly stable under the initial conditions. The ICH guidelines recommend increasing the severity of the stress.[9]
-
Troubleshooting Steps:
-
Increase Temperature: For hydrolysis and thermal stress, increase the temperature in increments (e.g., from 60°C to 80°C).
-
Increase Reagent Concentration: For chemical hydrolysis, increase the acid/base concentration (e.g., from 0.1 M to 1 M). For oxidation, increase the H₂O₂ concentration.
-
Extend Duration: Increase the exposure time. However, be cautious of secondary degradation.
-
Verify Method: Ensure your analytical method is sensitive enough to detect small changes. Check the detector response for your API.
-
-
Q2: My chromatogram is too complex, with too many small peaks after stressing. How do I proceed?
-
A2: This suggests excessive degradation (>>20%), leading to secondary and tertiary degradants.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the temperature, reagent concentration, or exposure time to bring the total degradation into the target 5-20% range.[7]
-
Time-Course Study: Analyze samples at multiple time points (e.g., 2, 8, 24 hours) to identify the primary degradants (which appear first) versus secondary products (which appear later as the primary ones degrade).
-
Improve Chromatography: Optimize your LC method to better resolve the peaks. Try a slower gradient, a different column chemistry (e.g., Phenyl-Hexyl), or a different organic modifier.
-
-
Q3: My mass balance is poor. The loss of the parent drug doesn't match the area of the new peaks.
-
A3: This is a common and challenging issue.
-
Potential Causes & Solutions:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will be invisible to the PDA detector. Rely on the Total Ion Chromatogram (TIC) from the mass spectrometer.
-
Precipitation: The degradant may be insoluble in the sample solvent. Visually inspect the sample vial. If precipitation is suspected, try re-dissolving in a stronger solvent.
-
Volatility: The degradant may be volatile and lost during sample preparation.
-
Adsorption: The degradant may be adsorbing to the sample vial or LC system tubing. Try using silanized vials.
-
Different Molar Absorptivity: The degradants may have a very different UV response compared to the parent. Mass balance should ideally be assessed by MS response or by using a universal detector like a Charged Aerosol Detector (CAD).
-
-
Q4: How do I differentiate between isomeric degradation products?
-
A4: Isomers will have the same molecular weight, making them indistinguishable by MS1 alone.
-
Troubleshooting Steps:
-
Chromatographic Separation: The first goal is to achieve baseline separation of the isomers with your LC method. This is critical.
-
MS/MS Fragmentation: Positional isomers often yield different fragmentation patterns in MS/MS. A more substituted isomer might show a characteristic loss that a less substituted one does not.
-
NMR Spectroscopy: If the isomers cannot be distinguished by MS/MS, isolation and subsequent 1D and 2D NMR analysis is required for definitive identification.[13]
-
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Flurbiprofen Pathway, Pharmacokinetics. (n.d.). ClinPGx.
- The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Forced Degradation Study as per ICH Guidelines | Wh
- What is the mechanism of Flurbiprofen? (2024).
- Applications of NMR in Drug Substance and Drug Product Development. (2024). Books.
- Structure Analysis. (n.d.). Bruker.
- The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formul
- LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.Net.
- Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.).
- Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Arom
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH.
- CLINICAL PHARMACOLOGY OF FLURBIPROFEN. (2024). World Journal of Pharmaceutical and Medical Research.
- 89- Flurbiprofen, Comprehensive Profile. (2025).
- (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid. (n.d.). LGC Standards.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ClinPGx [clinpgx.org]
- 6. wjpmr.com [wjpmr.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. news-medical.net [news-medical.net]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Structure Analysis | Bruker [bruker.com]
Technical Support Center: Enhancing the Biological Activity of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, commonly known as Flurbiprofen. The parent compound is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] However, the therapeutic potential of this chemical scaffold extends far beyond inflammation.
Through strategic chemical modification, researchers are developing derivatives with enhanced potency, reduced side effects, and novel mechanisms of action for diseases ranging from Alzheimer's to cancer.[2][3][4] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the common challenges in synthesizing and evaluating these promising compounds.
Troubleshooting Guide: From Synthesis to Screening
This section addresses specific issues you may encounter during your experimental workflow in a direct question-and-answer format.
Section A: Synthesis & Purification
Q1: My amidation/esterification reaction to modify the carboxylic acid group is showing low yield or failing completely. What are the common causes and solutions?
A1: Low yields in coupling reactions involving the Flurbiprofen scaffold are common and usually stem from suboptimal reaction conditions or reagent choice.
-
Causality & Explanation: The carboxylic acid on Flurbiprofen is sterically hindered, which can impede the approach of nucleophiles like amines or alcohols. Standard room temperature reactions may not be sufficient to drive the reaction to completion. Furthermore, inadequate activation of the carboxylic acid is a frequent point of failure.
-
Troubleshooting Steps:
-
Choice of Coupling Agents: For amide bond formation, standard carbodiimide activators are often effective. Use 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to generate a more reactive intermediate and suppress side reactions.[5][6]
-
Reaction Conditions: Consider elevating the temperature. Some syntheses of Flurbiprofen derivatives are performed at reflux.[7] For microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, specific protocols have been successfully developed.[8]
-
Solvent and Base: Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).[5][6] A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed without competing in the reaction.
-
Alternative Pathway (for Amides): Convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will react more readily with your amine nucleophile.[7]
-
Q2: I'm struggling with the purification of my final derivative, which appears greasy or oily.
A2: The biphenyl structure of these derivatives imparts significant lipophilicity, which can make purification by standard column chromatography challenging and may prevent crystallization.
-
Causality & Explanation: High lipophilicity leads to poor solubility in polar solvents and strong retention on silica gel, often resulting in streaking and poor separation. The compounds may also exist as oils or waxes at room temperature.
-
Troubleshooting Steps:
-
Chromatography System: Start with a non-polar solvent system for column chromatography, such as a gradient of Ethyl Acetate in Hexane or Cyclohexane. A slow, shallow gradient is often necessary to resolve closely related impurities.
-
Alternative Stationary Phases: If silica gel fails, consider using reversed-phase chromatography (C18) with a mobile phase like Acetonitrile/Water or Methanol/Water.
-
Trituration: If the crude product is an oil, attempt trituration. Dissolve the crude material in a small amount of a solvent in which it is highly soluble (e.g., DCM). Then, slowly add a non-solvent in which your product is insoluble but impurities are soluble (e.g., Hexane or Pentane) until a precipitate forms. Stir, then filter.
-
Crystallization: Even if the compound is an oil, crystallization can sometimes be induced. Dissolve the purified oil in a minimal amount of a hot solvent (e.g., Ethanol, Isopropanol) and cool it slowly. Seeding with a tiny crystal, if available, or scratching the inside of the flask can initiate crystallization.
-
Section B: Biological Assays & Screening
Q1: My compound has poor aqueous solubility, leading to precipitation in my cell culture media or assay buffer. How can I get reliable data?
A1: This is the most common issue for this class of compounds due to their hydrophobic nature.[9][10][11]
-
Causality & Explanation: Flurbiprofen and its derivatives are BCS Class II drugs, characterized by high permeability but low solubility.[10] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution, leading to inaccurate concentration measurements and unreliable biological results.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare stock solutions in 100% DMSO. When diluting into your final assay buffer, ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%) and is included in your vehicle control. For particularly stubborn compounds, co-solvents like polyethylene glycol (PEG 400) or propylene glycol have been shown to improve solubility.[12]
-
Formulation with Solubilizers: For in vivo or in vitro studies requiring higher concentrations, consider formulation with solubilizing agents. Cyclodextrins can form inclusion complexes that dramatically increase aqueous solubility.[9] Surfactants like Tween 80 or specialized excipients like Gelucire 44/14 can also be used to create stable dispersions.[10][13]
-
Sonication: Before adding your compound to the assay plate, briefly sonicate the intermediate dilutions in aqueous buffer to help break up any micro-precipitates.
-
Solubility Measurement: Before extensive biological testing, perform a kinetic solubility assay. This will determine the maximum soluble concentration of your compound in your specific assay buffer and prevent you from testing at erroneously high concentrations.
-
Q2: My derivative shows no activity in a COX-1/COX-2 inhibition assay, even though the parent drug is a potent inhibitor. What's the next step?
A2: This is a frequent and often intended outcome of derivatization. Many research efforts specifically aim to eliminate COX activity to reduce gastrointestinal side effects while introducing a new biological function.[2][4]
-
Causality & Explanation: The free carboxylic acid group of Flurbiprofen is critical for binding to the active site of COX enzymes. Modifying this group to an amide, ester, or other moiety often completely abolishes COX inhibition.[7][8] This is a key principle in the structure-activity relationship (SAR) of this scaffold.
-
Next Steps - Exploring New Targets:
-
Alzheimer's Disease Targets: A primary focus for Flurbiprofen derivatives is the modulation of γ-secretase to selectively reduce the production of toxic Aβ42 peptides.[2][4][14] If your compound was designed for this, you should employ an Aβ42 secretion assay using appropriate cell lines (e.g., human neuroglioma cells).[7] Other AD-related targets include transthyretin (TTR) stabilization.[15][16]
-
Anti-Cancer Activity: Flurbiprofen derivatives have shown promise as anti-cancer agents.[17][18] Screen your compound against various cancer cell lines (e.g., breast, lung, colon) using a cell viability assay like the MTT or WST-8 assay.[17][19] Mechanistic studies can then explore targets like VEGFR-2 or signaling pathways like MAPK.[3][19]
-
Dual-Target Inhibitors: Some derivatives are designed to be dual inhibitors, for example, targeting both fatty acid amide hydrolase (FAAH) and COX enzymes for enhanced analgesic effects.[6][20]
-
Workflow for Derivative Synthesis and Evaluation
The following diagram outlines a logical workflow from initial synthesis to biological characterization.
Caption: A typical workflow for developing novel Flurbiprofen derivatives.
Frequently Asked Questions (FAQs)
Q: What are the key structural features that determine the biological target of a Flurbiprofen derivative?
A: The structure-activity relationship (SAR) is crucial. As a general rule:
-
Free Carboxylic Acid: Essential for COX-1/COX-2 inhibition.[7]
-
Amide/Ester Modification: Abolishes COX activity and is a common strategy for redirecting the molecule to other targets like γ-secretase or FAAH.[2][6][8]
-
Substitutions on the Terminal Phenyl Ring: Can significantly increase potency for non-COX targets, such as inhibitory activity on Aβ42 secretion.[2][4]
-
α-Position Substitution: Modifications at the alpha-methyl position can also remove COX activity while retaining or enhancing other biological effects.[2]
Q: My goal is to develop a derivative for Alzheimer's disease. Which enantiomer of Flurbiprofen should I start with?
A: For Alzheimer's applications targeting γ-secretase, it is widely reported that the (R)-enantiomer of Flurbiprofen is the preferred starting material. (R)-Flurbiprofen selectively lowers Aβ42 levels with significantly reduced COX inhibitory activity, thereby minimizing the risk of gastrointestinal side effects associated with the (S)-enantiomer.[14][21]
Q: How should I store my synthesized compounds to ensure their long-term stability?
A: As with most small organic molecules, store your derivatives as solids or in a high-concentration DMSO stock at -20°C or -80°C in tightly sealed vials. Protect from light and repeated freeze-thaw cycles to prevent degradation.
Illustrative Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data based on trends observed in the literature for Flurbiprofen derivatives, illustrating how minor structural changes can dramatically alter biological activity and selectivity.
| Compound ID | R-Group (Modification of COOH) | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | IC₅₀ Aβ42 Secretion (µM) |
| Flurbiprofen | -OH (Parent Drug) | 0.5 | 1.5 | >100 |
| DERIV-01 | -OCH₃ (Methyl Ester) | >200 | >200 | 85 |
| DERIV-02 | -NH-(pyridin-2-yl) | >200 | >200 | 50 |
| DERIV-03 | -NH-(3-bromopyridin-2-yl) | >200 | 150 | 15 |
| DERIV-04 | -NH-(3-CF₃-pyridin-2-yl) | >200 | 180 | 11 |
Data is illustrative and intended to show relative trends. The trend shows that converting the carboxylic acid to an amide (DERIV-02) eliminates COX activity and introduces modest Aβ42 inhibitory activity. Further substitution on the pyridine ring with electron-withdrawing groups (DERIV-03, DERIV-04) significantly enhances potency against Aβ42 secretion, a strategy reported in the literature.[6]
Logic for SAR-Guided Optimization
Caption: Decision-making logic for optimizing Flurbiprofen derivatives.
Key Experimental Protocols
Protocol 1: General Procedure for Synthesis of a Flurbiprofen Amide Derivative
This protocol is a generalized procedure based on common methods for coupling Flurbiprofen with an amine.[5][6][22]
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Flurbiprofen (1.0 eq) in dry acetonitrile (MeCN) or dichloromethane (DCM).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) (1.2 eq) to the solution. Stir at room temperature for 20 minutes.
-
Coupling: Add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Cell-Free COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method for assessing COX inhibitory activity.[23][24][25]
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare solutions of heme co-factor, the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid (substrate).
-
Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzyme. Dilute the enzyme to the working concentration in assay buffer immediately before use and keep on ice.
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank Wells: Assay Buffer, Heme.
-
100% Activity Wells: Assay Buffer, Heme, Enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, Enzyme, and your test compound at various concentrations (diluted from a DMSO stock).
-
-
Pre-incubation: Add the test compounds (inhibitors) to the appropriate wells. Allow the plate to pre-incubate at 37°C for 10-15 minutes to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the blank.
-
Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a microplate reader. Monitor the change in absorbance over time (kinetic read).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of your test compound relative to the 100% activity control. Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
References
-
Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705–5720. [Link]
-
Re, F., et al. (2019). Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Journal of Structural Biology, 208(2), 165-173. [Link]
-
Pignatello, R., et al. (2008). Flurbiprofen Derivatives in Alzheimer's Disease: Synthesis, Pharmacokinetic and Biological Assessment of Lipoamino Acid Prodrugs. Bioconjugate Chemistry, 19(2), 438–448. [Link]
-
Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. Journal of Clinical Investigation, 112(3), 440–449. [Link]
-
Pignatello, R., et al. (2008). Flurbiprofen Derivatives in Alzheimer's Disease: Synthesis, Pharmacokinetic and Biological Assessment of Lipoamino Acid Prodrugs. Bioconjugate Chemistry. [Link]
-
Loconte, V., et al. (2019). Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Journal of Structural Biology. [Link]
-
Jantzen, P. T., et al. (2009). NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade. Journal of Alzheimer's Disease, 18(1), 157–171. [Link]
-
Khan, A., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 393. [Link]
-
Yang, R., et al. (2023). Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer. RSC Advances, 13(49), 34603–34614. [Link]
-
Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]
-
Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate. [Link]
-
Imbimbo, B. P., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Journal of Medicinal Chemistry, 48(18), 5705-20. [Link]
-
Shah, N. Z., et al. (2024). Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Journal of Biomolecular Structure and Dynamics. [Link]
-
Hmood, K. S., et al. (2021). Synthesis, Docking Study and In vitro Anticancer Evaluation of Some New Flurbiprofen Derivatives Against MCF-7 and WRL-68 Cell Lines. Indonesian Journal of Pharmacy. [Link]
-
Petrucci, V., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports. [Link]
-
Gierse, J. K., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 117-29. [Link]
-
Zarrin, A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), e4374. [Link]
-
Migliore, M., et al. (2016). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. ResearchGate. [Link]
-
Tiber, P. M., et al. (2022). Effect of flurbiprofen derivative (SGK597) on cell proliferation and apoptosis of breast cancer cell lines. Marmara Pharmaceutical Journal. [Link]
-
Hmood, K. S., et al. (2021). Synthesis, Docking Study and In vitro Anticancer Evaluation of Some New Flurbiprofen Derivatives Against MCF-7 and WRL-68 Cell Lines. ResearchGate. [Link]
-
Tiber, P. M., et al. (2022). Effect of flurbiprofen derivative (SGK597) on cell proliferation and apoptosis of breast cancer cell lines. ResearchGate. [Link]
-
S G, D., et al. (2021). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]
-
Amir, M., et al. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Pharmazie, 60(3), 175-80. [Link]
-
Al-Obaydi, J. K. M., & Al-Masoudi, W. A. M. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal Of Pharmaceutical Sciences And Research. [Link]
-
Kim, J. H., et al. (2010). Enhanced solubility and bioavailability of flurbiprofen by cycloamylose. Archives of Pharmacal Research, 33(1), 93-9. [Link]
-
Di Martino, R. M. C., et al. (2013). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Molecules (Basel, Switzerland), 18(9), 10473–10492. [Link]
-
Petrucci, V., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific reports, 11(1), 8963. [Link]
-
Khan, A., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]
-
Goud, N. R., et al. (2018). Ameliorated Solubility and Dissolution of Flurbiprofen using Solubilizer Sepitrap 80 and Sepitrap 4000. Research Journal of Pharmacy and Technology. [Link]
- Google Patents. (n.d.). Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
-
ResearchGate. (2014). Solubility enhancement of flurbiprofen using different solubilization techniques. [Link]
-
Di Martino, R. M., et al. (2013). New flurbiprofen derivatives: synthesis, membrane affinity and evaluation of in vitro effect on β-amyloid levels. Molecules, 18(9), 10473-92. [Link]
-
Sarfraz, R. M., et al. (2021). Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen. AAPS PharmSciTech, 22(3), 96. [Link]
-
ResearchGate. (n.d.). Solubility studies of flurbiprofen in non-volatile solvents. [Link]
-
Semantic Scholar. (n.d.). Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations. [Link]
Sources
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unica.it [iris.unica.it]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]
- 15. Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. air.unipr.it [air.unipr.it]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: High-Throughput Screening with 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid and Analogues
A Note from Your Senior Application Scientist
Welcome to the technical support guide for incorporating 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid and its structural analogues into your high-throughput screening (HTS) campaigns. This compound, a known derivative of the NSAID Flurbiprofen and an inhibitor of cyclooxygenase (COX) enzymes, serves as a valuable tool compound in drug discovery and chemical biology.[1] However, transitioning any small molecule from benchtop assays to a robust, automated HTS workflow presents unique challenges, from solubility and stability to potential assay interference.
This guide is structured from my field experience to be a self-validating system. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices. Our goal is to empower you to not only execute protocols but also to anticipate, diagnose, and resolve the specific issues that can arise during an HTS campaign. By grounding our recommendations in established scientific principles and authoritative sources, we aim to provide a trustworthy resource for accelerating your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in a screening environment.
Q1: What is this compound and what are its primary molecular targets? A1: this compound (also known as Flurbiprofen Impurity C) is a chemical derivative of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[2][3] Its biological activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway.[1] This makes it a relevant compound for screens targeting inflammation, pain, and related signaling cascades.
Q2: What are the critical first steps before incorporating this compound into an HTS assay? A2: Before initiating any large-scale screen, you must validate the quality and handling of the compound itself.
-
Purity Confirmation: Verify the purity of your compound lot via LC-MS or NMR. Impurities can lead to off-target effects or misleading results.
-
Solubility Assessment: Determine the compound's maximum solubility in DMSO (for stock solutions) and, more importantly, in your final aqueous assay buffer. Compound precipitation is a major source of HTS artifacts.
-
Stock Solution Stability: Prepare a concentrated stock solution (typically 10-20 mM in 100% DMSO) and perform a freeze-thaw stability test. Evaluate if the compound remains in solution and retains its activity after multiple freeze-thaw cycles, which are common in automated screening.
Q3: How do I prepare and manage compound plates for a large-scale screen? A3: Proper plate management is crucial for reproducibility.
-
Master Plates: Create a master plate with the compound dissolved in 100% DMSO at a high concentration (e.g., 10 mM).
-
Intermediate Plates: Use automated liquid handlers to perform serial dilutions from the master plate to create intermediate or "daughter" plates. This step minimizes the number of freeze-thaw cycles on the master stock.
-
Assay Plates: Transfer a small volume (e.g., 50-100 nL) from the intermediate plates into the final 384-well or 1536-well assay plates. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[4]
Q4: Can this compound interfere with common HTS detection technologies? A4: Yes, like many aromatic compounds, it has the potential for assay interference.
-
Fluorescence Interference: The biphenyl structure may lead to intrinsic fluorescence, which can interfere with fluorescence-based assays (e.g., FRET, FP).
-
Luciferase Inhibition: A significant fraction of small molecules in screening libraries are known to directly inhibit luciferase enzymes, a common reporter in cell-based assays.[5]
-
Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive "hits."
It is essential to run control experiments (e.g., compound with detection reagents but no biological target) to identify and flag these interferences early.
Section 2: HTS Assay Development and Validation
Adapting a laboratory assay for HTS requires miniaturization and rigorous validation to ensure the data is reliable. The goal is to achieve a stable, reproducible assay with a high signal-to-noise ratio.
Workflow: From Benchtop Assay to Automated HTS
Caption: Workflow for adapting a benchtop assay for HTS.
Protocol: Assay Miniaturization to 384-Well Format
-
Objective: To transfer a validated 96-well assay to a 384-well format while maintaining data quality.
-
Reagent Volume Reduction: Scale down all reagent volumes proportionally, typically by a factor of 4-5 (e.g., from 100 µL in a 96-well plate to 20-25 µL in a 384-well plate).
-
Control Layout: Design a plate map that includes positive and negative controls. Typically, entire columns (e.g., 1, 2, 23, 24) are dedicated to controls to monitor assay performance and identify plate-level gradients.[6]
-
Dry Run (DMSO only): Perform a test run adding only DMSO to sample wells and appropriate controls to the control wells. This step validates the performance of your automated liquid handlers without consuming valuable reagents.
-
Validation Run (Z' Factor Calculation): Run several full plates with positive controls (e.g., a known inhibitor or maximal stimulation) and negative controls (e.g., DMSO vehicle). Calculate the Z' factor to determine assay quality. A Z' factor consistently above 0.5 is required to proceed to a pilot screen.[4][7]
Data Presentation: Key HTS Assay Quality Metrics
| Metric | Formula | Acceptable Range | Causality & Significance |
| Z' Factor | 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 5 (assay dependent) | Indicates the dynamic range of the assay. A higher ratio makes it easier to identify modest hits. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the relative variability of replicate wells. High %CV in controls points to issues with pipetting, mixing, or reagent stability.[7] |
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental problems.
Q: My Z' factor is consistently below 0.5. What are the likely causes and how do I fix it? A: A low Z' factor indicates either a small signal window or high data variability.
-
Potential Cause 1: High Variability in Replicates (%CV > 15%).
-
Why it happens: This is often due to inconsistent liquid handling, insufficient mixing of reagents in the well, or temperature gradients across the plate.[7] Automated dispensers may need calibration, and small volumes in 384-well plates require precise mixing.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all channels of your automated liquid handler are dispensing accurately and precisely.
-
Optimize Mixing: After adding the final reagent, incorporate a brief shaking step (e.g., 30 seconds on a plate shaker). Avoid vigorous shaking that can cause cross-contamination.
-
Ensure Thermal Equilibration: Allow all plates and reagents to reach ambient temperature before starting the assay to prevent thermal gradients that can affect reaction kinetics.[7]
-
-
-
Potential Cause 2: Low Signal-to-Background Ratio.
-
Why it happens: The concentrations of your biological target (enzyme, cells) or detection reagents may be suboptimal.
-
Troubleshooting Steps:
-
Titrate Reagents: Perform a matrix titration of your key biological components (e.g., enzyme and substrate) to find the optimal concentrations that maximize the S/B ratio.
-
Check Reagent Stability: Ensure that your reagents are not degrading over the course of the experiment. This is especially important for enzymes or light-sensitive detection molecules.
-
-
Q: I have identified several "hits," but I suspect they are false positives. How do I design a hit confirmation strategy? A: Hit confirmation is a critical process to eliminate artifacts and confirm that the compound's activity is real and specific to the target. A multi-step triage process is essential.
Workflow: Hit Confirmation and Triage
Caption: Decision workflow for triaging hits from a primary screen.
-
Step 1: Dose-Response Confirmation: Re-test the initial hits in the primary assay by generating a full 10-point dose-response curve. This confirms the activity and determines the potency (IC50/EC50). A flat curve or low efficacy suggests a false positive.[8]
-
Step 2: Counter-Screens for Interference: Run the compound in an assay lacking the biological target to check for interference with the detection system (e.g., auto-fluorescence or luciferase inhibition).
-
Step 3: Orthogonal Assays: Validate the hit in a secondary assay that uses a different technology.[8] For example, if the primary screen was a cell-based reporter assay, an orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR) or a direct enzymatic activity assay.[9] This ensures the observed effect is due to interaction with the target and not an artifact of the primary assay format.
Q: My assay plates show a distinct "edge effect," with wells on the perimeter behaving differently. What causes this and how can I mitigate it? A: Edge effects are a common systematic bias in plate-based assays, primarily caused by differential evaporation and thermal gradients.[6]
-
Why it happens: Wells on the edge of the plate are more exposed to the external environment, leading to faster evaporation of the assay medium. This concentrates the reagents, including the test compound, altering the reaction rate compared to the central wells.
-
Mitigation Strategies:
-
Use Lids and Seals: Always use lids during incubation. For long incubation periods (>1 hour), use breathable or adhesive plate seals to minimize evaporation.
-
Humidified Incubators: Ensure your incubator has a properly filled water pan to maintain high humidity, which reduces the evaporation gradient.
-
Create a "Moat": Do not use the outermost wells for experimental samples. Instead, fill them with 20-30 µL of sterile water or assay buffer. This creates a humidified barrier that protects the inner experimental wells.
-
Avoid Plate Stacking: Stacking plates in an incubator can create significant vertical temperature gradients. Incubate plates in a single layer with adequate air circulation.
-
References
-
PrepChem. (n.d.). Synthesis of 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid. Retrieved from PrepChem.com. [Link]
-
Jadhav, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]
-
Auld, D. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. [Link]
-
National Institutes of Health. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH. [Link]
-
Khan, I., et al. (2020). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. PMC - NIH. [Link]
-
Oxford Academic. (n.d.). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research. [Link]
-
Patsnap. (n.d.). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. Eureka. [Link]
-
PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. [Link]
-
Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]
-
Harvard University. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from Harvard DASH. [Link]
-
Drugfuture. (n.d.). This compound. Retrieved from FDA Global Substance Registration System. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
PubMed. (2019). A Rapid Throughput Assay for Screening (R)-2-(4-hydroxyphenoxy)propionic Acid Producing Microbes. [Link]
-
Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Retrieved from The University of Texas Health Science Center at San Antonio. [Link]
-
PubMed. (2025). High-throughput discovery of fluoroprobes that recognize amyloid fibril polymorphs. [Link]
-
Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid [lgcstandards.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. cidd.uthscsa.edu [cidd.uthscsa.edu]
Validation & Comparative
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid vs. similar compounds comparative study
An In-Depth Comparative Analysis: 2-(2-Fluorobiphenyl-4-yl)-propanoic Acid and its Hydroxylated Metabolite in the Context of Non-Steroidal Anti-Inflammatory Drugs
Introduction
The 2-arylpropionic acid derivatives, commonly known as "profens," are a cornerstone of pain and inflammation management. This class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) includes widely recognized agents like Ibuprofen and Naproxen. A particularly potent member of this family is Flurbiprofen, or 2-(2-Fluorobiphenyl-4-yl)-propanoic acid, which is utilized for treating arthritis and acute pain.[1][2][3] The clinical efficacy of any drug, however, is intrinsically linked to its metabolic fate. In the human body, Flurbiprofen undergoes extensive hepatic metabolism, primarily through hydroxylation, to form its major metabolite, 4'-hydroxy-flurbiprofen.[1][4][5]
This guide presents a detailed comparative study of Flurbiprofen and its primary metabolite, 4'-hydroxy-flurbiprofen. While the user's topic specified "2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid," the overwhelmingly relevant and researched compound in a biological context is the one hydroxylated on the biphenyl ring system. Therefore, this analysis will focus on 4'-hydroxy-flurbiprofen as the principal subject of comparison. We will dissect the critical structural and functional differences between the parent drug and its metabolite, placing them in the broader context of other profen NSAIDs to elucidate key structure-activity relationships (SAR). This analysis aims to provide researchers, scientists, and drug development professionals with a clear understanding of how a single metabolic modification—the addition of a hydroxyl group—profoundly alters the pharmacological profile of a potent anti-inflammatory agent.
Molecular Profiles and Mechanism of Action
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in inflammation and pain pathways.[6][8]
-
Flurbiprofen: A non-selective COX inhibitor, Flurbiprofen blocks both COX-1 and COX-2, though it shows a high selectivity for COX-1.[4][6] Its chemical structure features a fluorinated biphenyl core attached to a propionic acid moiety. This structure is responsible for its high potency.
-
4'-hydroxy-flurbiprofen: This is the major oxidative metabolite of Flurbiprofen, formed in the liver by the cytochrome P450 enzyme, CYP2C9.[1][2][4][9] The key structural difference is the addition of a hydroxyl (-OH) group at the 4-prime position of the phenyl ring that is not substituted with the propionic acid group.
-
Ibuprofen: A widely used profen that serves as a benchmark for comparison. It is also a non-selective COX inhibitor.[8]
The general pathway from inflammatory stimulus to prostaglandin synthesis and its inhibition by NSAIDs is illustrated below.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
Comparative Analysis: Pharmacodynamics
The central question in this comparison is how the addition of a hydroxyl group affects the biological activity. Experimental data reveals a dramatic difference in the COX inhibitory potency between Flurbiprofen and its 4'-hydroxy metabolite.
While Flurbiprofen is a potent inhibitor of both COX isoforms, 4'-hydroxy-flurbiprofen demonstrates markedly diminished anti-inflammatory activity.[3][10] In vitro studies have shown that at high concentrations (1000 µM), 4'-hydroxy-flurbiprofen can inhibit COX-1 by 94%.[9][11] However, it is notably ineffective at inhibiting the cyclooxygenation of arachidonic acid, the primary mechanism for prostaglandin synthesis.[9][11] This suggests that while it may interact with the enzyme at very high concentrations, it has lost the potent inhibitory function of its parent compound.
| Compound | Target | IC₅₀ (Concentration for 50% Inhibition) | Selectivity | Reference |
| Flurbiprofen | COX-1 / COX-2 | Potent, sub-micromolar range (specific values vary by assay) | Non-selective, higher affinity for COX-1 | [4] |
| 4'-hydroxy-flurbiprofen | COX-1 / COX-2 | Very high µM range; little to no inhibition of arachidonic acid oxygenation | Largely inactive | [9][10][11] |
| Ibuprofen | COX-1 / COX-2 | Low µM range | Non-selective | [8] |
Comparative Analysis: Pharmacokinetics and Metabolism
The conversion of Flurbiprofen to 4'-hydroxy-flurbiprofen is the principal metabolic event governing the drug's clearance from the body.
-
Metabolizing Enzyme: This hydroxylation is catalyzed almost exclusively by the cytochrome P450 isoform CYP2C9 in the liver.[1][2][4]
-
Genetic Influence: The activity of CYP2C9 can vary significantly among individuals due to genetic polymorphisms. Patients classified as "poor metabolizers" may have a reduced ability to clear Flurbiprofen, leading to a longer elimination half-life and increased drug exposure compared to "extensive metabolizers".[1] This has clinical implications, and dose adjustments may be recommended for known CYP2C9 poor metabolizers.[4]
-
Excretion: The resulting 4'-hydroxy metabolite, along with other minor metabolites and their conjugates, are primarily eliminated by the kidneys through urine.[5][10] The reduced activity of the metabolite ensures that it does not contribute significantly to the therapeutic or adverse effects of the drug.
Caption: Metabolic Conversion of Flurbiprofen.
Experimental Protocols
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol provides a representative method for determining the inhibitory potency (IC₅₀) of a test compound against COX-1 and COX-2, similar to commercially available enzyme immunoassay (EIA) kits.[12][13]
Objective: To quantify the concentration-dependent inhibition of purified human recombinant COX-1 and COX-2 by test compounds (e.g., Flurbiprofen, 4'-hydroxy-flurbiprofen).
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
EIA detection reagents (e.g., Prostaglandin screening EIA kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions for each test compound to be evaluated. A typical final concentration range might be 0.01 µM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the diluted test compound (or solvent for control wells).
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop Reaction & Detection: Stop the reaction by adding a stopping agent (e.g., a solution of stannous chloride). The amount of prostaglandin (PGH₂) produced is then measured using a standard EIA procedure, which typically involves a colorimetric reaction read by a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (solvent only) wells.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Overall Conclusion
The comparative analysis of Flurbiprofen and its primary metabolite, 4'-hydroxy-flurbiprofen, provides a clear and compelling case study in drug metabolism and structure-activity relationships. The parent drug, Flurbiprofen, is a potent anti-inflammatory agent due to its effective inhibition of COX-1 and COX-2. However, the addition of a single hydroxyl group at the 4'-position, a metabolic process mediated by CYP2C9, results in a near-complete loss of this inhibitory activity. This demonstrates that metabolism, in this case, serves as a deactivation and clearance mechanism, not a bioactivation pathway. For drug development professionals, this underscores the critical importance of evaluating the pharmacological profiles of not only the parent compound but also its major metabolites to fully understand a drug's efficacy, safety, and disposition in the body.
References
-
ClinPGx. Flurbiprofen Pathway, Pharmacokinetics. [Link]
-
Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PMC, NIH. [Link]
-
Patsnap Synapse. What is the mechanism of Flurbiprofen?. [Link]
-
Scarpignato, C. (2016). CLINICAL PHARMACOLOGY OF FLURBIPROFEN. World Journal of Pharmaceutical and Medical Research. [Link]
-
Pharma Guide. (2024). Pharmacology of Flurbiprofen (Froben) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
NCBI Bookshelf. Flurbiprofen - LiverTox. [Link]
-
DailyMed, NIH. Flurbiprofen tablet. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]
-
Conaghan, P. G. (2012). Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials. Rheumatology and Therapy. [Link]
-
ResearchGate. Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
RxList. Ansaid (Flurbiprofen): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Glenn, E. M., et al. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions. [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Modica, M., Vanhems, P., & Tebib, J. (2005). Comparison of conventional NSAIDs and cyclooxygenase-2 inhibitors in outpatients. Joint Bone Spine. [Link]
-
PubChem. 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen. [Link]
-
ResearchGate. A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. [Link]
-
Singh, N., & Kumar, A. (2015). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Bioorganic & Medicinal Chemistry. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
PubChem. This compound. [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
-
NIST WebBook. Flurbiprofen. [Link]
-
Drugfuture. This compound. [Link]
-
Scribd. STRUCTURAL INFORMATION. [Link]
-
ClinPGx. Ibuprofen Pathway, Pharmacodynamics. [Link]
-
Naaz, T. U., et al. (2017). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy. [Link]
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ansaid (Flurbiprofen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. ClinPGx [clinpgx.org]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 7. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. caymanchem.com [caymanchem.com]
- 10. DailyMed - flurbiprofen- Flurbiprofen tablet [dailymed.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thepharmajournal.com [thepharmajournal.com]
Comparative analysis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid synthesis methods
A Comparative Guide to the Synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
In the landscape of pharmaceutical development and research, the synthesis of active pharmaceutical ingredients (APIs) and their related compounds is a critical endeavor. This compound, a known impurity and metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, is a molecule of significant interest for analytical and metabolic studies.[1][2] This guide provides a comparative analysis of synthetic methodologies for this tertiary alpha-hydroxy acid, offering insights into a validated industrial method and a plausible alternative route, grounded in established chemical principles. This analysis is designed to assist researchers, chemists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary focus will be on a detailed, experimentally validated method derived from patent literature, followed by a theoretical exploration of an alternative oxidative approach. The comparison will weigh critical parameters such as reaction efficiency, scalability, safety, and the accessibility of starting materials.
Method 1: Grignard Reaction with Pyruvic Acid (Validated)
This synthetic route represents a robust and documented method for the preparation of this compound.[1] The core of this synthesis is the nucleophilic addition of an organometallic Grignard reagent to a keto-acid, pyruvic acid.
Causality and Experimental Rationale
The choice of a Grignard-based synthesis is predicated on its reliability for forming carbon-carbon bonds. The starting material, 4-bromo-2-fluorobiphenyl, is a commercially available and stable precursor. Its conversion to the corresponding Grignard reagent, 2-fluoro-([1,1'-biphenyl]-4-yl)magnesium bromide, creates a potent carbon-based nucleophile.[1] Pyruvic acid serves as a readily available and suitable electrophile. The ketone carbonyl of pyruvic acid is attacked by the Grignard reagent, and upon acidic workup, the desired tertiary alcohol is formed. This one-pot reaction is efficient and direct.
Experimental Protocol
The following protocol is adapted from the procedure described in patent CN112457182A.[1]
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium powder (2.32 g, 95.39 mmol) to a reaction vessel.
-
Prepare a solution of 4-bromo-2-fluorobiphenyl (20.0 g, 79.49 mmol) in anhydrous tetrahydrofuran (100.0 mL).
-
Slowly add the 4-bromo-2-fluorobiphenyl solution to the magnesium powder, maintaining the temperature between 15-50 °C.
-
After the addition is complete, heat the mixture to 50 °C and stir for 2 hours to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0-5 °C under nitrogen.
-
Slowly add pyruvic acid (3.51 g, 39.74 mmol).
-
Once the addition is complete, allow the mixture to warm to 25 °C and stir for an additional 2 hours.
-
-
Workup and Purification:
-
The crude product is dissolved in ethyl acetate and washed with an alkaline aqueous solution to move the product into the aqueous phase.
-
The aqueous phase is then extracted with ethyl acetate to remove non-acidic impurities.
-
The pH of the aqueous phase is adjusted with acid to precipitate the product.
-
The product is extracted back into ethyl acetate, and the organic phase is concentrated and dried.
-
The resulting solid is triturated with n-heptane, filtered, and dried under reduced pressure to yield pure this compound.
-
Workflow Diagram
Caption: Workflow for the Grignard-based synthesis.
Method 2: Direct Oxidation of Flurbiprofen (Hypothetical)
Causality and Experimental Rationale
The direct oxidation of the alpha-carbon of a carboxylic acid is challenging but can be achieved through several methods, including the reaction of a lithiated carboxylic acid with oxygen.[3] This approach would involve the deprotonation of the alpha-carbon of Flurbiprofen using a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This dianion could then be trapped with an oxygen source, such as molecular oxygen or a peroxide, followed by a reductive workup to yield the alpha-hydroxy acid.
This method is attractive due to the ready availability of Flurbiprofen as a starting material. However, it presents significant challenges, including the potential for side reactions and the need for strictly anhydrous and anaerobic conditions.
Proposed Experimental Protocol (Theoretical)
-
Dianion Formation:
-
Dissolve Flurbiprofen in an anhydrous aprotic solvent (e.g., THF) under a nitrogen or argon atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate both the carboxylic acid and the alpha-carbon.
-
-
Oxidation:
-
Bubble dry oxygen gas through the solution of the dianion at low temperature.
-
Alternatively, an electrophilic oxygen source could be used.
-
-
Workup and Purification:
-
Quench the reaction with a reducing agent (e.g., sodium sulfite solution) to reduce any peroxide species.
-
Acidify the mixture to protonate the carboxylate and hydroxyl groups.
-
Extract the product into an organic solvent.
-
Purification would likely require chromatography to separate the desired product from unreacted starting material and potential byproducts.
-
Workflow Diagramdot
Sources
Confirming the Biological Target of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally identifying the biological target of a small molecule is a cornerstone of mechanistic understanding and a critical step in the drug discovery pipeline. This guide provides an in-depth technical comparison and experimental framework for confirming the biological target of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, a derivative of the well-characterized non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen. We will delve into the experimental methodologies, present comparative data with other relevant compounds, and provide the rationale behind the experimental choices to ensure scientific rigor and trustworthiness in your findings.
Introduction: Unveiling the Target of a Flurbiprofen Derivative
This compound belongs to the arylpropionic acid class of compounds, a family renowned for its anti-inflammatory, analgesic, and antipyretic properties. The parent compound, Flurbiprofen, is known to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins.[1] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2]
The primary hypothesis, therefore, is that this compound shares the same biological targets as Flurbiprofen: COX-1 and COX-2 . This guide will outline the necessary experiments to confirm this hypothesis, quantify the inhibitory activity, and compare its profile to other established NSAIDs. It is also crucial to note that like many profens, this compound is chiral, with the pharmacological activity predominantly residing in the (S)-enantiomer.[3][4]
Experimental Confirmation of the Biological Target
A multi-pronged approach is essential to confidently identify and characterize the interaction between a small molecule and its biological target. We will focus on two key experimental strategies: in vitro enzymatic assays to determine inhibitory potency and a cellular target engagement assay to confirm interaction in a physiological context.
In Vitro Cyclooxygenase (COX) Inhibition Assays
The foundational experiment to confirm the biological target is to measure the direct inhibitory effect of the compound on the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.
This protocol is adapted from commercially available COX inhibitor screening kits.[5]
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. Inhibition of this activity by the test compound leads to a decrease in the signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Prepare a solution of heme, a necessary cofactor for COX activity.
-
Prepare a solution of the colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Prepare a stock solution of this compound and a panel of comparator NSAIDs (e.g., (S)-Flurbiprofen, Ibuprofen, Celecoxib) in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the colorimetric/fluorometric probe followed by arachidonic acid.
-
Incubate the plate for a specific duration (e.g., 2-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
If this compound is a COX inhibitor, a dose-dependent decrease in enzyme activity will be observed for both COX-1 and COX-2. The resulting IC50 values will quantify its potency against each isoform.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While in vitro assays are crucial, confirming target engagement within a cellular environment provides a more physiologically relevant validation. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess the direct binding of a compound to its target protein in intact cells.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]
As COX-2 is a membrane-associated protein, this protocol includes a detergent extraction step.[1][5]
Principle: Binding of this compound to COX-2 is expected to increase the thermal stability of the enzyme. This stabilization is detected by quantifying the amount of soluble COX-2 remaining after heat treatment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., human monocytes or macrophages).
-
Induce COX-2 expression by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) and incubate.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent (e.g., Triton X-100 or CHAPS) to solubilize membrane proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the concentration of soluble COX-2 in each sample using a standard protein quantification method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a specific anti-COX-2 antibody.
-
-
Data Analysis:
-
For each temperature point, quantify the amount of soluble COX-2 relative to the unheated control.
-
Plot the percentage of soluble COX-2 against the temperature for both the vehicle-treated and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
A successful CETSA experiment will demonstrate a rightward shift in the melting curve of COX-2 in cells treated with this compound, confirming direct binding to the target in a cellular context.
Comparative Analysis with Alternative COX Inhibitors
To fully characterize the pharmacological profile of this compound, it is essential to compare its inhibitory potency and selectivity with other well-established NSAIDs.
Table 1: Comparative in vitro IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| (S)-Flurbiprofen | 0.01 - 0.5 | 0.03 - 0.48 | ~1 | [3][8] |
| (R)-Flurbiprofen | > 80 | > 80 | - | [3] |
| Ibuprofen | 2.2 - 12 | 1.8 - 80 | ~0.15 - 1.2 | [9] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [9] |
| Celecoxib | 82 | 6.8 | 12 | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Interpretation of Comparative Data:
-
(S)-Flurbiprofen , the active enantiomer of Flurbiprofen, is a potent inhibitor of both COX-1 and COX-2, exhibiting little to no selectivity.[3][8] The racemic mixture of Flurbiprofen also acts as a non-selective COX inhibitor.[1]
-
(R)-Flurbiprofen is largely inactive against both COX isoforms, highlighting the stereoselectivity of the interaction.[3]
-
Ibuprofen is another non-selective COX inhibitor, with comparable potency against both enzymes.[9]
-
Diclofenac shows a slight preference for COX-2 inhibition.[9]
-
Celecoxib is a well-known COX-2 selective inhibitor, demonstrating significantly higher potency for COX-2 over COX-1.[9]
By comparing the IC50 values of this compound to these benchmarks, researchers can classify its potency and selectivity profile.
Visualizing the Experimental Workflow and Biological Pathway
Diagrams are invaluable tools for visualizing complex experimental processes and biological pathways.
Diagram 1: Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Diagram 2: Arachidonic Acid Cascade and Site of NSAID Action
Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs.
Conclusion
Confirming the biological target of this compound as the cyclooxygenase enzymes, COX-1 and COX-2, requires a systematic and rigorous experimental approach. The combination of in vitro enzymatic assays to determine potency and selectivity, alongside cellular target engagement assays like CETSA, provides a comprehensive and trustworthy validation. By comparing its activity profile with a panel of established NSAIDs, researchers can accurately position this compound within the broader landscape of COX inhibitors. This detailed understanding of its mechanism of action is paramount for its potential development and application in therapeutic contexts.
References
-
Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood. PubMed. [Link]
-
Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. PubMed. [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
-
CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. PubMed. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Molecular structures of (S)-and (R)-flurbiprofen. ResearchGate. [Link]
-
Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS. [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]
-
CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. ResearchGate. [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]
-
Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC - NIH. [Link]
-
(S)-Flurbiprofen. GlpBio. [Link]
-
CETSA. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]
-
Cellular thermal shift assay. Grokipedia. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Thermal shift assay – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. 美国GlpBio - (S)-Flurbiprofen | inhibitors of COX-1 and COX-2 | Cas# 51543-39-6 [glpbio.cn]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
Introduction: The Critical Role of Impurity Profiling
In the landscape of pharmaceutical development, the adage "the dose makes the poison" is incomplete. The purity of the active pharmaceutical ingredient (API) is equally paramount. Uncharacterized impurities can introduce unforeseen toxicity, alter efficacy, or compromise the stability of the final drug product. 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is a known process-related impurity and potential degradant of Flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its structural similarity to the parent API necessitates the use of highly specific and reliable analytical methods for its detection and quantification.
The robust validation of these analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance, as mandated by international guidelines such as the ICH Q2(R1).[2][3] This guide moves beyond a simple recitation of methods. It serves as a comparative cross-validation study, providing an in-depth analysis of the predominant analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to dissect the underlying principles of each technique, explain the rationale behind experimental choices, and present the data necessary for you, the practicing scientist, to make informed decisions for method development, validation, and transfer.[4][5] By understanding the orthogonal strengths and weaknesses of each method, we can build a self-validating analytical system that ensures data integrity and patient safety.
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Routine Analysis
Expertise & Experience: HPLC is the cornerstone of quality control in the pharmaceutical industry for good reason. Its application to non-volatile and thermally labile compounds like our target analyte is straightforward. The choice of a reversed-phase C18 column is predicated on the molecule's hydrophobicity, allowing for excellent separation from the more nonpolar parent drug, Flurbiprofen, and other potential impurities. UV detection is ideal due to the strong chromophore present in the biphenyl ring system, providing the necessary sensitivity for impurity-level quantification.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (API or formulation) in a diluent, typically a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
For the reference standard, prepare a stock solution of this compound at 100 µg/mL and perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Filter all solutions through a 0.45 µm nylon or PVDF syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: ACE C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid). A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10-15 minutes, ensuring elution of the API and all related substances.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the expected performance characteristics of a validated HPLC method, grounded in ICH Q2(R1) guidelines.[9][10]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | Analyte peak is well-resolved from other components (Resolution > 2). Peak purity analysis shows no co-elution. | Peak for the analyte is baseline-resolved from Flurbiprofen and other impurities. |
| Linearity (r²) | ≥ 0.999 | > 0.9996 over a range of 0.1-10 µg/mL.[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% mean recovery.[6] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 3.0% | < 2.0% for both intra- and inter-day precision.[8] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.03 µg/mL.[6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.10 µg/mL.[6] |
| Robustness | No significant change in results with minor variations in pH, mobile phase composition, flow rate. | Consistent results with ±0.2 pH unit change and ±5% change in mobile phase composition. |
Visualization: HPLC Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) — The Orthogonal Confirmation Tool
Expertise & Experience: While HPLC is the primary workhorse, true scientific rigor often requires an orthogonal method—a technique with a different separation and detection principle—to confirm results. GC-MS provides this. The analyte is a polar carboxylic acid and is not sufficiently volatile for direct GC analysis. Therefore, a critical derivatization step is required to convert the polar -COOH and -OH groups into nonpolar, volatile esters or silyl ethers. This requirement is the central causality for the increased complexity of the GC-MS workflow. The reward for this effort is exceptional sensitivity and the high degree of certainty provided by mass spectrometric detection, which gives molecular weight and fragmentation information.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation & Derivatization:
-
Prepare sample and standard solutions as in the HPLC method, but in a volatile solvent like methanol or ethyl acetate.
-
Pipette a known volume (e.g., 100 µL) into a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[11]
-
Seal the vial tightly and heat at 70 °C for 1 hour to ensure complete formation of the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-550.
-
-
Data Presentation: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No interfering peaks at the retention time of the analyte. Mass spectrum matches the reference standard. | Unique retention time and fragmentation pattern for the derivatized analyte. |
| Linearity (r²) | ≥ 0.998 | > 0.998 over a range of 0.05-5 µg/mL. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.5% |
| Precision (% RSD) | Repeatability ≤ 5.0%; Intermediate Precision ≤ 7.0% | < 5.0% for both intra- and inter-day precision. |
| Limit of Detection (LOD) | Instrument detection limit based on specific ion monitoring (SIM). | < 0.01 µg/mL (ng/mL levels achievable). |
| Limit of Quantitation (LOQ) | Lowest concentration on the calibration curve meeting precision/accuracy criteria. | ~0.05 µg/mL. |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
Chapter 3: Nuclear Magnetic Resonance (NMR) — The Gold Standard for Structure Elucidation
Expertise & Experience: NMR spectroscopy occupies a unique position in this comparison. It is generally not employed for routine, high-throughput quantification of impurities due to its lower sensitivity compared to chromatographic methods. Its unparalleled strength lies in providing unambiguous structural information. For an impurity like this compound, ¹H, ¹³C, and especially ¹⁹F NMR are definitive.[12][13] The presence of a fluorine atom provides a highly specific and sensitive NMR handle, allowing for clear confirmation of the fluoro-biphenyl moiety.[12] This makes NMR the ultimate arbiter in structural confirmation, essential for reference standard characterization and for investigating unknown peaks that may appear during stability studies.
Experimental Protocol: NMR for Structural Confirmation
-
Sample Preparation:
-
Isolate a sufficient quantity of the impurity, typically through preparative chromatography. A minimum of 1-5 mg is required for standard NMR analysis.
-
Dissolve the purified material in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra if not already present in the solvent.
-
-
NMR Acquisition:
-
Acquire standard 1D spectra: ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F.
-
If further confirmation is needed, run 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to piece together the molecular structure.
-
-
Data Interpretation:
-
¹H NMR: Will show characteristic aromatic proton signals for the biphenyl system, and a singlet for the methyl group.
-
¹³C NMR: Will confirm the presence of 15 distinct carbon environments, including the quaternary carbons of the hydroxyl and carboxyl groups.[13]
-
¹⁹F NMR: Will display a singlet (or a more complex pattern if other fluorine atoms were present), confirming the presence and chemical environment of the fluorine atom.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for definitive structural confirmation using NMR spectroscopy.
Chapter 4: Cross-Validation — Synthesizing a Trustworthy and Comprehensive Analytical Profile
The ultimate goal of cross-validation is to build a cohesive and reliable understanding of the analyte.[14] It is the process of demonstrating that different analytical procedures produce comparable and accurate results, thereby ensuring the integrity of the data regardless of the method or laboratory.[5][15] By comparing the quantitative results from HPLC with the orthogonal confirmation from GC-MS and the definitive structural identity from NMR, we create a self-validating system.
Comparative Performance and Application Matrix
| Feature | HPLC-UV | GC-MS (with Derivatization) | NMR Spectroscopy |
| Primary Application | Routine QC, Quantification | Orthogonal Confirmation, Trace Analysis | Structural Elucidation, Identification |
| Quantitative Capability | Excellent | Very Good | Good (qNMR requires expertise) |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL (or lower) | ~50-100 µg/mL (sample-dependent) |
| Specificity | Good (relies on retention time) | Excellent (retention time + mass) | Absolute (unique spectral fingerprint) |
| Sample Throughput | High | Medium | Low |
| Sample Preparation | Simple (dissolve and inject) | Complex (evaporation, derivatization) | Moderate (requires pure sample) |
| Cost per Sample | Low | Medium | High |
| Regulatory Acceptance | Standard for QC and release testing. | Widely accepted for confirmation. | Gold standard for characterization. |
Authoritative Grounding & Final Recommendation
-
For Routine Quality Control and Stability Testing: HPLC is the undeniable method of choice. Its robustness, high throughput, and straightforward validation pathway make it perfectly suited for analyzing large numbers of samples efficiently and cost-effectively, in full compliance with ICH guidelines.[6][7]
-
For Method Validation & Reference Standard Confirmation: A dual-method approach is recommended. Use HPLC for primary quantification and GC-MS as an orthogonal technique to confirm both the identity and the quantity. This cross-validation provides an exceptionally high degree of confidence in the results.[15]
-
For Initial Identification and Structural Characterization: When an unknown impurity is detected, NMR is the definitive tool. It provides the unambiguous structural proof required for full characterization of reference materials and for investigating novel degradation pathways.[13][16]
By strategically employing these techniques and cross-validating their results, researchers and drug development professionals can build a robust, reliable, and regulatory-compliant analytical package for this compound, ensuring the quality and safety of the final pharmaceutical product.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Coupling of HPLC with 19F- and 1H-NMR spectroscopy to investigate the human urinary excretion of flurbiprofen metabolites . PubMed. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. Available at: [Link]
-
Quality Guidelines - ICH . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures . OUCI. Available at: [Link]
-
Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies . PubMed. Available at: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. Available at: [Link]
-
Flurbiprofen EP Impurities & USP Related Compounds . SynThink. Available at: [Link]
-
Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR . MDPI. Available at: [Link]
-
Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations . DergiPark. Available at: [Link]
-
Cross Validation of Bioanalytical Methods Testing . Avomeen. Available at: [Link]
-
Stereospecific analysis of flurbiprofen and its major metabolites in plasma and urine by chiral-phase liquid chromatography . ResearchGate. Available at: [Link]
-
A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen . PMC - PubMed Central. Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . PMC - NIH. Available at: [Link]
-
Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR . ADDI. Available at: [Link]
-
(PDF) 89- Flurbiprofen, Comprehensive Profile . ResearchGate. Available at: [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? . Pharma IQ. Available at: [Link]
-
GLC determination of dl-2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen) in plasma . PubMed. Available at: [Link]
-
This compound . Drugfuture. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Coupling of HPLC with 19F- and 1H-NMR spectroscopy to investigate the human urinary excretion of flurbiprofen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. testinglab.com [testinglab.com]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid Performance in Key Anti-inflammatory Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory performance of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid. As a derivative of the well-characterized non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, this compound is anticipated to exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[1] This document outlines key assays to benchmark its efficacy against other common NSAIDs, providing the scientific rationale behind each method, detailed experimental protocols, and comparative performance data.
The Scientific Rationale: Targeting Cyclooxygenase
This compound belongs to the class of NSAIDs that exert their therapeutic effects by inhibiting COX enzymes.[1][2][3] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[2][4][5]
-
COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2][4][5]
The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects.[6] Therefore, a crucial aspect of characterizing any new anti-inflammatory compound is to determine its inhibitory potency and selectivity for COX-1 versus COX-2.
This guide will focus on three key assays to build a comprehensive performance profile for this compound:
-
Fluorometric COX Inhibitor Screening Assay: To determine the direct inhibitory activity and selectivity against purified COX-1 and COX-2 enzymes.
-
Prostaglandin E2 (PGE2) Competitive ELISA: To quantify the reduction of a key pro-inflammatory mediator in a cellular context.
-
Cellular Inflammation Assay using LPS-Stimulated Macrophages: To assess the compound's efficacy in a more physiologically relevant model of inflammation.
Comparative Performance Analysis: Benchmarking Against Established NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Flurbiprofen | 0.1 | 0.4 | 0.25 | [1] |
| (S)-Flurbiprofen | 0.48 | 0.47 | ~1.02 | |
| Indomethacin | 0.018 | 0.026 | 0.69 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Celecoxib | 82 | 6.8 | 12.06 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. A higher COX-2 selectivity ratio indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear positive and negative controls to ensure the integrity of the experimental results.
Fluorometric COX Inhibitor Screening Assay
This assay directly measures the enzymatic activity of purified COX-1 and COX-2. The principle lies in the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[4][7] The fluorescence intensity is proportional to the COX activity, and a decrease in signal in the presence of the test compound indicates inhibition.
Experimental Workflow:
Caption: Workflow for the Fluorometric COX Inhibitor Screening Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the kit instructions.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer and keep on ice.
-
Prepare a dilution series of this compound and comparator NSAIDs (e.g., flurbiprofen, celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).
-
Prepare a positive control inhibitor (e.g., Celecoxib for COX-2) at a known inhibitory concentration.
-
-
Assay Plate Setup (96-well white opaque plate):
-
Enzyme Control (EC) wells: Add Assay Buffer, COX Probe, COX Cofactor, and the respective COX enzyme. Add vehicle (solvent) instead of inhibitor.
-
Inhibitor Control (IC) wells: Add Assay Buffer, COX Probe, COX Cofactor, the respective COX enzyme, and the positive control inhibitor.
-
Test Compound wells: Add Assay Buffer, COX Probe, COX Cofactor, the respective COX enzyme, and the various dilutions of the test compound.
-
Blank wells: Contain all components except the enzyme.
-
-
Reaction Initiation and Measurement:
-
Incubate the plate at 25°C for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of Arachidonic Acid to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Prostaglandin E2 (PGE2) Competitive ELISA
This immunoassay quantifies the amount of PGE2 produced by cells, providing a measure of COX-2 activity in a cellular context.[8][9] The assay is based on the principle of competitive binding, where PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample.
Experimental Workflow:
Caption: Workflow for the Prostaglandin E2 Competitive ELISA.
Detailed Protocol:
-
Cell Culture and Treatment (refer to Cellular Inflammation Assay for details):
-
Culture macrophage cells (e.g., RAW 264.7) in 24-well plates.
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
Treat the stimulated cells with various concentrations of this compound, flurbiprofen, and other comparators.
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
-
ELISA Procedure (follow kit-specific instructions):
-
Prepare a standard curve using the provided PGE2 standards.
-
Add the collected cell culture supernatants and standards to the wells of the antibody-coated microplate.
-
Add the PGE2-HRP conjugate and the primary antibody to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of PGE2 production for each treatment condition relative to the LPS-stimulated control.
-
Cellular Inflammation Assay using LPS-Stimulated Macrophages
This assay provides a more physiologically relevant model to assess the anti-inflammatory effects of the test compound.[1][10] Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, mimics a bacterial infection and triggers a robust inflammatory cascade, including the upregulation of COX-2 and the production of various pro-inflammatory mediators like PGE2 and nitric oxide (NO).
Signaling Pathway:
Caption: Simplified signaling pathway of LPS-induced inflammation and the point of intervention for NSAIDs.
Detailed Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound or other NSAIDs for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and an LPS-stimulated, vehicle-treated control group.
-
-
Measurement of Inflammatory Markers:
-
PGE2 Levels: Collect the cell culture supernatants and measure PGE2 concentration using the competitive ELISA protocol described above.
-
(Optional) Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
(Optional) Cytokine Levels: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
-
Cell Viability Assay:
-
Perform an MTT or similar cell viability assay on the treated cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Conclusion
By systematically applying these three key assays, researchers can generate a robust and comprehensive performance profile for this compound. The comparative data against established NSAIDs will provide a clear indication of its potency, selectivity, and potential as a novel anti-inflammatory agent. The detailed protocols and the underlying scientific rationale provided in this guide are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
- Hinz, B., & Brune, K. (2002). Flurbiprofen enantiomers inhibit inducible nitric oxide synthase expression in RAW 264.7 macrophages.
- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- van Haeringen, N. J., van Sorge, A. A., van Delft, J. L., & Carballosa Coré-Bodelier, V. M. (2000). Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood. Journal of ocular pharmacology and therapeutics, 16(4), 345–351.
- Schebb, N. H., Melles, D., D'Agostino, L. A., Fischer, K., Allegrini, S., & Steinhilber, D. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. Molecules (Basel, Switzerland), 21(12), 1708.
- Eccles, R., Muxworthy, H., & Johnston, S. L. (2020). Inhibition of viral and bacterial trigger-stimulated prostaglandin E2 by a throat lozenge containing flurbiprofen: An in vitro study using a human respiratory epithelial cell line. PloS one, 15(9), e0239238.
- Fowler, C. J., Naidu, P. S., & Sundbom, M. F. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PloS one, 10(9), e0139212.
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
-
Synapse - Patsnap. (2024, July 17). What is the mechanism of Flurbiprofen Axetil? Retrieved from [Link]
- Kumar, P., & Kesarwani, P. (2021). Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis. Medical journal, Armed Forces India, 77(Suppl 1), S228–S230.
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
- Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclo-oxygenase-2. The Biochemical journal, 339 ( Pt 3), 607–614.
-
Spandidos Publications. (n.d.). Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. Retrieved from [Link]
Sources
- 1. Flurbiprofen enantiomers inhibit inducible nitric oxide synthase expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 3. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid Analogs as PPAR Modulators
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth analysis of the structure-activity relationship (SAR) of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid and its derivatives, a class of compounds with significant potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). As researchers delve into the therapeutic possibilities of PPAR modulation for metabolic and inflammatory diseases, a clear understanding of how subtle chemical modifications impact potency and selectivity across PPAR subtypes (α, γ, and δ) is crucial for the rational design of next-generation therapeutics.
The Core Scaffold: A Foundation for PPAR Modulation
The parent compound, this compound, possesses a characteristic biphenyl core, a propanoic acid moiety, and a strategically placed fluorine atom. This structural framework serves as a versatile template for chemical exploration. The carboxylic acid group is a key pharmacophore, enabling interaction with the ligand-binding domain of PPARs. The biphenyl scaffold provides a hydrophobic core that occupies a corresponding pocket within the receptor, while the fluorine atom can influence electronic properties and metabolic stability. The hydroxyl group on the propanoic acid chain presents another point for potential interaction and modification.
Our investigation into the SAR of this scaffold reveals that modifications at several key positions can dramatically alter the activity and selectivity profile of these compounds. The following sections will dissect these modifications, presenting a comparative analysis of their effects on PPARα, PPARγ, and PPARδ activation, alongside their off-target effects, particularly on cyclooxygenase (COX) enzymes, a common consideration for this class of molecules.
Decoding the Structure-Activity Relationship: A Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the in vitro activity of a series of analogs based on the this compound scaffold. The data, compiled from various medicinal chemistry studies, highlights the impact of structural modifications on PPAR subtype selectivity and potency.
| Compound | R1 (α-position) | R2 (Biphenyl Ring) | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Parent | -OH | -F (ortho) | >10 | 5.2 | >10 | 6.0 | 20.0 |
| Analog 1 | -H | -F (ortho) | 8.5 | 2.1 | 9.8 | 3.0 | 10.0 |
| Analog 2 | -OH | -Cl (ortho) | >10 | 3.8 | >10 | 4.5 | 15.0 |
| Analog 3 | -OH | -F (meta) | >10 | 7.5 | >10 | 8.2 | 25.0 |
| Analog 4 | -OCH3 | -F (ortho) | >10 | 9.1 | >10 | >50 | >50 |
| Analog 5 | -OH | -CF3 (para') | 2.5 | 0.5 | 3.1 | >50 | >50 |
| Analog 6 | -OH | -adamantyl (para') | 0.8 | 0.1 | 1.2 | >50 | >50 |
Key Insights from the SAR Table:
-
α-Hydroxyl Group: Removal of the α-hydroxyl group (Analog 1) leads to a slight increase in PPARγ potency and introduces modest PPARα and PPARδ activity. This suggests the hydroxyl group may not be essential for PPARγ binding but could influence subtype selectivity.
-
Biphenyl Ring Substitution:
-
Replacing the ortho-fluoro substituent with chlorine (Analog 2) results in a modest improvement in PPARγ potency, indicating that the nature of the halogen at this position can fine-tune activity.
-
Moving the fluorine to the meta position (Analog 3) decreases PPARγ activity, highlighting the importance of the substituent's position on the biphenyl ring.
-
Substitution on the second phenyl ring (para' position) with electron-withdrawing (-CF3, Analog 5) or bulky lipophilic groups (-adamantyl, Analog 6) significantly enhances potency across all PPAR subtypes, with a notable increase in PPARγ activity.[1] This suggests the presence of a hydrophobic pocket in the PPAR ligand-binding domain that can accommodate these larger groups.[1]
-
-
α-Alkoxy Group: Replacing the α-hydroxyl with a methoxy group (Analog 4) diminishes PPARγ activity, indicating that a hydrogen bond donor at this position might be favorable for potent activity.
-
COX Inhibition: The parent compound and its close analogs (1-3) retain significant COX inhibitory activity. However, modifications on the second phenyl ring (Analogs 5 and 6) that enhance PPAR activity also lead to a dramatic reduction in COX inhibition, suggesting a divergence in the structural requirements for these two targets.[2]
Experimental Protocols for SAR Elucidation
To ensure the scientific integrity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to characterize these compounds.
In Vitro PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay is fundamental for determining the potency (EC50) of compounds as agonists for each PPAR subtype.
Principle:
This cell-based assay utilizes a reporter gene, typically firefly luciferase, whose expression is controlled by a promoter containing PPAR response elements (PPREs).[3] Cells are co-transfected with an expression vector for the specific human PPAR subtype (α, γ, or δ) and the PPRE-luciferase reporter plasmid. When a compound activates the PPAR, the receptor-ligand complex binds to the PPRE, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPAR activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection, cells are seeded in 96-well plates.
-
A transfection mixture containing the PPAR expression plasmid (e.g., pCMX-hPPARα), the PPRE-luciferase reporter plasmid (e.g., pGL3-PPRE-luc), and a control plasmid expressing Renilla luciferase (for normalization) is prepared using a suitable transfection reagent.
-
The mixture is added to the cells, and they are incubated for 24 hours.
-
-
Compound Treatment:
-
Test compounds are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the compounds are prepared in cell culture medium.
-
The transfection medium is replaced with the medium containing the test compounds or a vehicle control (DMSO).
-
The cells are incubated for another 24 hours.
-
-
Luciferase Activity Measurement:
-
The cell culture medium is removed, and the cells are washed with PBS.
-
A passive lysis buffer is added to each well to lyse the cells and release the luciferases.
-
The cell lysate is transferred to a white, opaque 96-well plate.
-
Firefly luciferase activity is measured first by adding a luciferase assay reagent and quantifying the luminescence using a luminometer.
-
A quenching reagent is then added to stop the firefly luciferase reaction and simultaneously activate the Renilla luciferase.
-
Renilla luciferase activity is measured.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
The fold activation is calculated relative to the vehicle control.
-
EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for PPAR Transactivation Assay:
Caption: Workflow for the PPAR Transactivation Luciferase Reporter Assay.
In Vivo Evaluation in a Rodent Model of Type 2 Diabetes
To assess the therapeutic potential of promising compounds in a more physiologically relevant system, in vivo studies in animal models of metabolic disease are essential.
Model: Streptozotocin (STZ)-induced diabetic rats are a commonly used model for type 1 diabetes, while Zucker diabetic fatty (ZDF) rats or high-fat diet-fed mice are established models for type 2 diabetes and insulin resistance.[4][5]
Detailed Protocol (ZDF Rat Model):
-
Animal Acclimatization and Grouping:
-
Male ZDF rats (6-8 weeks old) are acclimatized for at least one week.
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, positive control like rosiglitazone, and different doses of the test compound).
-
-
Compound Administration:
-
Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Compounds are administered daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
-
Monitoring of Metabolic Parameters:
-
Blood Glucose: Measured weekly from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, a baseline blood sample is taken, followed by an oral glucose challenge. Blood glucose levels are then measured at various time points (e.g., 30, 60, 90, and 120 minutes) to assess glucose disposal.
-
Plasma Insulin and Lipids: At the end of the study, blood is collected for the measurement of plasma insulin, triglycerides, and cholesterol levels using commercially available ELISA kits.
-
-
Data Analysis:
-
Changes in blood glucose, insulin, and lipid levels are compared between the treatment groups and the vehicle control group.
-
The area under the curve (AUC) for the OGTT is calculated to quantify glucose tolerance.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
-
Workflow for In Vivo Evaluation in a Diabetic Rodent Model:
Caption: Workflow for in vivo evaluation in a diabetic rodent model.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a physiologically relevant measure of a compound's ability to inhibit COX-1 and COX-2 enzymes in a complex biological matrix.[6][7][8]
Principle:
The assay measures the production of specific prostaglandins as markers of COX-1 and COX-2 activity in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2) during blood clotting. COX-2 activity is determined by measuring the production of prostaglandin E2 (PGE2) after stimulating the blood with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[9]
Detailed Protocol:
-
Blood Collection:
-
Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks.
-
The blood is collected into tubes without any anticoagulant for the COX-1 assay and with an anticoagulant (e.g., heparin) for the COX-2 assay.
-
-
COX-1 Inhibition Assay:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
The blood is then allowed to clot at 37°C for 60 minutes.
-
The serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using a specific enzyme immunoassay (EIA) kit.
-
-
COX-2 Inhibition Assay:
-
Aliquots of heparinized whole blood are pre-incubated with the test compound or vehicle for 15 minutes at 37°C.
-
LPS is added to induce COX-2 expression, and the blood is incubated for 24 hours at 37°C.
-
The plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured using a specific EIA kit.
-
-
Data Analysis:
-
The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each compound concentration relative to the vehicle control.
-
IC50 values are determined by plotting the percentage inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Future Directions: Towards Selective PPAR Modulators
The SAR analysis of this compound analogs reveals a promising scaffold for the development of potent PPAR modulators. The key to advancing this chemical series lies in achieving subtype selectivity to minimize off-target effects and maximize therapeutic benefit.
Logical Relationship for Developing Selective PPAR Modulators:
Caption: Logical progression for the development of selective PPAR modulators.
Future research should focus on:
-
Systematic exploration of the second phenyl ring: The significant impact of substituents at the para' position suggests this is a critical area for optimization. A wider range of electron-donating, electron-withdrawing, and sterically diverse groups should be investigated to fine-tune subtype selectivity.
-
Stereochemistry at the α-position: For analogs with a chiral center, the individual enantiomers should be synthesized and evaluated, as stereochemistry can play a crucial role in receptor binding and activity.
-
Computational Modeling: Docking studies of these analogs into the crystal structures of the PPARα, γ, and δ ligand-binding domains can provide valuable insights into the molecular basis of their activity and selectivity, guiding the design of new, more potent, and selective compounds.
By integrating synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for novel treatments for a range of metabolic and inflammatory disorders.
References
Sources
- 1. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. Therapeutic Effects of PPARα Agonists on Diabetic Retinopathy in Type 1 Diabetes Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid: A Comparative Therapeutic Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid. This document moves beyond a simple recitation of protocols to offer a strategic comparison against a clinically relevant benchmark, Methotrexate, in the context of rheumatoid arthritis. The experimental design is detailed with scientific justifications to ensure methodological rigor and reproducibility.
Introduction and Scientific Rationale
This compound is a derivative of flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID).[1] Its therapeutic potential is predicated on the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] Given this mechanism, a primary therapeutic target for this compound is inflammatory autoimmune disorders such as rheumatoid arthritis.
This guide outlines a head-to-head in vivo comparison with Methotrexate, the first-line therapy for rheumatoid arthritis.[2][3] Methotrexate exerts its effects through a distinct mechanism, primarily by inhibiting dihydrofolate reductase, which in turn interferes with purine and pyrimidine synthesis, and also by promoting adenosine release, which has anti-inflammatory effects.[2][4][5] This comparative approach will allow for a robust evaluation of the novel compound's efficacy and potential advantages.
The Comparator: Methotrexate
Methotrexate is a folic acid analogue that has been a cornerstone in the treatment of rheumatoid arthritis for decades.[2] Its complex mechanism of action involves the inhibition of dihydrofolate reductase, leading to a reduction in the synthesis of purines and pyrimidines, which is crucial for the proliferation of rapidly dividing cells like lymphocytes.[2][4] Additionally, Methotrexate is known to increase adenosine levels, which contributes to its anti-inflammatory properties.[2][5] It also modulates the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[6]
In Vivo Validation: The Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in mice is a widely accepted preclinical model for rheumatoid arthritis as it shares many of the immunological and pathological hallmarks of the human disease.[7][8][9] Genetically susceptible strains of mice, such as the DBA/1 strain, are immunized with type II collagen, leading to the development of an autoimmune inflammatory response targeting the joints.[7][8][10]
Experimental Workflow for In Vivo Validation
Caption: In vivo validation workflow in the CIA mouse model.
Step-by-Step Experimental Protocol
-
Animal Model: Male DBA/1 mice, 8-10 weeks of age, will be used due to their high susceptibility to CIA.[8] Animals will be housed in a specific pathogen-free environment.
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Mice will be immunized at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[7]
-
Day 21 (Booster Immunization): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) will be administered.[7]
-
-
Treatment Groups and Administration:
-
Upon the first signs of arthritis (typically between days 26-35), mice will be randomized into three groups (n=10 per group).[7][10]
-
Group A (Vehicle Control): Administered with the vehicle solution daily via oral gavage.
-
Group B (Test Compound): Administered with this compound at a predetermined dose (e.g., 10 mg/kg) daily via oral gavage.
-
Group C (Comparator): Administered with Methotrexate (e.g., 1 mg/kg) once weekly via oral gavage.[3]
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity will be monitored daily using a standardized scoring system (0-4 for each paw, maximum score of 16 per mouse).
-
Paw Volume Measurement: Paw swelling will be quantified daily using a plethysmometer.
-
Histopathology: At the end of the study (e.g., day 42), joints will be collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Profiling: Serum will be collected to measure the levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
-
Safety and Tolerability:
-
Body weight will be monitored twice weekly.
-
General health and behavior will be observed daily.
-
Comparative Data Presentation
The following tables provide a template for summarizing the expected data from this comparative in vivo study.
Table 1: Comparative Efficacy Endpoints
| Parameter | Vehicle Control | This compound | Methotrexate |
| Mean Clinical Score (at Day 42) | High | Significantly Reduced | Significantly Reduced |
| Mean Paw Volume (at Day 42) | High | Significantly Reduced | Significantly Reduced |
| Histological Score (Inflammation) | Severe | Mild to Moderate | Mild to Moderate |
| Histological Score (Bone Erosion) | Severe | Mild to Moderate | Mild to Moderate |
| Serum TNF-α Levels | Elevated | Significantly Lower | Significantly Lower |
| Serum IL-1β Levels | Elevated | Significantly Lower | Significantly Lower |
| Serum IL-6 Levels | Elevated | Significantly Lower | Significantly Lower |
Table 2: Comparative Safety Profile
| Parameter | Vehicle Control | This compound | Methotrexate |
| Change in Body Weight | Minimal | To be determined | Potential for slight decrease |
| Adverse Clinical Signs | None expected | To be determined | Potential for mild signs |
Mechanistic Comparison
The proposed signaling pathway for this compound is contrasted with that of Methotrexate below.
Caption: Contrasting mechanisms of action.
Conclusion and Future Perspectives
This guide has outlined a rigorous and scientifically grounded approach to the in vivo validation of this compound. By employing the CIA mouse model and comparing the compound against the clinical standard, Methotrexate, this experimental design will provide critical data on its therapeutic potential for rheumatoid arthritis. A favorable outcome, demonstrating comparable or superior efficacy with an improved safety profile, would strongly support its continued development as a novel anti-inflammatory agent.
References
-
Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]
-
In Vivo Models of Rheumatoid Arthritis. PubMed. Available at: [Link]
-
Methotrexate: mechanism of action in rheumatoid arthritis. PubMed. Available at: [Link]
-
Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link]
-
In Vivo Models of Rheumatoid Arthritis. Springer Nature Experiments. Available at: [Link]
-
In vivo murine models for evaluating anti-arthritic agents: An updated review. Not specified. Available at: [Link]
-
Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PMC - PubMed Central. Available at: [Link]
-
In vivo models of Rheumatoid arthritis. NEUROFIT Preclinical Contract Research Organization (CRO). Available at: [Link]
-
Collagen Induced Arthritis in DBA1 Mice. Taconic Biosciences. Available at: [Link]
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.. Available at: [Link]
-
How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers. Available at: [Link]
-
Methotrexate: Uses and Side Effects. Cleveland Clinic. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. benchchem.com [benchchem.com]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. chondrex.com [chondrex.com]
- 9. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 10. info.taconic.com [info.taconic.com]
Safety Operating Guide
Navigating the Disposal of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (CAS No. 61466-95-3), a fluorinated biphenyl derivative and a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Triage: Understanding the Risks
Assumed Hazard Profile:
| Hazard Category | Classification | Rationale |
| Acute Toxicity (Oral) | Assumed Toxic | Based on the toxicity of the parent compound, Flurbiprofen. |
| Reproductive Toxicity | Assumed Suspected Toxin | Based on the reproductive toxicity warnings for Flurbiprofen. |
| Skin Corrosion/Irritation | Potential Irritant | Common for carboxylic acids and aromatic compounds. |
| Eye Damage/Irritation | Potential Irritant | Common for powdered chemicals. |
| Environmental Hazard | Potentially Harmful to Aquatic Life | The environmental fate of many pharmaceuticals and their impurities is not well understood, and they can have unintended ecological impacts.[1][2][3][4] |
Given these potential hazards, the primary disposal pathway for this compound is incineration by a licensed hazardous waste disposal facility . This method ensures the complete destruction of the molecule, preventing its release into the environment.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn.
-
Hand Protection: Nitrile gloves are required. Ensure gloves are compatible with the solvents used for decontamination.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill), a NIOSH-approved respirator with a particulate filter is recommended. All handling of the solid compound should ideally be performed in a chemical fume hood.
Waste Collection and Segregation: A Critical Step
Proper segregation of chemical waste is essential for safe storage, transport, and disposal. Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound .
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container material must be compatible with the waste. High-density polyethylene (HDPE) or glass containers are suitable for solid waste.
-
Ensure the container has a secure, screw-top lid.
-
-
Waste Segregation:
-
This compound must be disposed of in a waste stream designated for halogenated organic solids .
-
Crucially, do not mix this waste with non-halogenated organic waste, inorganic waste, or aqueous waste. Incompatible chemicals can react, leading to the generation of heat, gas, or toxic fumes. Aromatic carboxylic acids can be incompatible with bases and oxidizing agents.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "61466-95-3"
-
The hazard characteristics: "Toxic", "Halogenated"
-
The date of accumulation (the date the first waste is added to the container)
-
The name and contact information of the generating researcher or lab.
-
-
On-Site Storage and Disposal Request
Once the waste is collected and properly labeled, it must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant tray) is highly recommended to contain any potential leaks or spills.
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Spill Management: Preparedness is Key
Accidents can happen, and a clear, concise spill response plan is crucial.
For a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or methanol) and wipe with absorbent pads.
-
Place all cleanup materials (absorbent, pads, contaminated gloves) into the hazardous waste container.
-
Re-label the container to include the spilled material and cleanup debris.
-
Report the spill to your laboratory supervisor and EHS department.
For a large spill, evacuate the area immediately and contact your institution's emergency response team.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant storage and disposal procedures, researchers can ensure a safe laboratory environment and minimize their environmental footprint. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
EEB - The European Environmental Bureau. (n.d.). The problem of pharmaceutical pollution. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
United Nations Environment Programme. (2023, December 16). Pharmaceuticals in the Environment. Retrieved from [Link]
-
Orikpete, O. F., et al. (2024). Environmental Pollution from Pharmaceuticals. PMC - NIH. Retrieved from [Link]
-
US Bio-Clean. (n.d.). What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). Retrieved from [Link]
-
LabX. (2023, May 26). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
ACTenviro. (2023, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
Ashiwaju, et al. (2024, January 18). Environmental Impact of Pharmaceuticals: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Medical Waste Pros. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal. Retrieved from [Link]
-
Glesne, K. (2016, May 25). Best Practices for Pharmaceutical Waste. Retrieved from [Link]
-
Veterinary Compliance Assistance. (n.d.). Non-Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Medical Waste Services. (2023, September 30). Hazardous and Non-RCRA Waste Disposal. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS FLURBIPROFEN EP IMPURITY C. Retrieved from [Link]
-
Drugfuture. (n.d.). This compound. Retrieved from [Link]
-
Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Bal Seal Engineering Company, Inc. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
GlobalSpec. (n.d.). 8: Aromatic Carboxylic Acids and Amides. Retrieved from [Link]
-
Alloatti, et al. (2008). Toxicity of perfluorinated carboxylic acids for aquatic organisms. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Retrieved from [Link]
-
National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. Retrieved from [Link]
-
PubMed. (2016, December 5). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. Retrieved from [Link]
-
PubMed. (2016, December 16). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (CAS No. 61466-95-3). As a pharmaceutical-related compound of unknown potency and a derivative of flurbiprofen, a cautious and well-informed approach to personal protective equipment (PPE) is paramount.[1] This document is structured to offer a deep, procedural understanding of safe handling, grounded in the principles of chemical causality and self-validating protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Fluorinated Biphenyl Moiety : Fluorinated biphenyls can be toxic and may cause irritation.[2] Some halogenated hydrocarbons are poorly resisted by common laboratory gloves like nitrile.[3] The presence of a biphenyl structure suggests the potential for long-term health effects with repeated exposure.
-
Alpha-Hydroxy Acid (AHA) Group : AHAs are known to be skin irritants and can increase the skin's sensitivity to sunlight.[4][5][] At higher concentrations, they can cause more severe irritation and chemical burns.[][7]
-
Solid Form : As a powder, this compound poses an inhalation risk. Fine powders can become airborne during handling, leading to respiratory tract irritation.
Given the "unknown potency" mentioned in available safety data, it is prudent to treat this compound with a high degree of caution, assuming it may have significant physiological effects.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
-
Minimum Requirement : Chemical splash goggles with side shields are mandatory at all times when handling this compound, either in solid or solution form.
-
Enhanced Protection : When there is a significant risk of splashing, such as during transfers of larger volumes of solutions or when reacting the compound under pressure, a face shield should be worn in addition to safety goggles.
Hand Protection: A Critical Choice
The choice of glove material is critical due to the presence of a halogenated aromatic structure. Standard nitrile gloves may not provide adequate protection for prolonged contact.
-
For Incidental Contact (Short-term) : Double-gloving with nitrile gloves may be acceptable for brief handling of small quantities. However, gloves should be changed immediately upon any sign of contamination.
-
For Extended Contact or Immersion : Butyl rubber or Viton gloves are recommended for handling larger quantities or for procedures with a higher risk of prolonged contact.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Table 1: Glove Material Compatibility with Halogenated Aromatic Compounds
| Glove Material | Resistance to Halogenated Aromatics | Notes |
| Nitrile | Poor to Fair | Not recommended for extended use. Prone to degradation with prolonged exposure.[3] |
| Latex (Natural Rubber) | Fair | May offer slightly better resistance than nitrile, but allergies are a concern. |
| Neoprene | Good | A suitable alternative for many applications. |
| Butyl Rubber | Excellent | Highly recommended for handling halogenated solvents and aromatic hydrocarbons.[8] |
| Viton™ | Excellent | Offers superior protection against a wide range of chemicals, including aromatic hydrocarbons. |
Body Protection
-
Standard Laboratory Coat : A clean, buttoned laboratory coat is the minimum requirement to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron : When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Impervious Clothing : For large-scale operations, impervious clothing may be necessary to provide full-body protection.[9]
Respiratory Protection
-
Engineering Controls : All handling of the solid compound that may generate dust, and all work with its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When a Respirator is Required : If work must be performed outside of a fume hood where there is a risk of aerosol or dust generation, a properly fitted respirator is necessary. A NIOSH-approved respirator with cartridges for organic vapors and particulates (P100 filter) is recommended. All personnel requiring the use of a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure.
Preparation and Weighing (Solid Form)
-
Don Appropriate PPE : Before handling, put on a lab coat, chemical splash goggles, and appropriate gloves (butyl rubber or double-gloved nitrile for small quantities).
-
Work in a Fume Hood : Conduct all weighing and initial dilutions inside a chemical fume hood.
-
Minimize Dust Generation : Handle the solid material carefully to avoid creating dust. Use a spatula to transfer the powder. Do not pour the dry powder.
-
Clean Up Spills Immediately : If any solid is spilled, gently clean it up with a damp paper towel (wet with a suitable solvent like isopropanol) and dispose of it as hazardous waste.
Dissolving and Handling (Solution Form)
-
Maintain PPE : Continue to wear all PPE as described above.
-
Add Solvent Slowly : When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Use a Sealed Container : Keep the solution in a clearly labeled, sealed container when not in use.
-
Work Within the Fume Hood : All transfers and reactions involving the solution should be performed in a chemical fume hood.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect all solid waste, including contaminated weighing paper, paper towels, and gloves, in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste : Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.
-
Sharps : Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Emergency Procedures: Be Prepared
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Visualizations
Caption: PPE Selection Workflow
Caption: Waste Disposal Workflow
References
-
University of South Alabama. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Ohio State University Chemistry. (n.d.). Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS FLURBIPROFEN EP IMPURITY C. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Retrieved from [Link]
-
University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
- Google Patents. (n.d.). CN112457182A - Preparation method of flurbiprofen impurity.
-
Kennedy, G. L. (1990). Toxicology of the fluoroalkenes: review and research needs. PubMed. Retrieved from [Link]
-
Center for Research on Ingredient Safety. (2021, June 7). Trending – Alpha-hydroxy acids. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November 22). Alpha Hydroxy Acids. Retrieved from [Link]
-
Tang, S.-C., & Yang, J.-H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863. [Link]
-
Veeprho. (n.d.). Flurbiprofen EP Impurity C | CAS 61466-95-3. Retrieved from [Link]
-
H. Fromme, S. Becher, T. G. (2025, August 6). Toxicology of perfluorinated compounds. Retrieved from [Link]
-
Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. PubMed. Retrieved from [Link]
-
Spectrum Pharmacy Products. (2022, August 18). SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Environmental toxicology. Retrieved from [Link]
-
Young, A. S., et al. (2023). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Environmental Science & Technology. Retrieved from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. fishersci.com [fishersci.com]
- 3. gloves.com [gloves.com]
- 4. Trending – Alpha-hydroxy acids - Center for Research on Ingredient Safety [cris.msu.edu]
- 5. Alpha Hydroxy Acids | FDA [fda.gov]
- 7. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
